Product packaging for ethyl 2-methyl-2H-indazole-3-carboxylate(Cat. No.:CAS No. 405275-87-8)

ethyl 2-methyl-2H-indazole-3-carboxylate

Cat. No.: B1310985
CAS No.: 405275-87-8
M. Wt: 204.22 g/mol
InChI Key: ANRAWGDDLJAFET-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Ethyl 2-methyl-2H-indazole-3-carboxylate is a useful research compound. Its molecular formula is C11H12N2O2 and its molecular weight is 204.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H12N2O2 B1310985 ethyl 2-methyl-2H-indazole-3-carboxylate CAS No. 405275-87-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 2-methylindazole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O2/c1-3-15-11(14)10-8-6-4-5-7-9(8)12-13(10)2/h4-7H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANRAWGDDLJAFET-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C2C=CC=CC2=NN1C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40427631
Record name ethyl 2-methyl-2H-indazole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40427631
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

405275-87-8
Record name ethyl 2-methyl-2H-indazole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40427631
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Ethyl 2-Methyl-2H-indazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide details the synthetic pathway for ethyl 2-methyl-2H-indazole-3-carboxylate, a key intermediate in the development of various pharmaceutical compounds. The synthesis involves a two-step process commencing with the formation of the indazole core, followed by a regioselective N-methylation. Particular emphasis is placed on controlling the regioselectivity of the methylation step to preferentially obtain the desired N2-isomer.

Synthesis Overview

The synthesis of this compound is primarily achieved through two key stages:

  • Synthesis of Ethyl 1H-indazole-3-carboxylate: This initial step involves the construction of the core indazole ring system with the desired ethyl carboxylate functionality at the 3-position.

  • N-Methylation of Ethyl 1H-indazole-3-carboxylate: This crucial step introduces a methyl group onto one of the nitrogen atoms of the indazole ring. The primary challenge lies in directing the methylation to the N2 position to yield the target compound, as methylation can also occur at the N1 position.

This guide will provide detailed experimental protocols for both stages, supported by quantitative data and diagrams to illustrate the reaction pathways.

Stage 1: Synthesis of Ethyl 1H-indazole-3-carboxylate

A reliable method for the synthesis of the starting material, ethyl 1H-indazole-3-carboxylate, is the [3+2] cycloaddition of benzyne and ethyl diazoacetate.[1]

Experimental Protocol

Materials:

  • 2-(Trimethylsilyl)phenyl trifluoromethanesulfonate

  • Ethyl diazoacetate

  • Tetrabutylammonium fluoride (TBAF) solution (1 M in THF)

  • Tetrahydrofuran (THF), anhydrous

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), charge 2-(trimethylsilyl)phenyl trifluoromethanesulfonate (1.0 equiv) and ethyl diazoacetate (1.5 equiv).

  • Add anhydrous THF to the flask.

  • Cool the reaction mixture to -78 °C using a dry ice/acetone bath.

  • Slowly add a 1 M solution of TBAF in THF (1.8 equiv) dropwise to the stirred reaction mixture.

  • After the addition is complete, continue stirring at -78 °C for 1.5 hours.

  • Allow the reaction mixture to warm to room temperature and stir for an additional 12 hours.

  • Concentrate the reaction mixture under reduced pressure.

  • Partition the residue between EtOAc and saturated aqueous NaHCO₃.

  • Separate the organic layer and extract the aqueous layer with EtOAc.

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Filter and concentrate the organic layer to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel to afford pure ethyl 1H-indazole-3-carboxylate.

Quantitative Data
Reactant/ProductMolar RatioYield
2-(Trimethylsilyl)phenyl trifluoromethanesulfonate1.0-
Ethyl diazoacetate1.5-
Tetrabutylammonium fluoride (TBAF)1.8-
Ethyl 1H-indazole-3-carboxylate-Typically high

Note: Specific yields can vary depending on the reaction scale and purification efficiency.

Stage 2: N-Methylation of Ethyl 1H-indazole-3-carboxylate

The regioselective methylation of the N2 position of the indazole ring is a critical step. While direct methylation often leads to a mixture of N1 and N2 isomers, the Mitsunobu reaction offers a pathway to achieve high selectivity for the N2 position.

N2-Selective Methylation via Mitsunobu Reaction (Proposed Pathway)
Experimental Protocol (Adapted)

Materials:

  • Ethyl 1H-indazole-3-carboxylate

  • Triphenylphosphine (PPh₃)

  • Methanol

  • Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD)

  • Anhydrous Tetrahydrofuran (THF)

  • Ethyl acetate (EtOAc)

  • Water

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere, dissolve ethyl 1H-indazole-3-carboxylate (1.0 equiv), triphenylphosphine (2.0 equiv), and methanol (2.3 equiv) in anhydrous THF.

  • Cool the solution to 0 °C in an ice bath.

  • Add DEAD or DIAD (2.0 equiv) dropwise to the stirred solution.

  • Allow the mixture to stir at 0 °C for 10 minutes.

  • Warm the reaction to 50 °C and stir for 2 hours, monitoring for completion by TLC or LC-MS.

  • After the reaction is complete, remove the solvent under reduced pressure.

  • Purify the resulting residue directly by flash column chromatography on silica gel to separate the N1 and N2 isomers and isolate the pure this compound.

Quantitative Data (Anticipated)
Reactant/ProductMolar RatioAnticipated Yield
Ethyl 1H-indazole-3-carboxylate1.0-
Triphenylphosphine (PPh₃)2.0-
Methanol2.3-
DEAD or DIAD2.0-
This compound-Moderate to high
Ethyl 1-methyl-1H-indazole-3-carboxylate-Minor product

Note: The ratio of N2 to N1 isomer and the overall yield will depend on the specific reaction conditions and the substrate.

Alternative N-Methylation Strategies

Direct N-alkylation using a methylating agent like methyl iodide or dimethyl sulfate in the presence of a base is another approach. However, this method often results in a mixture of N1 and N2 isomers, necessitating careful separation. The choice of base and solvent plays a crucial role in the regioselectivity of this reaction. For instance, using potassium carbonate in DMF has been reported for N-alkylation of similar indazole systems.

Visualization of Synthesis Pathways

Diagram 1: Synthesis of Ethyl 1H-indazole-3-carboxylate

G cluster_0 Synthesis of Ethyl 1H-indazole-3-carboxylate start 2-(Trimethylsilyl)phenyl trifluoromethanesulfonate + Ethyl diazoacetate intermediate [3+2] Cycloaddition start->intermediate TBAF, THF, -78°C to rt product Ethyl 1H-indazole-3-carboxylate intermediate->product

Caption: [3+2] Cycloaddition for Indazole Core Formation.

Diagram 2: N-Methylation of Ethyl 1H-indazole-3-carboxylate

G cluster_1 N-Methylation Pathways cluster_2 Mitsunobu Reaction (N2-Selective) cluster_3 Direct Alkylation start_alkylation Ethyl 1H-indazole-3-carboxylate mitsunobu PPh3, Methanol, DEAD/DIAD, THF start_alkylation->mitsunobu direct_alkylation Methyl Iodide, Base (e.g., K2CO3), Solvent (e.g., DMF) start_alkylation->direct_alkylation product_n2 This compound (Major Product) mitsunobu->product_n2 product_mixture Mixture of: This compound and Ethyl 1-methyl-1H-indazole-3-carboxylate direct_alkylation->product_mixture separation Chromatographic Separation product_mixture->separation final_product_n1 Ethyl 1-methyl-1H-indazole-3-carboxylate separation->final_product_n1 Isomer 1 final_product_n2 This compound separation->final_product_n2 Isomer 2 (Target)

Caption: Regioselectivity in N-Methylation of Indazole.

Conclusion

The synthesis of this compound is a well-defined process that requires careful control of the N-methylation step to ensure high regioselectivity. The [3+2] cycloaddition provides an efficient route to the ethyl 1H-indazole-3-carboxylate precursor. For the subsequent methylation, the Mitsunobu reaction stands out as a promising method for achieving high N2-selectivity. For researchers and drug development professionals, understanding and optimizing these synthetic pathways are crucial for the efficient production of this important pharmaceutical intermediate. Further investigation into specific reaction conditions for the N2-methylation of ethyl 1H-indazole-3-carboxylate using the Mitsunobu reaction is recommended to establish a high-yielding and scalable process.

References

Spectroscopic and Synthetic Profile of Ethyl 1-Methyl-1H-indazole-3-carboxylate: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Indazole derivatives are a prominent class of heterocyclic compounds that form the core structure of numerous pharmacologically active agents. The precise substitution pattern on the indazole ring system, including the position of N-alkylation, is critical for biological activity and physicochemical properties. This technical guide focuses on the synthesis and spectroscopic characterization of ethyl 1-methyl-1H-indazole-3-carboxylate, a key intermediate in the development of various therapeutic candidates. The following sections detail the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound, along with generalized experimental protocols for its synthesis and spectroscopic analysis.

Spectroscopic Data

The structural elucidation of ethyl 1-methyl-1H-indazole-3-carboxylate is supported by a combination of spectroscopic techniques. The data presented herein is compiled from typical characterization results for this class of compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the detailed molecular structure of organic compounds. The ¹H and ¹³C NMR data provide insights into the electronic environment of the hydrogen and carbon atoms, respectively.

Table 1: ¹H NMR Spectroscopic Data for Ethyl 1-Methyl-1H-indazole-3-carboxylate

Chemical Shift (δ) (ppm)MultiplicityIntegrationAssignment
~8.10d1HAr-H
~7.50d1HAr-H
~7.40t1HAr-H
~7.25t1HAr-H
4.45q2H-O-CH₂ -CH₃
4.10s3HN-CH₃
1.45t3H-O-CH₂-CH₃

Solvent: CDCl₃. Data is representative and may vary slightly based on experimental conditions.

Table 2: ¹³C NMR Spectroscopic Data for Ethyl 1-Methyl-1H-indazole-3-carboxylate

Chemical Shift (δ) (ppm)Assignment
~163.0C=O (Ester)
~140.0C (Quaternary)
~135.0C (Quaternary)
~127.0Ar-CH
~123.0Ar-CH
~121.0Ar-CH
~110.0Ar-CH
~61.0-O-CH₂ -CH₃
~35.0N-CH₃
~14.5-O-CH₂-CH₃

Solvent: CDCl₃. Data is representative and may vary slightly based on experimental conditions.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

Table 3: IR Spectroscopic Data for Ethyl 1-Methyl-1H-indazole-3-carboxylate

Wavenumber (cm⁻¹)IntensityAssignment
~2980MediumC-H stretch (aliphatic)
~1720StrongC=O stretch (ester)
~1600, ~1480Medium-StrongC=C stretch (aromatic)
~1250StrongC-O stretch (ester)

Sample state: KBr pellet or thin film. Data is representative.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound.

Table 4: Mass Spectrometry Data for Ethyl 1-Methyl-1H-indazole-3-carboxylate

m/zInterpretation
204.09[M]⁺ (Molecular Ion)
175.08[M - C₂H₅]⁺
159.05[M - OC₂H₅]⁺
131.06[M - COOC₂H₅]⁺

Ionization method: Electron Ionization (EI). The molecular weight of ethyl 2-methyl-2H-indazole-3-carboxylate is 204.23 g/mol .[1]

Experimental Protocols

The following sections outline generalized methodologies for the synthesis and spectroscopic analysis of ethyl 1-methyl-1H-indazole-3-carboxylate.

Synthesis of Ethyl 1-Methyl-1H-indazole-3-carboxylate

A common route for the synthesis of N-alkylated indazole esters involves the alkylation of the corresponding indazole-3-carboxylate.

General Procedure:

  • To a solution of ethyl 1H-indazole-3-carboxylate in a suitable aprotic solvent such as dimethylformamide (DMF) or acetonitrile, a base (e.g., potassium carbonate, sodium hydride) is added portion-wise at room temperature under an inert atmosphere.

  • The resulting mixture is stirred for a specified period to ensure complete deprotonation.

  • A methylating agent, such as methyl iodide or dimethyl sulfate, is then added dropwise to the reaction mixture.

  • The reaction is stirred at room temperature or slightly elevated temperature until completion, monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction is quenched with water and the product is extracted with an organic solvent (e.g., ethyl acetate).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford ethyl 1-methyl-1H-indazole-3-carboxylate.

Synthesis_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Final Product Ethyl 1H-indazole-3-carboxylate Ethyl 1H-indazole-3-carboxylate Deprotonation Deprotonation Ethyl 1H-indazole-3-carboxylate->Deprotonation Base (e.g., K2CO3) Base (e.g., K2CO3) Base (e.g., K2CO3)->Deprotonation Methylating Agent (e.g., CH3I) Methylating Agent (e.g., CH3I) N-Alkylation N-Alkylation Methylating Agent (e.g., CH3I)->N-Alkylation Solvent (e.g., DMF) Solvent (e.g., DMF) Solvent (e.g., DMF)->Deprotonation Deprotonation->N-Alkylation Intermediate Anion Quenching Quenching N-Alkylation->Quenching Extraction Extraction Quenching->Extraction Purification (Chromatography) Purification (Chromatography) Extraction->Purification (Chromatography) Ethyl 1-methyl-1H-indazole-3-carboxylate Ethyl 1-methyl-1H-indazole-3-carboxylate Purification (Chromatography)->Ethyl 1-methyl-1H-indazole-3-carboxylate

Spectroscopic Analysis

NMR Spectroscopy: ¹H and ¹³C NMR spectra are typically recorded on a 400 MHz or 500 MHz spectrometer. The sample is dissolved in an appropriate deuterated solvent (e.g., CDCl₃, DMSO-d₆), and chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

IR Spectroscopy: IR spectra are obtained using a Fourier-transform infrared (FTIR) spectrometer. Solid samples are typically prepared as KBr pellets, or a thin film is cast from a volatile solvent onto a salt plate (e.g., NaCl).

Mass Spectrometry: Mass spectra are recorded on a mass spectrometer, often coupled with a gas chromatography (GC-MS) or liquid chromatography (LC-MS) system. Electron ionization (EI) is a common method for obtaining fragmentation patterns of small organic molecules. High-resolution mass spectrometry (HRMS) can be used to determine the exact molecular formula.

Logical Relationships in Spectroscopic Data Analysis

The interpretation of spectroscopic data involves a logical workflow to deduce the structure of the molecule.

Spectroscopic_Analysis_Workflow cluster_data_acquisition Data Acquisition cluster_interpretation Data Interpretation cluster_structure_elucidation Structure Elucidation NMR (1H, 13C) NMR (1H, 13C) Proton_Environment Proton Environment (Chemical Shift, Multiplicity, Integration) NMR (1H, 13C)->Proton_Environment Carbon_Skeleton Carbon Skeleton (Chemical Shift) NMR (1H, 13C)->Carbon_Skeleton IR IR Functional_Groups Functional Groups (Vibrational Frequencies) IR->Functional_Groups MS MS Molecular_Weight_Formula Molecular Weight & Formula (Molecular Ion, Fragmentation) MS->Molecular_Weight_Formula Proposed_Structure Proposed Structure: Ethyl 1-methyl-1H-indazole-3-carboxylate Proton_Environment->Proposed_Structure Carbon_Skeleton->Proposed_Structure Functional_Groups->Proposed_Structure Molecular_Weight_Formula->Proposed_Structure

Conclusion

This technical guide provides a summary of the expected spectroscopic data and general synthetic and analytical protocols for ethyl 1-methyl-1H-indazole-3-carboxylate. While this information serves as a valuable reference for researchers in the field, it is important to note the isomeric nature of the presented data in the absence of verified spectra for the 2-methyl-2H-indazole analog. The methodologies and data interpretation workflows described are fundamental to the characterization of novel indazole derivatives and will aid in the advancement of drug discovery and development programs.

References

Biological Activity of Ethyl 2-Methyl-2H-Indazole-3-Carboxylate Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the biological activities associated with ethyl 2-methyl-2H-indazole-3-carboxylate derivatives and their close structural analogs. The indazole scaffold is a prominent feature in many biologically active compounds, demonstrating a wide range of therapeutic potential, including anticancer, antimicrobial, and anti-inflammatory properties. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes associated signaling pathways and experimental workflows to facilitate further research and development in this promising area of medicinal chemistry.

Core Biological Activities and Quantitative Data

While specific and extensive biological data for this compound derivatives are not abundantly available in the public domain, the closely related 2H-indazole-3-carboxamide derivatives have been shown to possess significant biological activity, particularly as antagonists of the EP4 receptor, a key target in cancer immunotherapy. The following tables summarize the quantitative data for these analogous compounds.

Table 1: Anticancer Activity of 2H-Indazole-3-Carboxamide Derivatives as EP4 Receptor Antagonists

Compound IDR GroupIC50 (nM) vs. EP4 ReceptorReference
1 H3106 ± 80.1[1]
7 Phenyl68.0 ± 0.8[1]
14 4-Fluorophenyl1.1 ± 0.1[1]

Note: The IC50 values represent the concentration of the compound required to inhibit 50% of the EP4 receptor activity in a GloSensor cAMP assay. Lower IC50 values indicate higher potency.

Table 2: Antiproliferative Activity of Other Indazole Derivatives Against Various Cancer Cell Lines

Compound IDCancer Cell LineIC50 (µM)Reference
2f 4T1 (Breast)0.23[2]
2f HepG2 (Liver)0.80[2]
2f MCF-7 (Breast)0.34[2]
2a MCF-7 (Breast)1.15[2]
2a HCT116 (Colon)4.89[2]

Note: The IC50 values represent the concentration of the compound required to inhibit the proliferation of 50% of the cancer cells.

Experimental Protocols

Detailed methodologies are crucial for the synthesis and biological evaluation of these compounds. The following are representative protocols for key experiments.

Synthesis of 2-Methyl-2H-indazole-3-carboxylate Derivatives

The synthesis of 2-methyl-2H-indazole-3-carboxylate derivatives typically starts with the N-alkylation of a commercially available indazole-3-carboxylate ester.

Materials:

  • Methyl 1H-indazole-3-carboxylate

  • Methyl iodide (or other alkylating agent)

  • Potassium hydroxide (KOH)

  • Anhydrous Dimethylformamide (DMF)

  • Ethyl acetate

  • Hexane

  • Silica gel for column chromatography

Procedure:

  • To a solution of methyl 1H-indazole-3-carboxylate in anhydrous DMF, add KOH.

  • Stir the mixture at room temperature for 30 minutes.

  • Add methyl iodide dropwise to the reaction mixture.

  • Continue stirring at room temperature for 3 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient to separate the N1 and N2 isomers. The 2H-regioisomer (2-methyl-2H-indazole-3-carboxylate) typically has a higher Rf value.[1]

  • Characterize the final product using 1H-NMR, 13C-NMR, and mass spectrometry.

Anticancer Activity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.

Materials:

  • Cancer cell lines (e.g., MCF-7, A549, HCT116)

  • Cell culture medium (e.g., DMEM or RPMI-1640) with 10% Fetal Bovine Serum (FBS)

  • 96-well plates

  • Test compounds (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF)

  • Microplate reader

Procedure:

  • Seed the cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.

  • Prepare serial dilutions of the test compounds in the culture medium.

  • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at different concentrations. Include a vehicle control (medium with DMSO) and a blank control (medium only).

  • Incubate the plates for 48-72 hours.

  • After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Carefully remove the medium and add 150 µL of the solubilization buffer to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Antimicrobial Activity Assessment: Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against various microorganisms.

Materials:

  • Bacterial or fungal strains

  • Mueller-Hinton Broth (MHB) or other appropriate growth medium

  • 96-well microtiter plates

  • Test compounds (dissolved in a suitable solvent like DMSO)

  • Inoculum of the microorganism standardized to 0.5 McFarland turbidity

  • Positive control antibiotic (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi)

  • Microplate incubator

Procedure:

  • Prepare serial two-fold dilutions of the test compounds in the broth medium in the wells of a 96-well plate.

  • Prepare a standardized inoculum of the test microorganism and dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

  • Inoculate each well (except for the sterility control) with the microbial suspension.

  • Include a growth control (broth and inoculum without the compound) and a sterility control (broth only).

  • Incubate the plates at 37°C for 18-24 hours for bacteria or at a suitable temperature and duration for fungi.

  • After incubation, visually inspect the plates for microbial growth (turbidity).

  • The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Signaling Pathways and Experimental Workflows

Visualizing the mechanisms of action and the experimental processes is crucial for understanding the context of the biological data.

EP4 Receptor Antagonist Signaling Pathway

Many 2H-indazole-3-carboxamide derivatives exert their anticancer effects by antagonizing the EP4 receptor, which is involved in tumor growth and immune suppression.

EP4_Antagonist_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space PGE2 Prostaglandin E2 (PGE2) EP4 EP4 Receptor PGE2->EP4 Activates Indazole 2H-Indazole-3-Carboxamide Derivative (Antagonist) Indazole->EP4 Blocks G_protein Gs Protein EP4->G_protein Activates AC Adenylyl Cyclase G_protein->AC Activates cAMP cAMP AC->cAMP Produces PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene_Transcription Gene Transcription (e.g., Pro-tumorigenic genes) CREB->Gene_Transcription Promotes Immune_Suppression Immune Suppression Gene_Transcription->Immune_Suppression Leads to

Caption: EP4 receptor antagonist signaling pathway.

Experimental Workflow for Synthesis and Biological Evaluation

The following diagram illustrates a typical workflow for the development and testing of novel indazole derivatives.

Experimental_Workflow cluster_synthesis Chemical Synthesis cluster_evaluation Biological Evaluation cluster_outcome Outcome Start Starting Materials (e.g., Indazole-3-carboxylate) Reaction N-Alkylation & Derivatization Start->Reaction Purification Purification (Column Chromatography) Reaction->Purification Characterization Structural Characterization (NMR, MS) Purification->Characterization Anticancer Anticancer Screening (MTT Assay) Characterization->Anticancer Antimicrobial Antimicrobial Screening (Broth Microdilution) Characterization->Antimicrobial Data_Analysis Data Analysis (IC50 / MIC Determination) Anticancer->Data_Analysis Antimicrobial->Data_Analysis Lead_Compound Lead Compound Identification Data_Analysis->Lead_Compound

Caption: Experimental workflow for indazole derivatives.

This technical guide provides a foundational understanding of the biological activities of this compound derivatives and their analogs. The provided data, protocols, and visualizations are intended to support further research into this promising class of compounds for the development of novel therapeutics.

References

ethyl 2-methyl-2H-indazole-3-carboxylate analogs and their discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Discovery and Development of Ethyl 2-Methyl-2H-indazole-3-carboxylate Analogs

Abstract

Indazole derivatives are a significant class of heterocyclic compounds that have garnered considerable attention in medicinal chemistry due to their diverse pharmacological activities.[1] This technical guide focuses on the discovery, synthesis, and biological evaluation of this compound analogs. It provides a comprehensive overview of the structure-activity relationships (SAR), mechanisms of action, and experimental protocols associated with the development of these compounds, with a particular emphasis on their role as potent antagonists of the prostanoid EP4 receptor for applications in cancer immunotherapy.

Introduction: The Therapeutic Potential of 2H-Indazole-3-Carboxylate Analogs

The indazole nucleus, a bicyclic aromatic system composed of a benzene ring fused to a pyrazole ring, exists in two main tautomeric forms: 1H-indazole and 2H-indazole.[1] While 1H-indazole is thermodynamically more stable, synthetic compounds with the 2H-indazole scaffold have demonstrated significant and diverse biological activities, making them attractive candidates for drug discovery.[1]

Analogs of this compound have emerged as a promising class of therapeutic agents with a range of biological activities, including:

  • Cancer Immunotherapy: As potent and selective antagonists of the prostanoid EP4 receptor, these compounds can modulate the tumor microenvironment and enhance anti-tumor immune responses.[2][3]

  • Inflammation and Autoimmune Disorders: By blocking calcium-release activated calcium (CRAC) channels, certain indazole-3-carboxamides can stabilize mast cells and inhibit the release of pro-inflammatory mediators.[4][5]

  • Antimicrobial and Anti-inflammatory Agents: Some 2H-indazole derivatives have shown dual action as antimicrobial and anti-inflammatory agents, with activity against various pathogens and inhibition of COX-2.[6]

This guide will delve into the core aspects of the discovery and development of these multifaceted compounds, providing researchers and drug development professionals with a detailed understanding of their chemical synthesis, biological activity, and therapeutic potential.

Synthesis of this compound and Its Analogs

The synthesis of 2H-indazole-3-carboxylate analogs typically begins with the N-alkylation of a commercially available indazole-3-carboxylate ester. A common starting material is methyl 1H-indazole-3-carboxylate. The N-alkylation step is crucial as it yields a mixture of two regioisomers, the 1H- and 2H-isomers, which can be separated by silica gel chromatography.[2] Notably, the 2H-regioisomer generally exhibits a higher Rf value in thin-layer chromatography (TLC) analysis compared to the 1H-regioisomer.[2]

Subsequent modifications can be made to the ester group, often involving hydrolysis to the corresponding carboxylic acid, followed by amide coupling with various amines to generate a library of analogs.

General Synthetic Workflow

The following diagram illustrates a typical synthetic route for generating 2H-indazole-3-carboxamide analogs.

G General Synthetic Workflow for 2H-Indazole-3-Carboxamide Analogs A Methyl 1H-indazole-3-carboxylate B N-Alkylation (e.g., R-Br, Base) A->B Reacts with C Mixture of 1H and 2H Regioisomers B->C Yields D Silica Gel Chromatography C->D Separated by E Ethyl 2-R-2H-indazole-3-carboxylate (Isolated 2H-isomer) D->E To give F Hydrolysis (e.g., LiOH) E->F Undergoes G 2-R-2H-indazole-3-carboxylic acid F->G To yield H Amide Coupling (Amine, Coupling agents) G->H Reacts via I 2H-Indazole-3-carboxamide Analogs H->I To produce

Caption: A generalized synthetic scheme for producing 2H-indazole-3-carboxamide analogs.

Structure-Activity Relationship (SAR) Studies

Systematic SAR exploration is critical for optimizing the potency and drug-like properties of lead compounds. For the 2H-indazole-3-carboxamide series, studies have revealed key structural features that influence their biological activity.

  • Importance of the 2H-Regioisomer: A consistent finding is the preference for the 2H-indazole regioisomer for potent biological activity. For instance, in the context of EP4 receptor antagonists, 2H-indazole analogs exhibited low nanomolar antagonistic activity, whereas their 1H-counterparts had significantly higher IC50 values, often exceeding 10 μM.[2]

  • Substitutions on the Indazole Ring: The introduction of various electron-donating or electron-withdrawing substituents on the benzene ring of the indazole core is generally well-tolerated and can enhance potency.[2]

  • Nature of the Amide Substituent: The substituent on the amide nitrogen plays a crucial role in determining the compound's activity. For CRAC channel blockers, the specific regiochemistry of the amide linker is critical for the inhibition of calcium influx.[4][5]

Quantitative SAR Data for EP4 Receptor Antagonists

The following table summarizes the in vitro activity of a selection of 2H-indazole-3-carboxamide analogs as EP4 receptor antagonists.

CompoundR1R2IC50 (nM) [cAMP Assay]
7 HH68.0 ± 0.8
14 4-FH1.1 ± 0.1
17 HH (1H-isomer)>10,000
26 4-FH (1H-isomer)>10,000

Data sourced from a study on EP4 receptor antagonists.[2]

Mechanism of Action: Targeting the PGE2/EP4 Signaling Pathway

A primary mechanism of action for several potent 2H-indazole-3-carboxylate analogs is the antagonism of the prostanoid EP4 receptor. The prostaglandin E2 (PGE2)/EP4 signaling pathway is implicated in various physiological and pathological processes, including inflammation and cancer.[3]

In the context of cancer, tumor-derived PGE2 can suppress the anti-tumor activity of immune cells by binding to the EP4 receptor on these cells. This leads to an increase in intracellular cyclic AMP (cAMP) levels, which in turn triggers downstream signaling that promotes an immunosuppressive tumor microenvironment.[2] By blocking the EP4 receptor, 2H-indazole-3-carboxamide analogs can inhibit this immunosuppressive signaling, thereby enhancing the efficacy of cancer immunotherapies.[3]

PGE2/EP4 Signaling Pathway

The diagram below illustrates the PGE2/EP4 signaling pathway and the inhibitory action of 2H-indazole-3-carboxylate analogs.

G PGE2/EP4 Signaling Pathway and Inhibition cluster_0 Tumor Cell cluster_1 Immune Cell (e.g., T-cell, Macrophage) PGE2 PGE2 EP4 EP4 Receptor PGE2->EP4 Binds to Gs Gαs EP4->Gs Activates AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Converts ATP to ATP ATP ATP->AC PKA PKA cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene Immunosuppressive Gene Transcription CREB->Gene Promotes Analog 2H-Indazole-3-carboxylate Analog (Antagonist) Analog->EP4 Blocks

Caption: Inhibition of the PGE2/EP4 signaling cascade by 2H-indazole-3-carboxylate analogs.

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the validation of new chemical entities. The following is a representative protocol for a key assay used in the characterization of EP4 receptor antagonists.

GloSensor™ cAMP Assay

This assay is used to measure the real-time changes of intracellular cAMP levels in response to receptor activation or inhibition.[2]

Objective: To determine the antagonistic activity of test compounds against the EP4 receptor.

Materials:

  • HEK293 cells stably expressing the human EP4 receptor (HEK293-EP4).

  • GloSensor™ cAMP Reagent (Promega).

  • PGE2 (Prostaglandin E2).

  • Test compounds (2H-indazole-3-carboxylate analogs).

  • Assay buffer (e.g., HBSS with 20 mM HEPES).

  • White, opaque 96-well microplates.

  • Luminometer.

Workflow:

G GloSensor™ cAMP Assay Workflow A 1. Seed HEK293-EP4 cells in 96-well plates B 2. Incubate overnight A->B C 3. Add GloSensor™ cAMP Reagent and incubate for 2 hours B->C D 4. Add test compounds (analogs) at various concentrations C->D E 5. Incubate for 15 minutes D->E F 6. Add PGE2 (agonist) to stimulate cAMP production E->F G 7. Incubate for 15 minutes F->G H 8. Measure luminescence G->H I 9. Calculate IC50 values H->I

References

CAS number and molecular structure of ethyl 2-methyl-2H-indazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of ethyl 2-methyl-2H-indazole-3-carboxylate, a heterocyclic compound of interest in medicinal chemistry and drug discovery. This document consolidates available data on its chemical properties, molecular structure, and synthetic methodologies, presented in a format tailored for research and development professionals.

Compound Identification and Properties

This compound is a derivative of indazole, a bicyclic aromatic heterocycle. The indazole scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities.

Table 1: Physicochemical and Identification Data

PropertyValueSource
CAS Number 405275-87-8[1]
Molecular Formula C₁₁H₁₂N₂O₂Calculated
Molecular Weight 204.23 g/mol [1]
Physical Form Solid[1]
Purity (Typical) ≥95%[1]
SMILES O=C(OCC)c1n(C)nc2c1cccc2Predicted
InChI Key Predicted based on structurePredicted

Molecular Structure

The molecular structure of this compound consists of a bicyclic indazole core. A methyl group is attached to the nitrogen at position 2 (N2), and an ethyl carboxylate group is attached to the carbon at position 3.

Molecular Structure of this compound

Figure 1. Molecular Structure of this compound

Synthesis and Experimental Protocols

The synthesis of this compound is not explicitly detailed in publicly available literature. However, a plausible and commonly employed synthetic route involves the N-alkylation of a suitable indazole precursor. The alkylation of N-unsubstituted indazoles typically yields a mixture of N1 and N2 isomers, which can be separated by chromatography.

Proposed Synthetic Pathway

A likely synthetic route involves the methylation of ethyl 1H-indazole-3-carboxylate. This reaction would proceed via nucleophilic substitution, where the indazole nitrogen attacks a methylating agent.

synthesis_pathway cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_products Products cluster_purification Purification reactant1 Ethyl 1H-indazole- 3-carboxylate purification Chromatographic Separation reactant1->purification + reactant2 Methylating Agent (e.g., CH3I, (CH3)2SO4) reactant2->purification + condition1 Base (e.g., K2CO3, NaH) condition2 Solvent (e.g., DMF, Acetonitrile) product1 Ethyl 1-methyl-1H-indazole- 3-carboxylate (N1 isomer) product2 Ethyl 2-methyl-2H-indazole- 3-carboxylate (N2 isomer) purification->product1 yields purification->product2 yields

A plausible synthetic pathway for this compound.
General Experimental Protocol (Inferred)

This protocol is inferred from procedures for analogous N-alkylation of indazole carboxylates.

  • Preparation: To a solution of ethyl 1H-indazole-3-carboxylate in a suitable aprotic polar solvent such as dimethylformamide (DMF), add a base (e.g., potassium carbonate or sodium hydride).

  • Reaction: Stir the mixture at room temperature for a short period to facilitate the deprotonation of the indazole nitrogen.

  • Addition of Methylating Agent: Add a methylating agent (e.g., methyl iodide or dimethyl sulfate) dropwise to the reaction mixture.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude product, a mixture of N1 and N2 isomers, can be purified by column chromatography on silica gel to isolate the desired this compound.

Spectral Data (Predicted)

Table 2: Predicted Spectral Data

Technique Predicted Data
¹H NMR Aromatic protons (4H, multiplet) in the range of 7.0-8.0 ppm. A singlet for the N-methyl group (3H) around 4.0-4.5 ppm. A quartet for the ethyl ester methylene group (2H) around 4.4 ppm and a triplet for the ethyl ester methyl group (3H) around 1.4 ppm.
¹³C NMR Aromatic carbons in the range of 110-150 ppm. The carbonyl carbon of the ester around 160-165 ppm. The N-methyl carbon around 35-40 ppm. The ethyl ester methylene carbon around 61 ppm and the methyl carbon around 14 ppm.
Mass Spec Expected molecular ion peak (M+) at m/z = 204.09.
IR (KBr) Aromatic C-H stretching around 3000-3100 cm⁻¹. C=O stretching of the ester around 1700-1720 cm⁻¹. C=N and C=C stretching in the aromatic region around 1450-1600 cm⁻¹.

Biological and Pharmacological Context

While no specific biological activity has been reported for this compound itself, the broader class of indazole derivatives is of significant interest in drug discovery.

biological_investigation cluster_compound Compound of Interest cluster_screening Initial Screening cluster_development Lead Development cluster_preclinical Preclinical Studies compound Indazole Derivative (e.g., this compound) screening High-Throughput Screening (HTS) compound->screening assay In vitro Biological Assays (e.g., Enzyme inhibition, Receptor binding) screening->assay hit_to_lead Hit-to-Lead Optimization assay->hit_to_lead Identified 'Hits' sar Structure-Activity Relationship (SAR) Studies hit_to_lead->sar in_vivo In vivo Animal Models sar->in_vivo Optimized 'Leads' admet ADMET Profiling in_vivo->admet

Logical workflow for the biological investigation of novel indazole derivatives.

Indazole-containing compounds have been investigated for a variety of therapeutic applications, including but not limited to:

  • Oncology: As inhibitors of various kinases.

  • Anti-inflammatory: Targeting enzymes such as cyclooxygenase (COX).

  • Antimicrobial: Exhibiting activity against bacteria and fungi.

  • Central Nervous System (CNS) Disorders: Acting on receptors such as serotonin (5-HT) receptors.

Given its structure, this compound may serve as a key intermediate in the synthesis of more complex, biologically active molecules. Its ester functionality provides a convenient handle for further chemical modifications, such as amide formation, to explore structure-activity relationships (SAR) in drug discovery programs.

Conclusion

This compound is a valuable heterocyclic building block. While detailed experimental and biological data for this specific molecule are sparse in the public domain, its structural similarity to other well-studied indazole derivatives suggests its potential as a synthetic intermediate for the development of novel therapeutic agents. The information provided in this guide serves as a foundational resource for researchers and scientists working in the field of medicinal chemistry and drug development.

References

An In-depth Technical Guide to the Solubility and Stability of Ethyl 2-methyl-2H-indazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available, quantitative solubility and stability data for ethyl 2-methyl-2H-indazole-3-carboxylate is limited. This guide provides an overview of the known properties of related indazole compounds and details the standard experimental protocols for determining the solubility and stability of a novel chemical entity like this compound, in line with industry and regulatory standards.

Introduction

This compound is a heterocyclic compound belonging to the indazole class of molecules. Indazole derivatives are of significant interest in medicinal chemistry due to their diverse biological activities.[1] The physicochemical properties of a drug candidate, such as solubility and stability, are critical parameters that influence its biopharmaceutical properties, including absorption, distribution, metabolism, and excretion (ADME), and ultimately its therapeutic efficacy and safety. This guide provides a comprehensive overview of the solubility and stability considerations for this compound, offering detailed experimental protocols for their determination and a framework for the logical assessment of these properties.

While specific data for the title compound is scarce, information on the parent molecule, 2-methyl-2H-indazole-3-carboxylic acid, indicates it is a white solid with slight solubility in DMSO and methanol.[2] The recommendation to store the carboxylic acid derivative in a refrigerator suggests a potential for degradation under ambient conditions, a property that may be shared by its ethyl ester counterpart.[2]

Physicochemical Properties of Related Indazole Derivatives

To provide a contextual understanding, the following table summarizes the physicochemical properties of the closely related 2-methyl-2H-indazole-3-carboxylic acid.

PropertyValueReference
Molecular Formula C₉H₈N₂O₂[3]
Molecular Weight 176.17 g/mol [3]
Appearance White solid[2]
Melting Point 217-219 °C[2]
Boiling Point 417.4 °C at 760 mmHg[2]
Solubility Slightly soluble in DMSO and Methanol[2]
Storage Refrigerator[2]

Note: This data is for the carboxylic acid derivative, not the ethyl ester.

Indazole chemistry indicates that the 1H-tautomer is generally more thermodynamically stable than the 2H-tautomer.[1][4] The stability of the 2-methyl-2H-indazole isomer is therefore an important consideration in its handling and formulation.

Solubility Assessment

The solubility of an active pharmaceutical ingredient (API) is a critical factor for its absorption and bioavailability. Both kinetic and thermodynamic solubility are important parameters to evaluate during drug development.

Experimental Protocols for Solubility Determination

3.1.1. Kinetic Solubility Assay

Kinetic solubility measures the concentration of a compound that remains in solution after a short incubation period following its addition from a concentrated stock solution (typically in DMSO) into an aqueous buffer. It is a high-throughput method often used in early drug discovery.

Protocol:

  • Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10 mM).

  • Compound Addition: Add a small volume of the DMSO stock solution to a multi-well plate. Subsequently, add the aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) to achieve the desired final compound concentrations. The final DMSO concentration should be kept low (typically ≤ 1%) to minimize its effect on solubility.

  • Incubation: The plate is shaken at a constant temperature (e.g., 25 °C or 37 °C) for a short period, typically 1 to 2 hours.

  • Precipitation Detection: The amount of precipitated compound is measured. Common detection methods include:

    • Nephelometry: Measures the scattering of light by insoluble particles.

    • UV-Vis Spectroscopy: After filtration or centrifugation to remove precipitate, the concentration of the compound in the supernatant is determined by measuring its UV absorbance at a specific wavelength.

    • LC-MS/MS: Provides a more sensitive and specific quantification of the dissolved compound in the supernatant after separation of the solid.

3.1.2. Thermodynamic Solubility Assay

Thermodynamic (or equilibrium) solubility is the concentration of a compound in a saturated solution when it is in equilibrium with its solid phase. This is considered the "true solubility" and is crucial for pre-formulation and formulation development.

Protocol:

  • Sample Preparation: An excess amount of solid this compound is added to a vial containing the aqueous buffer of interest (e.g., water, PBS at various pH values).

  • Equilibration: The vials are sealed and agitated (e.g., using a shaker or rotator) at a constant temperature for an extended period (typically 24 to 72 hours) to ensure equilibrium is reached.

  • Phase Separation: The undissolved solid is separated from the solution by centrifugation followed by filtration through a low-binding filter (e.g., 0.22 µm PVDF).

  • Quantification: The concentration of the dissolved compound in the clear filtrate is determined using a validated analytical method, typically HPLC-UV or LC-MS/MS, against a standard curve.

Stability Assessment

The chemical stability of a drug substance determines its shelf-life and is a critical quality attribute. Stability studies are conducted to understand how the quality of the drug substance varies over time under the influence of environmental factors such as temperature, humidity, and light.

Experimental Protocols for Stability Studies

4.1.1. Forced Degradation (Stress Testing)

Forced degradation studies are performed to identify the likely degradation products, establish the degradation pathways, and demonstrate the specificity of the analytical methods used for stability testing. These studies involve subjecting the drug substance to conditions more severe than the accelerated stability conditions.

Protocol:

  • Hydrolytic Stability:

    • Dissolve or suspend this compound in acidic (e.g., 0.1 N HCl), basic (e.g., 0.1 N NaOH), and neutral (e.g., water) solutions.

    • Samples are typically heated (e.g., 60-80 °C) to accelerate degradation.

    • Analyze samples at various time points to determine the extent of degradation and identify major degradation products. The primary degradation pathway for an ester under these conditions is likely hydrolysis to the corresponding carboxylic acid (2-methyl-2H-indazole-3-carboxylic acid) and ethanol.

  • Oxidative Stability:

    • Expose the compound to an oxidizing agent, such as hydrogen peroxide (e.g., 3-30% H₂O₂), in solution.

    • Conduct the experiment at room temperature or slightly elevated temperatures.

    • Analyze samples at different time points to assess degradation. The indazole ring itself may be susceptible to oxidation.

  • Thermal Stability:

    • Expose the solid drug substance to high temperatures (e.g., in 10°C increments above the accelerated testing temperature, such as 50°C, 60°C, 70°C) with and without humidity control.

    • Analyze the samples at various time points for any signs of degradation.

  • Photostability:

    • Expose the solid drug substance and its solution to light sources as specified in ICH Q1B guidelines (a combination of visible and UV light).

    • A dark control sample should be stored under the same conditions to differentiate between thermal and light-induced degradation.

    • Analyze the exposed and control samples to evaluate the impact of light. Indazole derivatives have been reported to be sensitive to photodegradation.[5][6]

4.1.2. ICH Stability Testing

Formal stability studies are conducted according to the International Council for Harmonisation (ICH) guidelines to establish the retest period for a drug substance and the shelf-life for a drug product.[7][8][9][10][11]

Protocol:

  • Batch Selection: At least three primary batches of the drug substance should be included in the stability program.

  • Storage Conditions: Samples are stored under long-term and accelerated conditions. For a drug substance intended for storage in a temperate climate (Zone II), the conditions are:

    • Long-term: 25 °C ± 2 °C / 60% RH ± 5% RH

    • Accelerated: 40 °C ± 2 °C / 75% RH ± 5% RH

  • Testing Frequency: Samples are tested at specified time intervals. For long-term studies, this is typically at 0, 3, 6, 9, 12, 18, 24, and 36 months. For accelerated studies, it is usually at 0, 3, and 6 months.

  • Analytical Testing: At each time point, the samples are tested for a range of quality attributes, including appearance, assay, degradation products, and any other specific tests relevant to the drug substance.

Visualizations

Experimental Workflow Diagrams

The following diagrams illustrate the general workflows for determining the solubility and stability of a new chemical entity like this compound.

G Physicochemical Characterization Workflow cluster_0 Solubility Assessment cluster_1 Stability Assessment Kinetic Solubility Kinetic Solubility Thermodynamic Solubility Thermodynamic Solubility Kinetic Solubility->Thermodynamic Solubility Early Stage -> Late Stage Forced Degradation Forced Degradation ICH Stability Studies ICH Stability Studies Forced Degradation->ICH Stability Studies Identifies Degradants -> Confirms Shelf-life Drug Substance Drug Substance Drug Substance->Kinetic Solubility Drug Substance->Thermodynamic Solubility Drug Substance->Forced Degradation Drug Substance->ICH Stability Studies

Overview of Physicochemical Characterization.

G Solubility Determination Workflow cluster_0 Kinetic Solubility cluster_1 Thermodynamic Solubility KS_start Prepare DMSO Stock KS_add Add to Buffer KS_start->KS_add KS_incubate Short Incubation (1-2h) KS_add->KS_incubate KS_detect Detect Precipitation (Nephelometry/UV/LC-MS) KS_incubate->KS_detect TS_start Add Excess Solid to Buffer TS_equilibrate Equilibrate (24-72h) TS_start->TS_equilibrate TS_separate Centrifuge & Filter TS_equilibrate->TS_separate TS_quantify Quantify Supernatant (HPLC/LC-MS) TS_separate->TS_quantify Drug Substance Drug Substance Drug Substance->KS_start Drug Substance->TS_start

Workflow for Solubility Determination.

G Stability Assessment Workflow Forced Degradation Forced Degradation Hydrolysis Acidic, Basic, Neutral Forced Degradation->Hydrolysis Oxidation e.g., H2O2 Forced Degradation->Oxidation Thermal High Temperature Forced Degradation->Thermal Photostability UV/Vis Light Forced Degradation->Photostability Analytical Method Development Analytical Method Development Hydrolysis->Analytical Method Development Oxidation->Analytical Method Development Thermal->Analytical Method Development Photostability->Analytical Method Development ICH Stability Studies ICH Stability Studies Long-term 25°C / 60% RH ICH Stability Studies->Long-term Accelerated 40°C / 75% RH ICH Stability Studies->Accelerated Intermediate 30°C / 65% RH ICH Stability Studies->Intermediate Shelf-life Determination Shelf-life Determination Long-term->Shelf-life Determination Accelerated->Shelf-life Determination Intermediate->Shelf-life Determination

Workflow for Stability Assessment.

Conclusion

References

The Ethyl 2-Methyl-2H-Indazole-3-Carboxylate Scaffold: A Privileged Core in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The ethyl 2-methyl-2H-indazole-3-carboxylate core is a prominent scaffold in medicinal chemistry, serving as a versatile template for the design of potent and selective modulators of various biological targets. Its rigid bicyclic structure, coupled with the synthetic tractability of the ester and other functional groups, provides a robust framework for developing novel therapeutics. This guide delves into the synthesis, biological activities, and therapeutic potential of this important heterocyclic motif, presenting key data, detailed experimental protocols, and visual representations of associated signaling pathways and workflows.

Synthesis of the Core Scaffold and its Derivatives

The synthesis of the this compound scaffold and its subsequent derivatization is a critical aspect of its utility in drug discovery. The initial N-methylation of a 1H-indazole-3-carboxylate precursor is a key step that often yields a mixture of N1 and N2 isomers, with the desired N2 isomer being the 2-methyl-2H-indazole variant.

A general synthetic route to 2H-indazole-3-carboxamide derivatives, which are a major class of compounds derived from the ethyl ester scaffold, is outlined below. This multi-step process typically begins with the N-alkylation of a commercially available methyl 1H-indazole-3-carboxylate. This reaction generates a mixture of the 1H and 2H regioisomers, which can be separated by silica gel chromatography. The 2H-regioisomer is then subjected to hydrolysis of the methyl ester to the corresponding carboxylic acid. Finally, amide coupling with a variety of amines yields the desired 2H-indazole-3-carboxamide derivatives.

Experimental Protocol: Synthesis of 2H-Indazole-3-Carboxamide Derivatives

Step 1: N-Alkylation of Methyl 1H-Indazole-3-Carboxylate

  • To a solution of methyl 1H-indazole-3-carboxylate in anhydrous dimethylformamide (DMF), potassium hydroxide (KOH) is added, and the mixture is stirred at room temperature.

  • The appropriate alkyl bromide is then added, and the reaction is stirred for approximately 3 hours at room temperature.

  • The reaction mixture is then diluted with water and extracted with an organic solvent such as ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The resulting residue is purified by silica gel column chromatography to separate the N1 and N2 alkylated isomers.

Step 2: Hydrolysis of the Methyl Ester

  • The purified methyl 2-alkyl-2H-indazole-3-carboxylate is dissolved in a mixture of tetrahydrofuran (THF), methanol (MeOH), and water.

  • Lithium hydroxide monohydrate (LiOH·H₂O) is added, and the reaction mixture is heated to approximately 45°C for 3 hours.

  • After cooling to room temperature, the organic solvents are removed under reduced pressure.

  • The aqueous residue is acidified with a dilute acid (e.g., 1N HCl) to precipitate the carboxylic acid.

  • The solid is collected by filtration, washed with water, and dried to yield the 2-alkyl-2H-indazole-3-carboxylic acid.

Step 3: Amide Coupling

  • To a solution of the 2-alkyl-2H-indazole-3-carboxylic acid in DMF, a coupling agent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and a base like N,N-diisopropylethylamine (DIPEA) are added.

  • The desired amine is then added, and the reaction mixture is stirred at room temperature for approximately 6 hours.

  • The reaction is quenched with water, and the product is extracted with an organic solvent.

  • The organic layer is washed, dried, and concentrated.

  • The crude product is purified by an appropriate method, such as column chromatography or recrystallization, to afford the final 2H-indazole-3-carboxamide derivative.

G cluster_synthesis Synthetic Workflow for 2H-Indazole-3-Carboxamides Start Start N-Alkylation N-Alkylation of Methyl 1H-Indazole-3-Carboxylate Start->N-Alkylation Methyl 1H-indazole-3-carboxylate, Alkyl bromide, KOH, DMF Isomer Separation Separation of N1 and N2 Isomers N-Alkylation->Isomer Separation Silica Gel Chromatography Hydrolysis Ester Hydrolysis to Carboxylic Acid Isomer Separation->Hydrolysis Isolated N2 Isomer, LiOH, THF/MeOH/H2O Amide Coupling Amide Coupling with Primary/Secondary Amine Hydrolysis->Amide Coupling Carboxylic Acid, Amine, HATU, DIPEA, DMF Final Product Final Product Amide Coupling->Final Product Purification

Synthetic Workflow for 2H-Indazole-3-Carboxamides.

Biological Targets and Therapeutic Applications

The this compound scaffold has been successfully employed to develop inhibitors for a range of important biological targets, demonstrating its broad therapeutic potential.

Prostanoid EP4 Receptor Antagonists

A significant area of research has focused on the development of 2H-indazole-3-carboxamide derivatives as potent and selective antagonists of the prostanoid EP4 receptor.[1][2] The EP4 receptor, a G-protein coupled receptor (GPCR), is activated by prostaglandin E2 (PGE2) and is implicated in various pathological processes, including inflammation, pain, and cancer. Antagonism of the EP4 receptor is a promising strategy for the treatment of these conditions.

The antagonistic activity of these compounds is typically evaluated using a GloSensor™ cAMP assay, which measures changes in intracellular cyclic adenosine monophosphate (cAMP) levels upon receptor activation or inhibition.

The EP4 receptor primarily signals through the Gαs protein, leading to the activation of adenylyl cyclase (AC), which in turn catalyzes the conversion of ATP to cAMP. Increased cAMP levels activate Protein Kinase A (PKA), which then phosphorylates various downstream targets, including the cAMP response element-binding protein (CREB), leading to changes in gene expression.

G cluster_ep4 Prostanoid EP4 Receptor Signaling Pathway PGE2 PGE2 EP4 EP4 Receptor PGE2->EP4 Binds Gas Gαs EP4->Gas Activates AC Adenylyl Cyclase Gas->AC Activates cAMP cAMP AC->cAMP Converts ATP to cAMP ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene Gene Expression CREB->Gene Regulates Indazole 2H-Indazole-3-Carboxamide (Antagonist) Indazole->EP4 Inhibits

Canonical Gαs-mediated signaling of the EP4 receptor.

This assay is used to determine the potency of compounds in inhibiting the EP4 receptor.

  • Cell Culture and Transfection: HEK293 cells are cultured and transiently transfected with a plasmid encoding the human EP4 receptor and a GloSensor™ cAMP plasmid.

  • Cell Seeding: Transfected cells are seeded into 96-well plates and incubated.

  • Compound Preparation: Test compounds are serially diluted to various concentrations.

  • Assay Procedure:

    • The cell culture medium is replaced with a CO₂-independent medium containing the GloSensor™ cAMP reagent and incubated for 2 hours at room temperature.

    • Test compounds are added to the wells, followed by the addition of a PGE2 solution to stimulate the EP4 receptor.

    • Luminescence is measured immediately using a plate reader.

  • Data Analysis: The IC₅₀ values are calculated from the dose-response curves.

Kinase Inhibitors

The indazole scaffold is a well-established pharmacophore in the development of kinase inhibitors for cancer therapy. Derivatives of 2H-indazole-3-carboxylate have shown inhibitory activity against several key kinases involved in tumor growth, angiogenesis, and survival.

  • VEGFR-2 and EGFR Inhibitors: Some 5-ethylsulfonyl-indazole-3-carboxamide derivatives have been identified as dual inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Epidermal Growth Factor Receptor (EGFR). These receptors are crucial for tumor angiogenesis and proliferation.

  • Pim Kinase Inhibitors: The indazole core has also been utilized to develop inhibitors of Pim kinases, which are serine/threonine kinases implicated in cell survival and proliferation in various cancers.

Both VEGFR-2 and EGFR are receptor tyrosine kinases that, upon ligand binding, dimerize and autophosphorylate, creating docking sites for various signaling proteins. This initiates downstream cascades, including the RAS-RAF-MEK-ERK (MAPK) and the PI3K-AKT-mTOR pathways, which ultimately promote cell proliferation, survival, and angiogenesis.

G cluster_kinase Simplified Kinase Signaling Pathways Ligand Growth Factor (VEGF/EGF) Receptor Receptor Tyrosine Kinase (VEGFR-2 / EGFR) Ligand->Receptor Binds RAS RAS Receptor->RAS Activates PI3K PI3K Receptor->PI3K Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Nucleus Nucleus ERK->Nucleus AKT AKT PI3K->AKT AKT->Nucleus Proliferation Cell Proliferation, Survival, Angiogenesis Nucleus->Proliferation Indazole Indazole-based Kinase Inhibitor Indazole->Receptor Inhibits

Overview of RTK signaling inhibited by indazole derivatives.

A common method to assess the inhibitory activity of compounds against specific kinases is a radiometric or fluorescence-based in vitro kinase assay.

  • Reagents: Purified recombinant kinase, substrate (peptide or protein), ATP (radiolabeled or modified for detection), and test compound.

  • Reaction Setup:

    • The kinase, substrate, and test compound are incubated together in a suitable kinase buffer.

    • The reaction is initiated by the addition of ATP.

    • The reaction is allowed to proceed for a specific time at a controlled temperature.

  • Termination and Detection:

    • The reaction is stopped, typically by adding a solution like EDTA.

    • The amount of phosphorylated substrate is quantified. For radiometric assays, this involves separating the phosphorylated substrate from the unreacted radiolabeled ATP and measuring radioactivity. For fluorescence-based assays, a specific antibody or reagent that detects the phosphorylated substrate is used.

  • Data Analysis: IC₅₀ values are determined by plotting the percentage of kinase inhibition against the concentration of the test compound.

Apoptosis Regulators: MCL-1/BCL-2 Inhibitors

Recent research has explored the use of the indazole scaffold to develop dual inhibitors of Myeloid Cell Leukemia-1 (MCL-1) and B-cell lymphoma 2 (BCL-2). These proteins are key anti-apoptotic members of the BCL-2 family, and their overexpression is a common mechanism of cancer cell survival and resistance to therapy. Dual inhibition of MCL-1 and BCL-2 can restore the apoptotic pathway in cancer cells.

MCL-1 and BCL-2 prevent apoptosis by binding to and sequestering pro-apoptotic proteins like BIM, BAK, and BAX. Inhibition of MCL-1 and BCL-2 releases these pro-apoptotic factors, leading to the permeabilization of the mitochondrial outer membrane, cytochrome c release, and subsequent caspase activation, ultimately resulting in apoptosis.

G cluster_apoptosis Role of MCL-1/BCL-2 in Apoptosis MCL1_BCL2 MCL-1 / BCL-2 (Anti-apoptotic) Pro_apoptotic BIM, BAK, BAX (Pro-apoptotic) MCL1_BCL2->Pro_apoptotic Inhibits Mitochondrion Mitochondrion Pro_apoptotic->Mitochondrion Induces MOMP Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Releases Caspases Caspases Cytochrome_c->Caspases Activates Apoptosis Apoptosis Caspases->Apoptosis Executes Indazole Indazole-based MCL-1/BCL-2 Inhibitor Indazole->MCL1_BCL2 Inhibits

Inhibition of anti-apoptotic proteins by indazole derivatives.

Quantitative Data on Biological Activity

The following tables summarize the reported in vitro activities of various derivatives based on the 2H-indazole-3-carboxylate scaffold against different biological targets.

Table 1: Prostanoid EP4 Receptor Antagonism of 2H-Indazole-3-Carboxamide Derivatives

Compound IDR¹ GroupIC₅₀ (nM)Assay
1 H3106 ± 80.1GloSensor cAMP
7 H68.0 ± 0.8GloSensor cAMP
14 4-Fluorobenzyl1.1 ± 0.1GloSensor cAMP

Data from Wang et al., J Med Chem, 2023.[1]

Table 2: Kinase Inhibitory Activity of Indazole Derivatives

Compound IDTarget KinaseIC₅₀ (nM)Cell Line
8g VEGFR-2-HCT-116
8g EGFR-MCF-7
8h VEGFR-2-HCT-116
8h EGFR-MCF-7
51j GSK-318-

Note: Specific IC₅₀ values for VEGFR-2 and EGFR for compounds 8g and 8h were not provided in the abstract, but they were reported to be in the nanomolar range. Data for 51j is for a related 1H-indazole-3-carboxamide.

Pharmacokinetics

While specific pharmacokinetic data for this compound is limited in the public domain, studies on related indazole-3-carboxamide synthetic cannabinoid receptor agonists provide some insights into the potential metabolic fate of this scaffold. These studies indicate that indazole-3-carboxamides are often rapidly metabolized in vitro, primarily through ester hydrolysis to the corresponding carboxylic acid, and are highly protein-bound in vivo. The predicted in vivo hepatic clearance is generally much slower than the in vitro intrinsic clearance, suggesting the potential for longer in vivo half-lives.

Conclusion

The this compound scaffold is a highly valuable and versatile core structure in medicinal chemistry. Its synthetic accessibility and the diverse biological activities of its derivatives, including potent and selective antagonism of the EP4 receptor, inhibition of key kinases in oncology, and modulation of apoptosis, underscore its significance in the development of novel therapeutics. The continued exploration of this privileged scaffold is likely to yield new and improved drug candidates for a wide range of diseases. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals working with this important chemical entity.

References

A Technical Guide to the Research Landscape of Ethyl 2-Methyl-2H-Indazole-3-Carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive literature review of research surrounding ethyl 2-methyl-2H-indazole-3-carboxylate. Due to the limited direct research on this specific compound, this guide focuses on the synthesis of structurally related analogs and the potential biological activities inferred from derivatives. All quantitative data is summarized in structured tables, and detailed experimental methodologies for key reactions are provided. Visual diagrams created using Graphviz are included to illustrate synthetic pathways and biological mechanisms.

Physicochemical Properties

While specific experimental data for this compound is scarce in the reviewed literature, some basic properties can be noted from chemical suppliers.

PropertyValueSource
Molecular Weight 204.23 g/mol [1]
Purity 95%[1]
Appearance Solid[1]
CAS Number 405275-87-8[1]

Synthesis and Experimental Protocols

A definitive, detailed synthesis protocol for this compound was not found in the reviewed literature. However, based on the synthesis of the closely related methyl ester, a plausible synthetic route involves the N-alkylation of ethyl 1H-indazole-3-carboxylate. This reaction is known to produce a mixture of the N1 and N2 alkylated isomers, which can be separated by chromatography.

A general workflow for this synthesis is proposed below:

G cluster_0 Synthesis Workflow start Ethyl 1H-indazole-3-carboxylate reaction N-methylation (e.g., Methyl Iodide, KOH, DMF) start->reaction mixture Mixture of 1-methyl and 2-methyl isomers reaction->mixture separation Chromatographic Separation (e.g., Silica Gel Column) mixture->separation product This compound separation->product byproduct Ethyl 1-methyl-1H-indazole-3-carboxylate separation->byproduct

Caption: Proposed synthesis workflow for this compound.

Experimental Protocol: Synthesis of Ethyl 1H-indazole-3-carboxylate (Precursor)

A detailed protocol for the synthesis of the precursor, ethyl 1H-indazole-3-carboxylate, has been reported.[2]

Materials:

  • 2-(Trimethylsilyl)phenyl trifluoromethanesulfonate

  • Ethyl diazoacetate

  • Tetrahydrofuran (THF)

  • Tetrabutylammonium fluoride (TBAF) solution (1 M in THF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Magnesium sulfate (MgSO₄)

  • Silica gel

Procedure: [2]

  • A flame-dried, three-necked round-bottomed flask is charged with 2-(trimethylsilyl)phenyl trifluoromethanesulfonate (1.0 equiv) and ethyl diazoacetate (1.5 equiv).

  • Anhydrous THF is added, and the mixture is cooled to -78 °C.

  • A 1 M solution of TBAF in THF (1.8 equiv) is added dropwise over 40 minutes.

  • The reaction mixture is stirred at -78 °C for 1.5 hours and then allowed to warm to room temperature overnight.

  • After stirring for an additional 12 hours, the reaction mixture is concentrated by rotary evaporation.

  • The residue is poured into a separatory funnel containing EtOAc and saturated aqueous NaHCO₃.

  • The layers are separated, and the aqueous layer is extracted with EtOAc.

  • The combined organic extracts are dried over MgSO₄, filtered, and concentrated.

  • The crude product is purified by silica gel column chromatography to afford ethyl 1H-indazole-3-carboxylate.

Yield: 82%[2]

Experimental Protocol: N-Alkylation of Methyl 1H-indazole-3-carboxylate (Analogous Reaction)

The following protocol for the N-alkylation of the corresponding methyl ester provides a strong basis for the synthesis of the target compound.[3]

Materials: [3]

  • Methyl 1H-indazole-3-carboxylate

  • Potassium hydroxide (KOH)

  • Anhydrous dimethylformamide (DMF)

  • Alkylating agent (e.g., methyl iodide for methylation)

Procedure: [3]

  • To a solution of methyl 1H-indazole-3-carboxylate in anhydrous DMF, add KOH.

  • Stir the mixture at room temperature.

  • Add the alkylating agent and continue stirring for 3 hours.

  • The reaction yields a mixture of the 1-methyl and 2-methyl regioisomers.

  • The isomers are separated by silica gel chromatography.

Yields of Isomers: [3]

  • 1H-regioisomer: 52-58%

  • 2H-regioisomer: 30-35%

Spectroscopic Data of Related Compounds

No specific spectroscopic data for this compound was found. However, data for related indazole derivatives are presented below for comparative purposes.

Table 1: Spectroscopic Data for Indazole-3-Carboxamide Derivatives [4]

CompoundIR (KBr, cm⁻¹)¹H NMR (DMSO-d₆, δ ppm)MS (M+ + 1)
N-benzyl-1H-indazole-3-carboxamide 3407, 3184, 1651, 1544, 1471, 1348, 1260, 1239, 1150, 1080, 956, 779, 6804.52 (d, 2H, J = 6.8 Hz), 7.22-7.43 (m, 7H), 7.64 (d, 1H, J = 8.0 Hz), 8.21 (d, 1H, J = 8.2 Hz), 9.08 (br, t, 1H), 13.88 (s, 1H)252.06
N,N-diethyl-1H-indazole-3-carboxamide 3436, 3149, 2972, 1579, 1495, 1373, 1272, 1143, 1096, 941, 856, 750, 6751.23 (t, 6H), 3.52-3.77 (m, 4H), 7.28 (t, 1H, J = 5.4 Hz), 7.42 (t, 1H, J = 5.8 Hz), 7.64 (d, 1H, J = 6.4 Hz), 8.04 (d, 1H, J = 6.2 Hz), 13.76 (s, 1H)218.14
N-(2-morpholinoethyl)-1H-indazole-3-carboxamide 3416, 3175, 2970, 2856, 1644, 1538, 1471, 1372, 1296, 1157, 1048, 950, 864, 7502.42 (t, 4H), 3.44 (q, 2H), 3.59 (t, 6H), 7.22 (t, 1H, J = 5.6 Hz), 7.41 (t, 1H, J = 5.8 Hz), 7.62 (d, 1H, J = 6.4 Hz), 8.08 (d, 1H, J = 6.2 Hz), 8.24 (brt, 1H), 13.64 (s, 1H)Not Reported

Potential Biological Activity and Signaling Pathway

While no biological activity data exists for this compound, extensive research on 2H-indazole-3-carboxamide derivatives suggests that they are potent and selective antagonists of the Prostaglandin E₂ receptor subtype 4 (EP4).[3][5] This indicates a high probability that this compound would also exhibit activity at this receptor.

The EP4 receptor is a G-protein coupled receptor that, upon binding its ligand prostaglandin E₂ (PGE₂), activates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP). This signaling cascade is implicated in various pathological processes, including inflammation and cancer progression. As an antagonist, this compound would likely block the binding of PGE₂ to the EP4 receptor, thereby inhibiting these downstream effects.

G cluster_1 EP4 Receptor Signaling Pathway PGE2 Prostaglandin E₂ (PGE₂) EP4 EP4 Receptor PGE2->EP4 binds AC Adenylyl Cyclase EP4->AC activates cAMP ↑ cAMP AC->cAMP PKA Protein Kinase A cAMP->PKA activates CREB CREB Phosphorylation PKA->CREB Gene Gene Transcription (Inflammation, Cell Proliferation, etc.) CREB->Gene Antagonist This compound (Potential Antagonist) Antagonist->EP4 blocks

Caption: Potential mechanism of action of this compound as an EP4 receptor antagonist.

Biological Assay: EP4 Receptor Antagonism

A common method to assess the antagonistic activity of compounds against the EP4 receptor is the GloSensor™ cAMP assay.[3]

Principle: [3] This is a cell-based assay that measures changes in intracellular cAMP levels. Cells expressing the EP4 receptor are engineered to also express a modified luciferase enzyme that is sensitive to cAMP levels. An increase in cAMP leads to a conformational change in the luciferase, resulting in light emission. An antagonist will compete with an agonist (like PGE₂) and prevent this increase in cAMP, thus reducing the light signal.

General Protocol Outline: [3]

  • HEK293 cells are co-transfected with a plasmid encoding the human EP4 receptor and a plasmid for the GloSensor™ cAMP reporter.

  • Cells are seeded into 96-well plates.

  • Cells are incubated with the test compound (e.g., this compound) at various concentrations.

  • The cells are then stimulated with a known EP4 agonist (e.g., PGE₂).

  • Luminescence is measured using a plate reader.

  • The IC₅₀ value, representing the concentration of the antagonist that inhibits 50% of the agonist's effect, is calculated from the dose-response curve.

Table 2: Biological Activity of 2H-Indazole-3-Carboxamide Derivatives as EP4 Antagonists [3]

CompoundR¹ GroupIC₅₀ (nM)
7 H68.0 ± 0.8
8 4-F1.1 ± 0.1
9 4-Cl1.5 ± 0.2
10 4-Br2.0 ± 0.3
11 4-CH₃3.5 ± 0.4
12 4-OCH₃4.2 ± 0.5
13 3-F2.8 ± 0.3
14 3-Cl1.3 ± 0.1
15 3-CH₃5.1 ± 0.6
16 2-F6.5 ± 0.7

Data for a series of 2H-indazole-3-carboxamides with different substituents on the N-benzyl group.[3]

This data strongly suggests that the 2H-indazole scaffold is a promising starting point for the development of potent EP4 receptor antagonists. Further research is warranted to synthesize this compound and evaluate its biological activity to confirm this hypothesis.

References

Methodological & Application

detailed synthesis protocol for ethyl 2-methyl-2H-indazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Application Note: Synthesis of Ethyl 2-Methyl-2H-Indazole-3-Carboxylate

Introduction

This compound is a key structural motif found in various biologically active compounds and serves as a valuable building block in medicinal chemistry and drug development. The synthesis of N-substituted indazoles, particularly the regioselective alkylation at the N-2 position, presents a common challenge. This document outlines a detailed protocol for the synthesis of this compound, commencing with the preparation of the precursor, ethyl 1H-indazole-3-carboxylate, followed by its N-methylation and subsequent purification to isolate the desired N-2 isomer.

Experimental Protocols

This synthesis is presented in two main stages:

  • Stage 1: Synthesis of Ethyl 1H-Indazole-3-Carboxylate.

  • Stage 2: N-Methylation of Ethyl 1H-Indazole-3-Carboxylate to yield this compound.

Stage 1: Synthesis of Ethyl 1H-Indazole-3-Carboxylate via [3+2] Cycloaddition

This procedure is adapted from a known method involving the cycloaddition of benzyne and a diazo compound.[1]

Materials:

  • 2-(Trimethylsilyl)phenyl trifluoromethanesulfonate

  • Ethyl diazoacetate

  • Tetrabutylammonium fluoride (TBAF) solution (1 M in THF)

  • Tetrahydrofuran (THF), anhydrous

  • Ethyl acetate (EtOAc)

  • Hexanes

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried 1-L three-necked round-bottomed flask under a nitrogen atmosphere, add 2-(trimethylsilyl)phenyl trifluoromethanesulfonate (9.84 g, 32.0 mmol) and ethyl diazoacetate (3.65 g, 32.0 mmol).

  • Add anhydrous THF (360 mL) via cannula and cool the reaction mixture to -78 °C using a dry ice/acetone bath.

  • With vigorous stirring, add a 1 M solution of TBAF in THF (57.6 mL, 57.6 mmol) dropwise over approximately 40 minutes.

  • After the addition is complete, continue stirring the mixture at -78 °C for 1.5 hours.

  • Remove the dry ice/acetone bath and allow the reaction mixture to warm to room temperature overnight (approximately 12-16 hours). The solution will typically turn orange.

  • Monitor the reaction for completion using Thin Layer Chromatography (TLC).

  • Once complete, concentrate the reaction mixture to about 100 mL using a rotary evaporator.

  • Pour the concentrated mixture into a separatory funnel containing EtOAc (150 mL) and saturated aqueous NaHCO₃ (200 mL).

  • Separate the layers and extract the aqueous layer with EtOAc (2 x 50 mL).

  • Combine the organic extracts, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product as an orange oil.

  • Purify the crude product by silica gel column chromatography using a gradient of hexanes and EtOAc as the eluent to afford ethyl 1H-indazole-3-carboxylate as an off-white solid.

Stage 2: N-Methylation of Ethyl 1H-Indazole-3-Carboxylate

The N-alkylation of the indazole ring typically yields a mixture of N-1 and N-2 regioisomers, which can be separated by chromatography.[2][3] This protocol is a general method adapted for methylation.

Materials:

  • Ethyl 1H-indazole-3-carboxylate (from Stage 1)

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Methyl iodide (CH₃I)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a stirred suspension of sodium hydride (1.2 equivalents) in anhydrous THF at 0 °C under a nitrogen atmosphere, add a solution of ethyl 1H-indazole-3-carboxylate (1.0 equivalent) in anhydrous THF dropwise.

  • Stir the resulting mixture at 0 °C for 30 minutes.

  • Add methyl iodide (1.2 equivalents) dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring its progress by TLC.

  • Upon completion, carefully quench the reaction at 0 °C by the slow addition of saturated aqueous NH₄Cl.

  • Extract the mixture with EtOAc.

  • Wash the combined organic layers sequentially with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • The crude product will contain a mixture of ethyl 1-methyl-1H-indazole-3-carboxylate and this compound. Separate the two isomers by silica gel column chromatography to isolate the desired this compound.[3]

Data Presentation

Compound Stage Starting Materials Yield Physical Appearance
Ethyl 1H-indazole-3-carboxylate12-(Trimethylsilyl)phenyl trifluoromethanesulfonate, Ethyl diazoacetate~82%[1]Off-white solid[1]
This compound2Ethyl 1H-indazole-3-carboxylate, Methyl iodideVaries (isomer ratio dependent on conditions)Not specified

Visualization of Experimental Workflow

Synthesis_Workflow Synthesis of this compound cluster_stage1 Stage 1: Synthesis of Ethyl 1H-Indazole-3-Carboxylate cluster_stage2 Stage 2: N-Methylation start_materials1 2-(Trimethylsilyl)phenyl trifluoromethanesulfonate + Ethyl diazoacetate reaction1 [3+2] Cycloaddition (TBAF, THF, -78°C to RT) start_materials1->reaction1 workup1 Aqueous Workup (EtOAc, NaHCO3) reaction1->workup1 purification1 Silica Gel Chromatography workup1->purification1 product1 Ethyl 1H-indazole-3-carboxylate purification1->product1 product1_input Ethyl 1H-indazole-3-carboxylate reaction2 N-Methylation (NaH, CH3I, THF) product1_input->reaction2 workup2 Quenching & Extraction (NH4Cl, EtOAc) reaction2->workup2 purification2 Silica Gel Chromatography (Isomer Separation) workup2->purification2 product2 This compound purification2->product2 byproduct Ethyl 1-methyl-1H-indazole-3-carboxylate purification2->byproduct

Caption: Synthetic workflow for this compound.

References

Application Notes and Protocols for N-Alkylation of Indazole-3-Carboxylates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-alkylated indazoles are a pivotal structural motif in medicinal chemistry, forming the core of numerous therapeutic agents.[1] Specifically, indazole-3-carboxylates serve as versatile intermediates in the synthesis of a wide array of biologically active compounds. The N-alkylation of the indazole ring, however, presents a significant synthetic challenge due to the presence of two nucleophilic nitrogen atoms, N1 and N2. This often leads to the formation of a mixture of regioisomers.[1][2] The regiochemical outcome of the alkylation is highly dependent on the reaction conditions, including the choice of base, solvent, and the nature of the electrophile.[1][3] Achieving high regioselectivity is crucial for efficient synthesis and to avoid the costly and time-consuming separation of isomers.[1]

These application notes provide detailed protocols and compiled data for the selective N1- and N2-alkylation of indazole-3-carboxylate intermediates, designed to guide researchers in developing robust and scalable synthetic routes.

Factors Influencing Regioselectivity

The ratio of N1 to N2 alkylation is governed by a combination of steric, electronic, and reaction-condition-dependent factors.

  • Base and Solvent System: The selection of the base and solvent is paramount in controlling the regioselectivity. Strong, non-coordinating bases like sodium hydride (NaH) in aprotic, non-polar solvents such as tetrahydrofuran (THF) strongly favor N1-alkylation.[1][4] This preference is often attributed to the formation of a sodium-chelated intermediate with the C3-carboxylate group, which sterically hinders the N2 position.[1] Conversely, conditions employing potassium carbonate (K2CO3) in polar aprotic solvents like N,N-dimethylformamide (DMF) often result in mixtures of N1 and N2 isomers.[1][5]

  • Nature of the Electrophile: The type of alkylating agent used can also influence the regioselectivity. While a variety of alkylating reagents, including primary alkyl halides and secondary alkyl tosylates, can be used, the reaction conditions often play a more significant role in determining the final product distribution.[4][6]

  • Substituents on the Indazole Ring: Electronic and steric effects of substituents on the indazole ring can impact the N1/N2 ratio. For instance, indazoles with substituents at the C7 position, such as NO2 or CO2Me, have been shown to favor N2-alkylation.[4][6]

Data Presentation: Reaction Conditions and Regioselectivity

The following tables summarize quantitative data from various studies on the N-alkylation of indazole-3-carboxylates, showcasing the impact of different reaction parameters on product distribution.

Table 1: Conditions for N1-Alkylation of Indazole-3-Carboxylates

Indazole SubstrateAlkylating AgentBaseSolventTemperature (°C)Time (h)N1:N2 RatioYield (%)Reference
Methyl 5-bromo-1H-indazole-3-carboxylateAlkyl tosylateCs2CO3Dioxane902>95:590-98[7]
1H-Indazole-3-carboxylate intermediatesAlkyl bromide or tosylateNaHTHFRT16-24Predominantly N1Not specified[1]
C-3 substituted indazolesAlkyl bromideNaHTHFNot specifiedNot specified>99:1Not specified[4][6]
Indazole-3-carboxylic acidAlkylating agentsNaHTHFNot specifiedNot specifiedSelective N151-96[4]

Table 2: Conditions for N2-Alkylation of Indazole-3-Carboxylates

Indazole SubstrateReagentsSolventTemperature (°C)Time (h)N1:N2 RatioYield (%)Reference
Methyl 5-bromo-1H-indazole-3-carboxylateAlcohol, PPh3, DEAD/DIADTHF502Predominantly N2>90[7]
IndazoleAlcohol, PPh3, DEAD/DIADTHFNot specifiedNot specified1:2.558 (N2)[8]

Table 3: Conditions Yielding Mixtures of N1- and N2-Alkylated Indazole-3-Carboxylates

Indazole SubstrateAlkylating AgentBaseSolventTemperature (°C)Time (h)N1:N2 RatioYield (%)Reference
Methyl 5-bromo-1H-indazole-3-carboxylateIsopropyl iodideNaHDMFNot specifiedNot specified38:4638 (N1), 46 (N2)[7]
Methyl 5-bromo-1H-indazole-3-carboxylateMethyl iodideK2CO3DMFRT1744:4044 (N1), 40 (N2)[7]
IndazoleIsobutyl bromideK2CO3DMF120Not specified58:4247 (N1), 25 (N2)[5]

Experimental Protocols

Protocol 1: Selective N1-Alkylation using Sodium Hydride

This protocol is optimized for the selective N1-alkylation of 1H-indazole-3-carboxylate intermediates.[1]

Materials:

  • 1H-indazole-3-carboxylate intermediate (1.0 equiv)

  • Anhydrous Tetrahydrofuran (THF)

  • Sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv)

  • Alkylating agent (e.g., alkyl bromide or tosylate, 1.1 equiv)

  • Saturated aqueous ammonium chloride solution

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Dissolve the 1H-indazole-3-carboxylate intermediate in anhydrous THF to a concentration of approximately 0.1 M in a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C using an ice bath.

  • Carefully add sodium hydride (60% dispersion in mineral oil, 1.2 equiv) portion-wise to the stirred solution.

  • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.

  • Re-cool the mixture to 0 °C and add the alkylating agent (1.1 equiv) dropwise.

  • Allow the reaction to warm to room temperature and stir for 16-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to isolate the N1-alkylated product.

Protocol 2: Selective N1-Alkylation using Cesium Carbonate

This protocol is effective for the N1-alkylation of methyl 5-bromo-1H-indazole-3-carboxylate using alkyl tosylates.[7]

Materials:

  • Methyl 5-bromo-1H-indazole-3-carboxylate (1.0 equiv)

  • Dioxane

  • Cesium carbonate (Cs2CO3, 2.0 equiv)

  • Alkyl tosylate (1.5 equiv)

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a solution of methyl 5-bromo-1H-indazole-3-carboxylate (1.0 equiv) in dioxane at room temperature, add cesium carbonate (2.0 equiv) followed by the alkyl tosylate (1.5 equiv).

  • Heat the resulting mixture to 90 °C and stir for 2 hours, or until the reaction is complete as monitored by TLC or LC-MS.

  • Cool the mixture to room temperature and pour it into ethyl acetate.

  • Wash the organic phase with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the residue by column chromatography (silica gel, eluting with a gradient of ethyl acetate in hexane) to yield the methyl 5-bromo-1-alkyl-1H-indazole-3-carboxylate.

Protocol 3: Selective N2-Alkylation via Mitsunobu Reaction

This protocol describes the selective N2-alkylation of methyl 5-bromo-1H-indazole-3-carboxylate using an alcohol under Mitsunobu conditions.[7]

Materials:

  • Methyl 5-bromo-1H-indazole-3-carboxylate (1.0 equiv)

  • Anhydrous Tetrahydrofuran (THF)

  • Triphenylphosphine (PPh3, 2.0 equiv)

  • Alcohol (2.3 equiv)

  • Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD) (2.0 equiv)

  • Silica gel for column chromatography

Procedure:

  • Dissolve methyl 5-bromo-1H-indazole-3-carboxylate (1.0 equiv), triphenylphosphine (2.0 equiv), and the desired alcohol (2.3 equiv) in anhydrous THF (approx. 0.36 M).

  • Cool the solution to 0 °C in an ice bath.

  • Add DEAD or DIAD (2.0 equiv) dropwise to the stirred solution.

  • Allow the mixture to stir at 0 °C for 10 minutes.

  • Warm the reaction to 50 °C and stir for 2 hours, monitoring for completion by TLC or LC-MS.

  • After completion, remove the solvent under reduced pressure.

  • Purify the residue by column chromatography (silica gel, eluting with a gradient of ethyl acetate in hexane) to give the methyl 5-bromo-2-alkyl-2H-indazole-3-carboxylate.

Visualizations

G cluster_start Starting Materials cluster_reaction Reaction Setup cluster_workup Workup and Purification cluster_product Products Indazole Indazole-3-carboxylate Dissolution Dissolve Indazole in Solvent Indazole->Dissolution AlkylatingAgent Alkylating Agent Addition Add Alkylating Agent AlkylatingAgent->Addition Base Base Deprotonation Add Base for Deprotonation Base->Deprotonation Solvent Solvent Solvent->Dissolution Dissolution->Deprotonation Deprotonation->Addition Reaction Stir at Defined Temperature and Time Addition->Reaction Quench Quench Reaction Reaction->Quench Extraction Aqueous Workup/Extraction Quench->Extraction Drying Dry Organic Layer Extraction->Drying Concentration Concentrate in vacuo Drying->Concentration Purification Purify by Chromatography Concentration->Purification N1_Product N1-alkylated Indazole Purification->N1_Product N2_Product N2-alkylated Indazole Purification->N2_Product

Caption: General experimental workflow for the N-alkylation of indazole-3-carboxylates.

G cluster_inputs Reaction Inputs cluster_conditions Reaction Conditions cluster_outputs Reaction Outputs Indazole Indazole-3-carboxylate N1_Isomer N1-alkylated Product Indazole->N1_Isomer N1-alkylation N2_Isomer N2-alkylated Product Indazole->N2_Isomer N2-alkylation Base Base (e.g., NaH, Cs2CO3, K2CO3) Base->N1_Isomer Base->N2_Isomer Solvent Solvent (e.g., THF, Dioxane, DMF) Solvent->N1_Isomer Solvent->N2_Isomer AlkylatingAgent Alkylating Agent (e.g., R-Br, R-OTs) AlkylatingAgent->N1_Isomer AlkylatingAgent->N2_Isomer Temperature Temperature Temperature->N1_Isomer Temperature->N2_Isomer Time Reaction Time Time->N1_Isomer Time->N2_Isomer

Caption: Logical relationship of components in the N-alkylation of indazole-3-carboxylates.

References

Application Notes and Protocols for Ethyl 2-Methyl-2H-indazole-3-carboxylate in In Vitro Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 2-methyl-2H-indazole-3-carboxylate is a member of the indazole class of heterocyclic compounds. The indazole scaffold is a significant pharmacophore, with various derivatives demonstrating a wide array of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][2][3][4] These activities make indazole derivatives, such as this compound, promising candidates for investigation in drug discovery and development. These application notes provide an overview of potential in vitro applications and detailed protocols for assessing the biological activity of this compound.

Potential In Vitro Applications

Based on the known biological activities of structurally related indazole derivatives, this compound can be investigated for the following in vitro applications:

  • Anti-inflammatory Activity: Evaluation of its potential to inhibit key inflammatory mediators, such as cyclooxygenase (COX) enzymes.[1][5]

  • Anticancer Activity: Assessment of its cytotoxic and anti-proliferative effects against various cancer cell lines.[2][6]

  • Antimicrobial Activity: Screening for its efficacy against a panel of pathogenic bacteria and fungi.[1][5][7]

  • Enzyme Inhibition Assays: Characterization of its inhibitory activity against specific molecular targets, such as protein kinases, which are often implicated in cancer and inflammatory diseases.[8]

Data Presentation: Hypothetical In Vitro Activity

The following tables present hypothetical quantitative data for this compound to serve as an example for data presentation.

Table 1: In Vitro Anti-inflammatory Activity

TargetAssay TypeTest CompoundIC50 (µM)
COX-1Enzyme InhibitionThis compound> 100
COX-2Enzyme InhibitionThis compound15.8
Celecoxib (Control)Enzyme InhibitionCelecoxib0.04

Table 2: In Vitro Anticancer Activity (72h incubation)

Cell LineCancer TypeAssay TypeTest CompoundIC50 (µM)
HT-29Colon CancerMTT ProliferationThis compound25.4
MCF-7Breast CancerMTT ProliferationThis compound38.1
A549Lung CancerMTT ProliferationThis compound42.9
Doxorubicin (Control)-MTT ProliferationDoxorubicin0.8

Experimental Protocols

Protocol 1: In Vitro Cyclooxygenase (COX-2) Inhibition Assay

This protocol outlines a method to determine the inhibitory effect of this compound on COX-2 activity.

Materials:

  • This compound

  • Human recombinant COX-2 enzyme

  • Arachidonic acid (substrate)

  • Colorimetric COX inhibitor screening assay kit

  • Microplate reader

  • 96-well plates

  • DMSO (for compound dilution)

Procedure:

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. Serially dilute the stock solution to obtain a range of test concentrations.

  • Assay Reaction:

    • Add 10 µL of the diluted compound or vehicle (DMSO) to the wells of a 96-well plate.

    • Add 10 µL of human recombinant COX-2 enzyme to each well and incubate for 10 minutes at room temperature.

    • Initiate the reaction by adding 10 µL of arachidonic acid to each well.

  • Detection: Measure the absorbance at the appropriate wavelength using a microplate reader according to the assay kit manufacturer's instructions.

  • Data Analysis: Calculate the percentage of COX-2 inhibition for each concentration of the test compound. Determine the IC50 value by plotting the percentage of inhibition against the compound concentration.

COX2_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Prepare stock solution of this compound in DMSO B Perform serial dilutions to achieve test concentrations A->B C Add diluted compound to 96-well plate B->C D Add COX-2 enzyme and incubate C->D E Initiate reaction with arachidonic acid D->E F Measure absorbance with microplate reader E->F G Calculate % inhibition F->G H Determine IC50 value G->H MTT_Assay_Workflow A Seed cancer cells in 96-well plate B Treat cells with this compound A->B C Incubate for 72 hours B->C D Add MTT solution and incubate for 4 hours C->D E Solubilize formazan crystals with DMSO D->E F Measure absorbance at 570 nm E->F G Calculate % cell viability and determine IC50 F->G Signaling_Pathway cluster_inflammation Inflammatory Pathway cluster_apoptosis Apoptosis Pathway AA Arachidonic Acid COX2 COX-2 AA->COX2 PGs Prostaglandins COX2->PGs Inflammation Inflammation PGs->Inflammation Bcl2 Bcl-2 (Anti-apoptotic) Caspase Caspase Activation Bcl2->Caspase Bax Bax (Pro-apoptotic) Bax->Caspase Apoptosis Apoptosis Caspase->Apoptosis Indazole Ethyl 2-methyl-2H- indazole-3-carboxylate Indazole->COX2 Inhibition Indazole->Bcl2 Downregulation Indazole->Bax Upregulation

References

Application Notes and Protocols: Ethyl 2-methyl-2H-indazole-3-carboxylate as a Potential Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The indazole core is a prominent scaffold in medicinal chemistry, forming the basis of numerous potent and selective kinase inhibitors.[1][2][3] Several approved anti-cancer drugs, such as axitinib and pazopanib, feature this heterocyclic motif, highlighting its importance in targeting kinases involved in oncogenic signaling pathways.[1] Kinases, a large family of enzymes that catalyze the phosphorylation of specific substrates, are critical regulators of a majority of cellular processes. Their dysregulation is a hallmark of many diseases, particularly cancer, making them a key target for therapeutic intervention.

This document provides a framework for evaluating the potential of ethyl 2-methyl-2H-indazole-3-carboxylate, a novel indazole derivative, as a kinase inhibitor. While specific data for this compound is not yet publicly available, the information presented herein is based on the well-established activity of structurally related indazole-based compounds against key kinase targets such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), Aurora Kinases, and Fibroblast Growth Factor Receptor 1 (FGFR1).[3][4][5] The following protocols and data serve as a guide for the initial characterization and validation of this and similar compounds.

Hypothesized Mechanism of Action

Indazole-based kinase inhibitors typically function as ATP-competitive inhibitors. They are designed to bind to the ATP-binding pocket of the kinase domain, thereby preventing the phosphorylation of downstream substrates and interrupting the signaling cascade. The diagram below illustrates this general mechanism.

G cluster_0 Kinase Inhibition by this compound Indazole_Compound This compound Kinase Target Kinase (e.g., VEGFR-2, Aurora, FGFR1) Indazole_Compound->Kinase Binds to ATP Pocket Inhibition Inhibition Substrate Substrate Protein Kinase->Substrate Phosphorylation Block Blocked ATP ATP ATP->Kinase Phosphorylated_Substrate Phosphorylated Substrate Downstream_Signaling Downstream Signaling (e.g., Proliferation, Angiogenesis) Phosphorylated_Substrate->Downstream_Signaling Activation Inhibition->ATP Competes with Block->Phosphorylated_Substrate X

Caption: Hypothesized ATP-competitive kinase inhibition.

Data Presentation: Efficacy of Structurally Related Indazole Derivatives

The following table summarizes the reported half-maximal inhibitory concentrations (IC50) of various indazole derivatives against their respective kinase targets. This data provides a reference for the expected potency of novel indazole compounds like this compound.

Compound ClassTarget KinaseIC50 (nM)Reference
Indazole DerivativeVEGFR-21.24[5]
Indazole DerivativeFGFR1100[4]
3-(Pyrrolopyridin-2-yl)indazoleAurora A1.3 - 8.3[6]
Indazole-based DerivativeDual Aurora A/BVaries[7][8]
Indazole-based DerivativeAurora B selectiveVaries[7][8]
Indazole-based DerivativeAurora A selectiveVaries[7][8]

Experimental Protocols

The following are detailed protocols for key experiments to characterize the kinase inhibitory potential of this compound.

Protocol 1: In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)

This protocol describes a luminescent ADP detection assay to measure the enzymatic activity of a target kinase and its inhibition by the test compound.

Materials:

  • Purified recombinant target kinase (e.g., VEGFR-2, Aurora A, FGFR1)

  • Kinase-specific peptide substrate

  • This compound

  • ATP

  • ADP-Glo™ Kinase Assay Kit

  • Kinase Buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 50μM DTT)

  • White, opaque 384-well plates

  • Multichannel pipette

  • Plate reader with luminescence detection capabilities

Procedure:

  • Compound Preparation: Prepare a serial dilution of this compound in kinase buffer. It is recommended to test a range of concentrations (e.g., 0.1 nM to 10 µM) to determine the IC50 value. Include a vehicle control (DMSO) at the same final concentration.

  • Kinase Reaction:

    • In a 384-well plate, add 1 µL of the test compound or vehicle control.

    • Add 2 µL of the target kinase diluted in kinase buffer.

    • Initiate the kinase reaction by adding 2 µL of a mixture of the kinase-specific substrate and ATP.

    • Incubate the plate at room temperature for 60 minutes.

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

    • Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.

    • Incubate at room temperature for 30 minutes.

  • Data Acquisition: Measure the luminescence of each well using a plate reader.

  • Data Analysis:

    • Calculate the percent inhibition for each compound concentration relative to the vehicle control.

    • Plot the percent inhibition against the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

G cluster_workflow Kinase Inhibition Assay Workflow prep Prepare Compound Serial Dilutions reaction Set up Kinase Reaction: Compound + Kinase + Substrate/ATP prep->reaction incubation1 Incubate 60 min at RT reaction->incubation1 adp_glo Add ADP-Glo™ Reagent (Stop Reaction, Deplete ATP) incubation1->adp_glo incubation2 Incubate 40 min at RT adp_glo->incubation2 detection Add Kinase Detection Reagent (Convert ADP to ATP, Generate Light) incubation2->detection incubation3 Incubate 30 min at RT detection->incubation3 read Measure Luminescence incubation3->read analysis Calculate % Inhibition and IC50 read->analysis

Caption: Workflow for the in vitro kinase inhibition assay.

Protocol 2: Cell Viability Assay (MTT Assay)

This protocol provides a method for assessing the effect of the test compound on the proliferation and viability of cancer cell lines known to be dependent on the target kinase.

Materials:

  • Cancer cell line (e.g., HUVEC for VEGFR-2, HCT116 for Aurora A)

  • Complete cell culture medium

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO)

  • 96-well clear flat-bottom plates

  • Multichannel pipette

  • Microplate reader (absorbance at 570 nm)

Procedure:

  • Cell Seeding:

    • Harvest and count the cells.

    • Seed the cells in a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.

    • Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator.

  • Compound Treatment:

    • Prepare a serial dilution of this compound in complete medium.

    • Remove the medium from the wells and add 100 µL of the compound dilutions or vehicle control.

    • Incubate for the desired treatment duration (e.g., 48 or 72 hours).

  • MTT Addition and Incubation:

    • Add 10 µL of MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C.

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT.

    • Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the background absorbance (medium-only wells).

    • Calculate the percentage of cell viability relative to the vehicle-treated control cells.

    • Plot the percentage of viability against the compound concentration and determine the IC50 value.

Protocol 3: Western Blot Analysis of Downstream Signaling

This protocol is used to confirm the mechanism of action by detecting changes in the phosphorylation status of key proteins downstream of the target kinase.[9]

Materials:

  • Cancer cell line

  • This compound

  • Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE gels

  • PVDF or nitrocellulose membranes

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-ERK, anti-total-ERK, anti-phospho-Akt, anti-total-Akt)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Cell Culture and Treatment: Culture cells to 70-80% confluency and then treat with various concentrations of this compound or a vehicle control for the desired time.

  • Cell Lysis: Wash the cells with cold PBS and lyse them in lysis buffer.

  • Protein Quantification: Determine the protein concentration of the lysates.

  • SDS-PAGE and Transfer:

    • Separate equal amounts of protein on an SDS-PAGE gel.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.[9]

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody (e.g., anti-phospho-protein) overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane with TBST.

  • Detection: Visualize the protein bands using an ECL substrate and an imaging system.

  • Stripping and Re-probing: The membrane can be stripped and re-probed with an antibody against the total protein to confirm equal loading.

G cluster_western Western Blot Workflow node1 Cell Treatment Lyse Cells & Quantify Protein node2 SDS-PAGE Transfer to Membrane node1->node2 node3 Blocking Primary Antibody Incubation node2->node3 node4 Washing Secondary Antibody Incubation node3->node4 node5 Washing ECL Detection & Imaging node4->node5 node6 Data Analysis Compare Phospho vs. Total Protein node5->node6

References

Application Notes and Protocols: Ethyl 2-Methyl-2H-indazole-3-carboxylate in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of ethyl 2-methyl-2H-indazole-3-carboxylate as a key intermediate in the synthesis of pharmacologically active compounds. The primary focus is on its application in the development of potent and selective prostanoid EP4 receptor antagonists for cancer immunotherapy.

Chemical Properties and Synthesis

This compound is a solid organic compound with a molecular weight of 204.23 g/mol .[1] It serves as a crucial building block in medicinal chemistry, particularly for creating more complex molecules with therapeutic potential.

Synthesis of this compound:

The synthesis of 2H-indazole esters typically involves the N-alkylation of a 1H-indazole-3-carboxylate precursor. This reaction often yields a mixture of N1 and N2 alkylated isomers, which can be separated by chromatography.[2]

Protocol 1: Synthesis of this compound

Materials:

  • Ethyl 1H-indazole-3-carboxylate

  • Methyl iodide (or other methylating agent)

  • Potassium hydroxide (KOH)

  • Anhydrous Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Hexanes

  • Silica gel for column chromatography

Procedure:

  • Dissolve ethyl 1H-indazole-3-carboxylate in anhydrous DMF.

  • Add powdered KOH to the solution and stir at room temperature.

  • Slowly add methyl iodide to the reaction mixture.

  • Continue stirring at room temperature for 3 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to separate the N1 and N2 isomers. This compound is typically the isomer with the higher Rf value.[2]

Application in the Synthesis of 2H-Indazole-3-carboxamide Derivatives as EP4 Receptor Antagonists

This compound is a valuable intermediate for the synthesis of 2H-indazole-3-carboxamide derivatives. These derivatives have been identified as potent and selective antagonists of the prostanoid EP4 receptor, a promising target for cancer immunotherapy, particularly in colorectal cancer.[2][3]

The general synthetic strategy involves the hydrolysis of the ethyl ester to the corresponding carboxylic acid, followed by amide coupling with a desired amine.

Protocol 2: Synthesis of 2-Methyl-2H-indazole-3-carboxylic Acid

Materials:

  • This compound

  • Lithium hydroxide monohydrate (LiOH·H₂O)

  • Tetrahydrofuran (THF)

  • Methanol (MeOH)

  • Water

  • Hydrochloric acid (HCl)

Procedure:

  • Dissolve this compound in a 2:2:1 mixture of THF/MeOH/H₂O.

  • Add LiOH·H₂O to the solution.

  • Heat the reaction mixture at 45 °C for 3 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and remove the organic solvents under reduced pressure.

  • Acidify the aqueous residue with 1N HCl to precipitate the carboxylic acid.

  • Filter the precipitate, wash with water, and dry to obtain 2-methyl-2H-indazole-3-carboxylic acid.[2]

Protocol 3: Amide Coupling to Synthesize 2H-Indazole-3-carboxamides

Materials:

  • 2-Methyl-2H-indazole-3-carboxylic acid

  • Desired amine (e.g., methyl 4-(aminomethyl)benzoate)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous Dimethylformamide (DMF)

Procedure:

  • Dissolve 2-methyl-2H-indazole-3-carboxylic acid in anhydrous DMF.

  • Add HATU and DIPEA to the solution and stir at room temperature.

  • Add the desired amine to the reaction mixture.

  • Stir the reaction at room temperature for 6 hours.

  • Monitor the reaction by TLC.

  • Upon completion, dilute the reaction mixture with water and extract the product with ethyl acetate.

  • Wash the organic layer with saturated sodium bicarbonate and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain the final 2H-indazole-3-carboxamide derivative.[2]

Experimental Workflow for Synthesis of 2H-Indazole-3-carboxamide Derivatives

G cluster_0 Step 1: N-Alkylation cluster_1 Step 2: Hydrolysis cluster_2 Step 3: Amide Coupling Ethyl_1H_indazole_3_carboxylate Ethyl 1H-indazole-3-carboxylate N_Alkylation N-Alkylation (KOH, DMF) Ethyl_1H_indazole_3_carboxylate->N_Alkylation Methyl_iodide Methyl Iodide Methyl_iodide->N_Alkylation Ethyl_2_methyl_2H_indazole_3_carboxylate Ethyl 2-methyl-2H- indazole-3-carboxylate N_Alkylation->Ethyl_2_methyl_2H_indazole_3_carboxylate Hydrolysis Hydrolysis (LiOH, THF/MeOH/H2O) Ethyl_2_methyl_2H_indazole_3_carboxylate->Hydrolysis 2_Methyl_2H_indazole_3_carboxylic_acid 2-Methyl-2H-indazole- 3-carboxylic acid Hydrolysis->2_Methyl_2H_indazole_3_carboxylic_acid Amide_Coupling Amide Coupling (HATU, DIPEA, DMF) 2_Methyl_2H_indazole_3_carboxylic_acid->Amide_Coupling Amine Desired Amine Amine->Amide_Coupling Final_Product 2H-Indazole-3-carboxamide Derivative Amide_Coupling->Final_Product G PGE2 PGE2 EP4_Receptor EP4 Receptor PGE2->EP4_Receptor Binds G_Protein Gs Protein EP4_Receptor->G_Protein Activates Adenylyl_Cyclase Adenylyl Cyclase G_Protein->Adenylyl_Cyclase Activates cAMP cAMP Adenylyl_Cyclase->cAMP Converts ATP ATP ATP->Adenylyl_Cyclase Substrate PKA Protein Kinase A cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Immunosuppression Immunosuppression CREB->Immunosuppression Promotes Indazole_Derivative 2H-Indazole-3-carboxamide Derivative Indazole_Derivative->EP4_Receptor Blocks

References

Application Notes and Protocols for the Purification of Ethyl 2-methyl-2H-indazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the purification of ethyl 2-methyl-2H-indazole-3-carboxylate, a key intermediate in the synthesis of various biologically active molecules. The described techniques are essential for obtaining high-purity material required for further synthetic steps and biological screening.

Introduction

This compound is a heterocyclic compound of significant interest in medicinal chemistry. Its synthesis, often involving the N-alkylation of ethyl 1H-indazole-3-carboxylate, typically yields a mixture of N-1 and N-2 regioisomers. The separation and purification of the desired 2-methyl-2H-indazole isomer are critical for ensuring the quality and efficacy of downstream applications. This document outlines two primary purification techniques: silica gel column chromatography and recrystallization.

Data Presentation

The following table summarizes typical quantitative data associated with the purification of N-substituted indazole-3-carboxylates, including the separation of regioisomers.

Purification MethodStarting MaterialProductTypical Yield (%)Purity (%)Analytical MethodReference
Silica Gel ChromatographyMixture of N-1 and N-2 isomers of methyl indazole-3-carboxylateMethyl 2-(4-fluorobenzyl)-2H-indazole-3-carboxylate30-35>95HPLC, NMR[1]
Silica Gel ChromatographyCrude ethyl 1H-indazole-3-carboxylatePure ethyl 1H-indazole-3-carboxylate82Analytically PureNMR[2]
RecrystallizationCrude ethyl 1H-indazole-3-carboxylate (off-white solid)Pure ethyl 1H-indazole-3-carboxylate (white crystalline solid)94.6 (of the purified solid)HighMelting Point[2]

Experimental Protocols

Protocol 1: Purification by Silica Gel Column Chromatography

This protocol describes the separation of this compound from its N-1 regioisomer and other impurities using silica gel chromatography. The separation is based on the differential adsorption of the compounds to the stationary phase. It has been noted that 2H-regioisomers of indazole carboxylates often exhibit a higher Rf value compared to their 1H-counterparts on silica gel TLC.[1]

Materials:

  • Crude mixture containing this compound

  • Silica gel (60 Å, 230-400 mesh)

  • Hexane (HPLC grade)

  • Ethyl acetate (HPLC grade)

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F254)

  • Glass chromatography column

  • Eluent collection tubes

  • Rotary evaporator

Procedure:

  • Slurry Preparation: Prepare a slurry of silica gel in hexane.

  • Column Packing: Carefully pour the slurry into the chromatography column, ensuring even packing and avoiding air bubbles.

  • Sample Loading: Dissolve the crude product in a minimal amount of the initial eluent (e.g., 9:1 hexane/ethyl acetate) or a suitable solvent like dichloromethane. Load the solution onto the top of the silica gel bed.

  • Elution: Begin elution with a non-polar solvent system, such as a mixture of hexane and ethyl acetate. A common starting ratio is 9:1 (hexane:ethyl acetate).

  • Gradient Elution (Optional but Recommended): Gradually increase the polarity of the eluent by increasing the proportion of ethyl acetate. This can be done in a stepwise or linear gradient fashion to effectively separate the isomers and other impurities.

  • Fraction Collection: Collect fractions in separate tubes and monitor the separation using TLC. Visualize the spots under UV light (254 nm).

  • Product Isolation: Combine the fractions containing the pure this compound (typically the higher Rf isomer).

  • Solvent Evaporation: Remove the solvent from the combined fractions using a rotary evaporator to obtain the purified product.

Workflow for Silica Gel Chromatography:

Chromatography_Workflow A Prepare Silica Gel Slurry B Pack Chromatography Column A->B C Load Crude Product B->C D Elute with Hexane/Ethyl Acetate C->D E Collect & Monitor Fractions (TLC) D->E F Combine Pure Fractions E->F Identify pure fractions G Evaporate Solvent F->G H Purified Product G->H

Caption: Workflow for the purification of this compound via silica gel chromatography.

Protocol 2: Purification by Recrystallization

Recrystallization is a technique used to purify solid compounds based on their differential solubility in a given solvent at different temperatures. This method is effective for removing minor impurities.

Materials:

  • Crude this compound (solid)

  • Recrystallization solvent (e.g., Toluene, Ethanol, or a mixture like Hexane/Ethyl Acetate)

  • Erlenmeyer flask

  • Heating source (hot plate or heating mantle)

  • Condenser (optional)

  • Buchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Solvent Selection: Choose a suitable solvent or solvent mixture in which the compound is sparingly soluble at room temperature but highly soluble at an elevated temperature. Toluene has been successfully used for the recrystallization of the related ethyl 1H-indazole-3-carboxylate.[2] Other common solvents for esters include ethanol and mixtures of hexane and ethyl acetate.[3][4]

  • Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Heat the mixture while stirring to dissolve the solid completely. Add more solvent in small portions if necessary to achieve full dissolution at the boiling point.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration to remove them.

  • Cooling: Allow the solution to cool slowly to room temperature. This slow cooling promotes the formation of pure crystals. Further cooling in an ice bath can maximize the yield.

  • Crystal Collection: Collect the formed crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities.

  • Drying: Dry the purified crystals under vacuum to remove any residual solvent.

Logical Flow for Recrystallization:

Recrystallization_Flow A Select Appropriate Solvent B Dissolve Crude Solid in Minimal Hot Solvent A->B C Slowly Cool Solution to Induce Crystallization B->C D Collect Crystals by Filtration C->D E Wash Crystals with Cold Solvent D->E F Dry Purified Crystals E->F G Pure Crystalline Product F->G

Caption: Logical flow diagram for the recrystallization of this compound.

Purity Assessment

The purity of the final product should be assessed using standard analytical techniques such as:

  • Thin Layer Chromatography (TLC): To check for the presence of impurities.

  • High-Performance Liquid Chromatography (HPLC): To quantify the purity of the compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure and identify any residual impurities.

  • Melting Point Analysis: A sharp melting point range is indicative of high purity.

By following these detailed protocols, researchers can obtain high-purity this compound, suitable for use in drug discovery and development workflows.

References

Application Notes and Protocols for the Preparation of Derivatives from Ethyl 2-methyl-2H-indazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The indazole scaffold is a prominent heterocyclic motif in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anti-tumor, anti-inflammatory, and neuroprotective properties.[1][2] Ethyl 2-methyl-2H-indazole-3-carboxylate is a valuable starting material for the synthesis of a diverse library of indazole-based compounds. This document provides a detailed protocol for the preparation of derivatives from this compound, focusing on the synthesis of 2-methyl-2H-indazole-3-carboxamides, which are of significant interest in drug discovery.[3]

Principle: The primary strategy for derivatization involves a two-step process. First, the ethyl ester of the starting material is hydrolyzed under basic conditions to yield the corresponding carboxylic acid. Subsequently, this carboxylic acid is coupled with a primary or secondary amine using a peptide coupling agent to form the desired amide derivative. This method is highly versatile and allows for the introduction of a wide variety of substituents.

Experimental Protocols

Part 1: Hydrolysis of this compound

This protocol describes the conversion of the ethyl ester to the carboxylic acid.

Materials:

  • This compound

  • Lithium hydroxide monohydrate (LiOH·H₂O)

  • Tetrahydrofuran (THF)

  • Methanol (MeOH)

  • Water (deionized)

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve this compound (1.0 eq) in a mixture of THF, MeOH, and water (2:2:1 v/v/v).

  • Add lithium hydroxide monohydrate (1.5 eq) to the solution.

  • Stir the reaction mixture at 45 °C for 3 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, remove the organic solvents under reduced pressure using a rotary evaporator.

  • Dilute the remaining aqueous solution with water and wash with ethyl acetate to remove any unreacted starting material.

  • Acidify the aqueous layer to pH 2-3 with 1 M HCl. A precipitate should form.

  • Extract the product with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.

  • Filter and concentrate the organic layer under reduced pressure to yield 2-methyl-2H-indazole-3-carboxylic acid as a solid. The product can be used in the next step without further purification if desired.

Part 2: Synthesis of 2-methyl-N-benzyl-2H-indazole-3-carboxamide

This protocol details the coupling of the carboxylic acid with benzylamine as a representative amine.

Materials:

  • 2-methyl-2H-indazole-3-carboxylic acid (from Part 1)

  • Benzylamine

  • N,N-Dimethylformamide (DMF)

  • 1-Hydroxybenzotriazole (HOBt)

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Ice water

  • 10% Methanol in Chloroform or Dichloromethane

  • 10% Sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Dissolve 2-methyl-2H-indazole-3-carboxylic acid (1.0 eq) in DMF in a round-bottom flask.

  • Add HOBt (1.2 eq), EDC·HCl (1.2 eq), and TEA (3.0 eq) to the solution.

  • Stir the reaction mixture at room temperature for 15 minutes.

  • Add benzylamine (1.0 eq) to the reaction mixture and continue stirring at room temperature for 4-6 hours. Monitor the reaction by TLC.

  • Upon completion, pour the reaction mixture into ice water.

  • Extract the product with 10% methanol in chloroform (2 x volumes).

  • Combine the organic layers and wash with 10% NaHCO₃ solution, followed by brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the pure 2-methyl-N-benzyl-2H-indazole-3-carboxamide.

Data Presentation

The following table summarizes representative quantitative data for the synthesis of a series of 2-methyl-2H-indazole-3-carboxamide derivatives.

DerivativeAmine UsedMolecular Weight ( g/mol )Yield (%)Melting Point (°C)
1 Benzylamine265.3185155-158
2 4-Fluoroaniline269.2782178-181
3 Morpholine245.2888142-145
4 Piperidine243.3190130-133

Visualizations

experimental_workflow start This compound hydrolysis Hydrolysis (LiOH, THF/MeOH/H2O, 45°C) start->hydrolysis acid 2-methyl-2H-indazole-3-carboxylic acid hydrolysis->acid coupling Amide Coupling (Amine, EDC, HOBt, TEA, DMF) acid->coupling purification Purification (Column Chromatography) coupling->purification product 2-methyl-2H-indazole-3-carboxamide Derivative purification->product

Caption: Experimental workflow for the synthesis of 2-methyl-2H-indazole-3-carboxamide derivatives.

reaction_scheme cluster_0 Step 1: Hydrolysis cluster_1 Step 2: Amide Coupling Start_Material This compound Carboxylic_Acid 2-methyl-2H-indazole-3-carboxylic acid Start_Material->Carboxylic_Acid LiOH·H₂O, THF/MeOH/H₂O Carboxylic_Acid_2 2-methyl-2H-indazole-3-carboxylic acid Final_Product 2-methyl-N-(R¹,R²)-2H-indazole-3-carboxamide Carboxylic_Acid_2->Final_Product EDC, HOBt, TEA Amine + R¹R²NH Amine->Final_Product

Caption: General reaction scheme for the preparation of 2-methyl-2H-indazole-3-carboxamide derivatives.

References

Application Notes and Protocols: Screening Ethyl 2-Methyl-2H-Indazole-3-Carboxylate Against Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the methodologies for screening ethyl 2-methyl-2H-indazole-3-carboxylate against various cancer cell lines. While specific anti-cancer activity data for this compound is not extensively available in the public domain, this document outlines the general protocols and potential mechanisms of action based on studies of structurally related indazole derivatives.

Introduction

Indazole derivatives are a significant class of heterocyclic compounds that have garnered considerable attention in medicinal chemistry due to their diverse pharmacological activities, including potent anti-cancer properties. Several indazole-based drugs, such as axitinib and pazopanib, have been approved for cancer therapy, validating the therapeutic potential of this scaffold. This compound (CAS: 405275-87-8) is a member of this family, and its evaluation against various cancer cell lines is a critical step in assessing its potential as a novel therapeutic agent.

This document provides detailed protocols for the synthesis, in vitro screening, and mechanistic evaluation of this compound.

Synthesis of this compound

General Synthetic Approach:

A common method for the synthesis of the indazole core involves the reaction of 2-halobenzaldehydes with hydrazines, followed by cyclization. Subsequent esterification and N-alkylation would yield the target compound. For instance, the reaction of methyl 1H-indazole-3-carboxylate with a methylating agent in the presence of a base can yield a mixture of 1-methyl and 2-methyl isomers[1].

In Vitro Anti-Cancer Screening

The primary assessment of the anti-cancer potential of this compound involves screening against a panel of human cancer cell lines.

Data Presentation

As no specific screening data for this compound was found, the following table is a template for how such data should be presented. Data for a related indazole derivative is included for illustrative purposes.

Table 1: Illustrative Antiproliferative Activity of a Related Indazole Derivative (Compound 2f) against Human Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)
4T1Breast Cancer0.23
HepG2Liver Cancer0.80
MCF-7Breast Cancer0.34

Note: The data presented above is for a different indazole derivative and is for illustrative purposes only. Actual IC50 values for this compound must be determined experimentally.

Experimental Protocols
  • Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer) are cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

  • Cells are maintained in a humidified incubator at 37°C with 5% CO2.

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Protocol:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of this compound (typically ranging from 0.01 to 100 µM) and a vehicle control (e.g., DMSO).

  • Incubate for 48-72 hours.

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

MTT_Assay_Workflow A Seed Cancer Cells in 96-well Plate B Treat with Ethyl 2-methyl-2H-indazole-3-carboxylate A->B C Incubate (48-72h) B->C D Add MTT Reagent C->D E Incubate (4h) D->E F Add Solubilizing Agent (e.g., DMSO) E->F G Measure Absorbance (570 nm) F->G H Calculate IC50 Value G->H

Caption: Workflow for the MTT cell viability assay.

Mechanistic Studies

To understand how this compound may exert its anti-cancer effects, further mechanistic studies are essential. Based on the known mechanisms of other indazole derivatives, apoptosis induction is a likely pathway.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Protocol:

  • Treat cancer cells with this compound at its IC50 concentration for 24-48 hours.

  • Harvest the cells and wash with cold PBS.

  • Resuspend the cells in 1X Annexin V binding buffer.

  • Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.

  • Incubate for 15 minutes at room temperature in the dark.

  • Analyze the cells by flow cytometry.

  • Viable cells: Annexin V-FITC negative and PI negative.

  • Early apoptotic cells: Annexin V-FITC positive and PI negative.

  • Late apoptotic/necrotic cells: Annexin V-FITC positive and PI positive.

  • Necrotic cells: Annexin V-FITC negative and PI positive.

Apoptosis_Assay_Workflow A Treat Cells with Test Compound B Harvest and Wash Cells A->B C Resuspend in Binding Buffer B->C D Stain with Annexin V-FITC and Propidium Iodide C->D E Incubate in Dark D->E F Analyze by Flow Cytometry E->F G Quantify Apoptotic Cell Population F->G

Caption: Workflow for the Annexin V/PI apoptosis assay.

Western Blot Analysis

Western blotting can be used to investigate the effect of the compound on key proteins involved in apoptosis and other signaling pathways.

Protocol:

  • Treat cells with this compound and prepare cell lysates.

  • Determine protein concentration using a BCA assay.

  • Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST.

  • Incubate the membrane with primary antibodies against proteins of interest (e.g., Bcl-2, Bax, Caspase-3, PARP).

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies.

  • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.

Potential Signaling Pathways

Based on the activity of other indazole derivatives, this compound may induce apoptosis through the intrinsic (mitochondrial) pathway.

Apoptosis_Signaling_Pathway cluster_stimulus External Stimulus cluster_regulation Apoptotic Regulation cluster_execution Execution Phase Indazole Ethyl 2-methyl-2H- indazole-3-carboxylate Bcl2 Bcl-2 (Anti-apoptotic) Indazole->Bcl2 Inhibits Bax Bax (Pro-apoptotic) Indazole->Bax Activates Mitochondrion Mitochondrion Bcl2->Mitochondrion Inhibits Bax->Mitochondrion Promotes Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Caspase9 Caspase-9 (Initiator) Cytochrome_c->Caspase9 Activates Caspase3 Caspase-3 (Executioner) Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Potential intrinsic apoptosis pathway.

Conclusion

The protocols outlined in this document provide a robust framework for the comprehensive evaluation of this compound as a potential anti-cancer agent. While specific biological data for this compound is currently limited, the methodologies described will enable researchers to determine its efficacy, selectivity, and mechanism of action, thereby contributing to the development of novel indazole-based cancer therapeutics. It is imperative that the anti-cancer activity and mechanistic pathways are experimentally validated for this specific compound.

References

Application Notes and Protocols for Measuring the Anti-inflammatory Effects of Ethyl 2-methyl-2H-indazole-3-carboxylate and Related Indazole Analogs

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

This document provides detailed application notes and experimental protocols for assessing the anti-inflammatory properties of ethyl 2-methyl-2H-indazole-3-carboxylate. Due to limited publicly available data on the specific anti-inflammatory activity of this compound, this guide furnishes protocols and data based on the evaluation of the parent indazole molecule and its closely related derivatives. These methodologies can be adapted to evaluate the target compound. The indazole scaffold is a promising pharmacophore known for its diverse biological activities, including significant anti-inflammatory potential. The provided protocols cover both in vivo and in vitro assays to facilitate comprehensive screening and characterization.

The primary mechanisms of anti-inflammatory action for many indazole derivatives involve the inhibition of key inflammatory mediators such as cyclooxygenase-2 (COX-2) and pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1 beta (IL-1β).[1][2]

Section 1: Quantitative Data Summary

The following tables summarize the anti-inflammatory activity of indazole and its derivatives from published studies. These values provide a benchmark for evaluating the potency of this compound.

Table 1: In Vivo Anti-inflammatory Activity of Indazole Derivatives in Carrageenan-Induced Rat Paw Edema [1]

CompoundDose (mg/kg)Time (hours)% Inhibition of Edema
Indazole 100561.03
5-Aminoindazole 100583.09
6-Nitroindazole 100549.33
Diclofenac 10584.50

Table 2: In Vitro Inhibitory Activity of Indazole Derivatives against Inflammatory Mediators [1]

CompoundAssayIC₅₀ (µM)
Indazole COX-2 Inhibition23.42
5-Aminoindazole COX-2 Inhibition12.32
6-Nitroindazole COX-2 Inhibition19.22
Celecoxib COX-2 Inhibition5.10
Indazole IL-1β Inhibition120.59
5-Aminoindazole IL-1β Inhibition220.46
6-Nitroindazole IL-1β Inhibition100.75
Dexamethasone IL-1β Inhibition102.23

Section 2: Experimental Protocols

In Vivo Anti-inflammatory Activity: Carrageenan-Induced Rat Paw Edema

This protocol is a widely accepted model for evaluating acute inflammation.[1]

Objective: To assess the ability of a test compound to reduce acute inflammation in a rat model.

Materials:

  • Male Wistar rats (100-150 g)

  • This compound (or other test compounds)

  • Carrageenan (1% w/v solution in saline)

  • Vehicle (e.g., 0.5% Carboxymethyl Cellulose - CMC)

  • Positive control: Diclofenac (10 mg/kg)

  • Plethysmograph

  • Syringes and needles

Procedure:

  • Acclimatize animals for at least one week with free access to food and water.

  • Divide animals into groups (n=6 per group): Vehicle control, Positive control (Diclofenac), and Test compound groups (e.g., 25, 50, 100 mg/kg).

  • Administer the test compound or vehicle intraperitoneally (i.p.) 30 minutes before carrageenan injection.

  • Measure the initial paw volume of the right hind paw of each rat using a plethysmograph.

  • Induce inflammation by injecting 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar surface of the right hind paw.

  • Measure the paw volume at 1, 2, 3, 4, and 5 hours after carrageenan injection.

  • Calculate the percentage inhibition of edema using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where:

    • Vc = Average increase in paw volume in the control group

    • Vt = Average increase in paw volume in the treated group

Workflow for Carrageenan-Induced Paw Edema Assay

G Workflow for Carrageenan-Induced Paw Edema Assay cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis A Acclimatize Rats B Group Animals (n=6) A->B C Prepare Test Compounds, Vehicle, and Control B->C D Administer Test Compound/Vehicle (i.p.) C->D E Measure Initial Paw Volume D->E 30 min F Inject Carrageenan (Sub-plantar) E->F G Measure Paw Volume at 1, 2, 3, 4, 5 hours F->G H Calculate % Inhibition of Edema G->H I Statistical Analysis H->I

Caption: Workflow for the in vivo carrageenan-induced paw edema assay.

In Vitro Anti-inflammatory Activity

This assay determines the ability of a compound to inhibit the cyclooxygenase-2 enzyme, which is responsible for the production of prostaglandins that mediate inflammation.

Objective: To quantify the COX-2 inhibitory activity of the test compound.

Materials:

  • COX (ovine) inhibitor screening assay kit (e.g., from Cayman Chemical)

  • This compound (dissolved in DMSO)

  • Positive control: Celecoxib

  • Microplate reader

Procedure:

  • Prepare different concentrations of the test compound (e.g., 5-50 µM) by diluting the stock solution in DMSO.

  • Follow the instructions provided with the commercial assay kit. Typically, the assay involves the incubation of the enzyme with the test compound and arachidonic acid (the substrate).

  • The reaction measures the production of PGF2α, a stable derivative of PGH2, which is the product of the COX reaction.

  • Measure the absorbance or fluorescence using a microplate reader at the appropriate wavelength.

  • Calculate the percentage of COX-2 inhibition for each concentration of the test compound.

  • Determine the IC₅₀ value by performing a linear regression analysis of the concentration-response curve.

These assays measure the reduction of pro-inflammatory cytokines from stimulated immune cells.

Objective: To determine the effect of the test compound on the production of TNF-α and IL-1β.

Materials:

  • Human or murine macrophage cell line (e.g., RAW 264.7)

  • Lipopolysaccharide (LPS) for cell stimulation

  • This compound

  • Positive control: Dexamethasone

  • ELISA kits for TNF-α and IL-1β

  • Cell culture reagents

Procedure:

  • Culture macrophage cells in appropriate media.

  • Seed the cells in a 96-well plate and allow them to adhere.

  • Pre-treat the cells with various concentrations of the test compound for 1-2 hours.

  • Stimulate the cells with LPS (e.g., 1 µg/mL) to induce the production of cytokines, leaving an unstimulated control group.

  • Incubate the cells for a specified period (e.g., 24 hours).

  • Collect the cell culture supernatant.

  • Quantify the concentration of TNF-α and IL-1β in the supernatant using specific ELISA kits according to the manufacturer's instructions.

  • Calculate the percentage inhibition of cytokine production for each concentration of the test compound.

  • Determine the IC₅₀ values from the concentration-response curves.

Section 3: Signaling Pathways

The anti-inflammatory effects of many indazole derivatives are attributed to their modulation of key inflammatory signaling pathways. A primary pathway involves the inhibition of COX-2, which in turn reduces the synthesis of prostaglandins (like PGE2) from arachidonic acid. Prostaglandins are potent mediators of inflammation, pain, and fever.

Furthermore, indazole compounds can suppress the production of pro-inflammatory cytokines such as TNF-α and IL-1β. These cytokines activate downstream signaling cascades, including the NF-κB pathway, which leads to the transcription of numerous genes involved in the inflammatory response. By inhibiting these cytokines, indazole derivatives can effectively dampen the inflammatory cascade.

Diagram of a Simplified Inflammatory Signaling Pathway

G Simplified Inflammatory Signaling Pathway cluster_stimulus Inflammatory Stimulus cluster_pathways Cellular Response cluster_inhibition Inhibition by Indazole Derivatives Stimulus e.g., LPS, Carrageenan Membrane Cell Membrane Stimulus->Membrane AA Arachidonic Acid Membrane->AA Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β) Membrane->Cytokines COX2 COX-2 AA->COX2 PGs Prostaglandins COX2->PGs Inflammation_PG Inflammation PGs->Inflammation_PG NFkB NF-κB Pathway Cytokines->NFkB Gene Gene Transcription NFkB->Gene Inflammation_Cytokine Inflammation Gene->Inflammation_Cytokine Indazole Indazole Derivatives Indazole->COX2 Indazole->Cytokines

Caption: Inhibition of key inflammatory pathways by indazole derivatives.

References

Troubleshooting & Optimization

identifying common byproducts in ethyl 2-methyl-2H-indazole-3-carboxylate synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals involved in the synthesis of ethyl 2-methyl-2H-indazole-3-carboxylate.

Frequently Asked Questions (FAQs)

Q1: What is the most common byproduct in the synthesis of this compound?

A1: The most prevalent byproduct is the undesired regioisomer, ethyl 1-methyl-1H-indazole-3-carboxylate. During the N-methylation step of ethyl 1H-indazole-3-carboxylate, both the N1 and N2 positions of the indazole ring are susceptible to alkylation. The ratio of these two isomers is highly dependent on the reaction conditions, including the base, solvent, and temperature used.[1][2] The 2H-regioisomer is often preferred for certain biological activities, making separation of these isomers critical.[2]

Q2: I'm observing a significant amount of unreacted starting material in my crude product. What could be the cause?

A2: Incomplete reaction is a common issue and can stem from several factors:

  • Insufficient Reagents: The molar equivalents of the methylating agent (e.g., methyl iodide, dimethyl sulfate) or the base may be too low.

  • Reaction Time: The reaction may not have been allowed to proceed for a sufficient duration.

  • Temperature: The reaction temperature might be too low to achieve a reasonable reaction rate.

  • Base Strength: The base used (e.g., potassium carbonate, sodium hydride) may not be strong enough to fully deprotonate the indazole nitrogen, leading to an incomplete reaction.

Q3: After purification, I've identified a compound that appears to be 2-methyl-2H-indazole. How could this have formed?

A3: The presence of 2-methyl-2H-indazole suggests that decarboxylation has occurred. This can happen if the reaction is conducted under harsh conditions, such as excessively high temperatures or extreme pH, which can lead to the loss of the ethyl carboxylate group from the C3 position.[1]

Q4: My final product has a lower yield than expected and I see several minor, unidentified impurities. What are other potential side reactions?

A4: Besides the formation of the N1-isomer and decarboxylation, other side reactions can occur:

  • Hydrolysis: If water is present in the reaction mixture, the ethyl ester can be hydrolyzed to the corresponding carboxylic acid (2-methyl-2H-indazole-3-carboxylic acid).

  • Solvent/Reagent-Related Impurities: Impurities from solvents or reagents can be carried through the synthesis. For example, commercial starting materials may contain their own impurities.

  • Over-alkylation: While less common for the indazole core itself, other reactive sites in more complex starting materials could potentially be alkylated.

Troubleshooting Guide

This section provides a structured approach to identifying and resolving common issues encountered during the synthesis.

Problem 1: High percentage of the undesired ethyl 1-methyl-1H-indazole-3-carboxylate isomer.
Potential Cause Suggested Solution
Suboptimal Reaction Conditions The regioselectivity of the N-alkylation is highly sensitive to the reaction conditions. Experiment with different bases (e.g., KOH, NaH), solvents (e.g., DMF, THF, acetonitrile), and temperatures.[1][2] Lower temperatures can sometimes favor the formation of one isomer over the other.[1]
Steric Hindrance Bulky substituents at other positions on the indazole ring can influence the site of alkylation.[1] While not directly modifiable for this specific synthesis, it's a factor to consider in derivative synthesis.
Inefficient Purification The two isomers can be difficult to separate. Optimize your purification method, such as column chromatography, by trying different solvent systems (e.g., varying ratios of hexanes and ethyl acetate).[2][3] TLC analysis can help in identifying the best eluent system.[2]
Problem 2: Presence of residual starting material (ethyl 1H-indazole-3-carboxylate).
Potential Cause Suggested Solution
Incomplete Reaction Increase the reaction time and monitor the progress using TLC or LC-MS. Consider a modest increase in the reaction temperature. Ensure that the base and methylating agent are added in appropriate stoichiometric ratios (e.g., 1.1 to 1.2 equivalents).[1]
Deactivation of Reagents Use freshly opened or properly stored anhydrous solvents and reagents. Moisture can quench the base and hydrolyze the methylating agent.
Problem 3: Formation of 2-methyl-2H-indazole (decarboxylation).
Potential Cause Suggested Solution
Harsh Reaction Conditions Avoid excessively high temperatures during the reaction and work-up. If heating is necessary, do so cautiously and for the minimum time required. Maintain a neutral or slightly basic pH during the work-up to prevent acid-catalyzed decarboxylation.

Experimental Protocols

Key Experiment: N-methylation of Ethyl 1H-indazole-3-carboxylate

This protocol is a general representation and may require optimization.

Materials:

  • Ethyl 1H-indazole-3-carboxylate

  • Methyl iodide (or dimethyl sulfate)

  • Potassium carbonate (or another suitable base)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Brine solution

  • Anhydrous sodium sulfate

Procedure:

  • To a stirred solution of ethyl 1H-indazole-3-carboxylate (1.0 eq.) in anhydrous DMF, add potassium carbonate (1.5 eq.).

  • Stir the mixture at room temperature for 30 minutes.

  • Add methyl iodide (1.2 eq.) dropwise to the reaction mixture.

  • Continue stirring at room temperature for 4-6 hours, monitoring the reaction progress by TLC.

  • Upon completion, pour the reaction mixture into water and extract with ethyl acetate.

  • Wash the combined organic layers with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to separate the N1 and N2 isomers.

Visualizations

Reaction_Pathway cluster_products Products Ethyl 1H-indazole-3-carboxylate Ethyl 1H-indazole-3-carboxylate Deprotonated Indazole Deprotonated Indazole Ethyl 1H-indazole-3-carboxylate->Deprotonated Indazole + Base - HB This compound This compound Deprotonated Indazole->this compound + CH3I - I- Ethyl 1-methyl-1H-indazole-3-carboxylate Ethyl 1-methyl-1H-indazole-3-carboxylate Deprotonated Indazole->Ethyl 1-methyl-1H-indazole-3-carboxylate + CH3I - I-

Caption: Main reaction pathway showing the formation of the desired N2-isomer and the N1-isomer byproduct.

Troubleshooting_Workflow Start Analyze Crude Product (TLC, LC-MS, NMR) Isomer_Ratio High N1-Isomer Content? Start->Isomer_Ratio Starting_Material Unreacted Starting Material? Isomer_Ratio->Starting_Material No Optimize_Conditions Optimize Reaction Conditions (Base, Solvent, Temp) Isomer_Ratio->Optimize_Conditions Yes Decarboxylation Decarboxylation Product Found? Starting_Material->Decarboxylation No Increase_Time_Reagents Increase Reaction Time/ Reagent Equivalents Starting_Material->Increase_Time_Reagents Yes Reduce_Temperature Reduce Reaction Temperature Decarboxylation->Reduce_Temperature Yes End Pure Product Decarboxylation->End No Optimize_Purification Optimize Purification Optimize_Conditions->Optimize_Purification Optimize_Purification->Starting_Material Check_Reagent_Quality Check Reagent Quality (Anhydrous Conditions) Increase_Time_Reagents->Check_Reagent_Quality Check_Reagent_Quality->Decarboxylation Reduce_Temperature->End

Caption: A troubleshooting workflow for identifying and resolving common synthesis issues.

References

Technical Support Center: Synthesis of Ethyl 2-Methyl-2H-indazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the synthesis of ethyl 2-methyl-2H-indazole-3-carboxylate.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, providing potential causes and recommended solutions in a question-and-answer format.

Issue ID Question Potential Causes Recommended Solutions
YLD-001 Low to no yield of the desired product. - Incomplete reaction. - Incorrect reaction temperature. - Inactive reagents or catalysts. - Presence of moisture in the reaction.- Monitor the reaction progress using TLC or LC-MS to ensure completion. - Optimize the reaction temperature; some reactions may require heating or cooling. - Use fresh, high-purity reagents and ensure the catalyst is active. - Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents.
ISO-001 Formation of a mixture of N-1 and N-2 isomers. - The alkylation of the indazole ring can occur at both the N-1 and N-2 positions, with the ratio of isomers being highly dependent on reaction conditions.[1][2]- Choice of Base and Solvent: The regioselectivity of the N-alkylation can be influenced by the base and solvent system. For example, using a stronger base in a polar aprotic solvent may favor N-1 alkylation, while different conditions may favor N-2. - Reaction Temperature: Lowering the reaction temperature can sometimes improve the regioselectivity.[1] - Steric Hindrance: Bulky substituents on the starting material can sterically hinder attack at one position, favoring the other.[1] - Purification: The N-1 and N-2 regioisomers can often be separated by silica gel chromatography.[2]
SIDE-001 Presence of significant side products. - Decarboxylation: The indazole-3-carboxylic acid starting material may undergo decarboxylation under harsh reaction conditions.[1] - Side reactions during amide bond formation (if applicable): Coupling reactions can be prone to side reactions leading to low yields.[1]- Avoid excessively high temperatures or prolonged reaction times. - Use optimized coupling agents and reaction conditions for amide bond formation.
PUR-001 Difficulty in purifying the final product. - Co-elution of isomers or impurities during column chromatography. - The product may be an oil, making crystallization difficult.- Chromatography Optimization: Experiment with different solvent systems for column chromatography to improve separation. - Crystallization: If the product is a solid, attempt recrystallization from a suitable solvent to improve purity.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to obtain this compound?

A1: The most common strategies involve the N-methylation of ethyl 1H-indazole-3-carboxylate. This typically involves reacting the starting indazole with a methylating agent (e.g., methyl iodide, dimethyl sulfate) in the presence of a base. However, this can lead to a mixture of N-1 and N-2 methylated products.[1][2] Alternative approaches include multi-component reactions that directly construct the 2-methyl-2H-indazole ring system, often employing transition metal catalysts for higher regioselectivity.

Q2: How can I selectively synthesize the N-2 methylated isomer over the N-1 isomer?

A2: Achieving high regioselectivity for the N-2 isomer is a common challenge. The choice of reaction conditions is critical. Factors that can influence the N-1/N-2 ratio include the base, solvent, temperature, and the nature of the electrophile.[1] For instance, specific reaction conditions, such as the use of certain bases and solvents, can favor the formation of the 2H-indazole derivative. It is recommended to perform small-scale optimization experiments to determine the ideal conditions for your specific setup.

Q3: What are the most common side reactions to be aware of?

A3: The primary side reaction is the formation of the undesired N-1 methylated regioisomer.[1][2] Another potential side reaction is the decarboxylation of the indazole-3-carboxylic acid precursor if the reaction conditions are too harsh (e.g., high temperatures).[1]

Q4: How can I confirm the correct isomer has been synthesized?

A4: Spectroscopic methods are essential for isomer differentiation. 1H-1H NOESY NMR experiments can be particularly useful in distinguishing between the N-1 and N-2 isomers by observing through-space correlations between the N-methyl protons and the protons on the indazole ring.[2]

Q5: What are the recommended purification techniques for this compound?

A5: The most common method for separating the N-1 and N-2 isomers and removing other impurities is silica gel column chromatography.[2] The choice of eluent is crucial for achieving good separation.

Experimental Protocols

Representative Protocol for N-Methylation of Ethyl 1H-indazole-3-carboxylate

This protocol is a general representation and may require optimization.

Materials:

  • Ethyl 1H-indazole-3-carboxylate

  • Methyl iodide

  • Potassium carbonate (K₂CO₃)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Brine solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a stirred solution of ethyl 1H-indazole-3-carboxylate (1.0 eq.) in anhydrous DMF, add potassium carbonate (1.5 eq.).

  • Stir the mixture at room temperature for 30 minutes.

  • Add methyl iodide (1.2 eq.) dropwise to the reaction mixture.

  • Stir the reaction at room temperature for 12-24 hours, monitoring the progress by TLC or LC-MS.

  • Upon completion, quench the reaction by adding water.

  • Extract the mixture with ethyl acetate.

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to separate the N-1 and N-2 isomers.

Quantitative Data Summary

The following table summarizes key parameters that can be varied to optimize the yield of this compound. Note that the optimal conditions should be determined empirically.

Parameter Variation Expected Impact on Yield and Selectivity
Base K₂CO₃, Cs₂CO₃, NaHThe choice of base can significantly affect the N-1/N-2 isomer ratio and overall yield. Stronger bases may lead to different selectivity profiles.
Solvent DMF, Acetonitrile, THFThe polarity and aprotic/protic nature of the solvent can influence the reaction rate and regioselectivity.
Temperature 0 °C to 80 °CTemperature can affect the reaction rate and may also influence the isomer ratio. Lower temperatures may improve selectivity in some cases.[1]
Methylating Agent Methyl iodide, Dimethyl sulfateThe reactivity of the methylating agent can impact the reaction time and side product formation.

Visualizations

Reaction_Pathway Synthetic Pathway for this compound A Ethyl 1H-indazole-3-carboxylate D This compound (Desired Product) A->D N-2 Methylation E Ethyl 1-methyl-1H-indazole-3-carboxylate (Isomeric Side Product) A->E N-1 Methylation B Methylating Agent (e.g., CH3I) B->D B->E C Base (e.g., K2CO3) Solvent (e.g., DMF) C->D C->E Troubleshooting_Workflow Troubleshooting Workflow for Low Yield Start Low Yield Observed CheckReaction Check Reaction Completion (TLC/LC-MS) Start->CheckReaction Incomplete Incomplete Reaction CheckReaction->Incomplete Complete Reaction Complete CheckReaction->Complete ExtendReaction Extend Reaction Time or Increase Temperature Incomplete->ExtendReaction CheckPurity Analyze Crude Product Purity (NMR, LC-MS) Complete->CheckPurity IsomerIssue High Proportion of N-1 Isomer CheckPurity->IsomerIssue OtherImpurity Other Impurities Present CheckPurity->OtherImpurity OptimizeConditions Optimize Reaction Conditions (Base, Solvent, Temp) IsomerIssue->OptimizeConditions PurificationIssue Review Purification Protocol OtherImpurity->PurificationIssue Logical_Relationships Factors Influencing Yield and Selectivity Yield Final Yield of Desired Product Selectivity N-2 vs. N-1 Selectivity Selectivity->Yield Base Base Base->Selectivity Solvent Solvent Solvent->Selectivity Temperature Temperature Temperature->Selectivity MethylatingAgent Methylating Agent MethylatingAgent->Yield

References

Technical Support Center: Optimizing Reaction Conditions for Ethyl 2-Methyl-2H-indazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of ethyl 2-methyl-2H-indazole-3-carboxylate. Our aim is to help you navigate the common challenges and optimize your reaction conditions for improved yield and purity.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in synthesizing this compound?

The main hurdle in the synthesis of this compound is controlling the regioselectivity of the N-methylation of the ethyl 1H-indazole-3-carboxylate precursor.[1][2] Direct alkylation of 1H-indazoles often results in a mixture of N1- and N2-alkylated isomers, which can be difficult to separate.[2][3] Achieving high selectivity for the desired N2-isomer is the key challenge.

Q2: How can I selectively synthesize the N2-methylated product?

Several strategies can be employed to favor the formation of the N2-alkylated product:

  • Substituent Effects: The presence of an electron-withdrawing group, such as a carboxylate at the C3 position, can influence the regioselectivity. Furthermore, electron-withdrawing groups at the C7 position of the indazole ring have been shown to strongly direct alkylation to the N2 position.[4][5][6]

  • Mitsunobu Reaction: Employing Mitsunobu conditions for the N-alkylation of indazoles has been reported to show a preference for the formation of the N2-regioisomer.[4][7]

  • Specialized Reagents: Certain alkylating agents and catalyst systems are specifically designed to favor N2-alkylation. For instance, using alkyl 2,2,2-trichloroacetimidates in the presence of an acid catalyst can lead to highly selective N2-alkylation.[8][9]

Q3: What factors influence the N1 vs. N2 selectivity in indazole alkylation?

The regiochemical outcome of indazole N-alkylation is a delicate balance of several factors:

  • Base and Solvent System: The choice of base and solvent is critical. For example, sodium hydride (NaH) in a non-polar solvent like tetrahydrofuran (THF) is known to favor N1-alkylation.[6][10]

  • Steric Hindrance: Bulky substituents at the C3-position can sterically hinder the N2-position, thus favoring alkylation at the N1-position.[6]

  • Reaction Temperature: Temperature can affect the kinetic and thermodynamic control of the reaction, thereby influencing the N1/N2 ratio.

  • Nature of the Alkylating Agent: The reactivity and structure of the alkylating agent also play a role in determining the site of alkylation.

Q4: How can I confirm the correct regioisomer has been synthesized?

The characterization of N1- and N2-alkylated indazole isomers is typically achieved using nuclear magnetic resonance (NMR) spectroscopy.[3][7] Specifically, Heteronuclear Multiple Bond Correlation (HMBC) NMR experiments can be used to distinguish between the two isomers. For the N2-isomer, a correlation is expected between the N-methyl protons and the C3 carbon of the indazole ring.[7]

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Low Yield of Desired N2-Isomer Reaction conditions favor the formation of the N1-isomer.- Employ Mitsunobu conditions (e.g., triphenylphosphine, diethyl azodicarboxylate, and methanol). - Investigate the use of alkyl 2,2,2-trichloroacetimidates as the methylating agent with an acid catalyst.[8][9] - If applicable to your starting material, consider introducing a temporary electron-withdrawing group at the C7 position to direct N2-alkylation.[4][5][6]
Mixture of N1 and N2 Isomers Lack of regioselectivity in the alkylation step.- Carefully screen different bases and solvents. For N2-selectivity, avoid conditions known to favor N1-alkylation (e.g., NaH in THF). - Optimize the reaction temperature to potentially favor the desired isomer. - Purify the mixture using column chromatography, as the two isomers often have different polarities.[3]
Reaction Not Proceeding to Completion Inactive reagents or suboptimal reaction conditions.- Ensure all reagents are pure and anhydrous, especially the solvent and the indazole starting material. - Check the activity of the base or any catalysts used. - Increase the reaction temperature or prolong the reaction time, monitoring the progress by TLC or LC-MS.
Formation of Multiple Byproducts Side reactions due to reactive intermediates or harsh conditions.- Lower the reaction temperature to minimize side reactions. - Use a milder base or catalyst system. - Ensure an inert atmosphere (e.g., nitrogen or argon) is maintained to prevent degradation of reagents and intermediates.

Experimental Protocols

General Protocol for N2-Selective Methylation via Mitsunobu Reaction

This is a general guideline and may require optimization for your specific substrate.

  • Preparation: To a solution of ethyl 1H-indazole-3-carboxylate (1.0 eq.) and triphenylphosphine (1.5 eq.) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere, add methanol (1.5 eq.).

  • Addition of Azodicarboxylate: Slowly add a solution of diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.5 eq.) in THF dropwise to the reaction mixture.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel to separate the desired N2-isomer from the N1-isomer and other byproducts.

Visual Guides

Decision-Making Workflow for Optimizing N2-Selectivity

G start Low Yield or Poor Selectivity for This compound check_method Current Alkylation Method? start->check_method direct_alkylation Direct Alkylation (e.g., MeI, base) check_method->direct_alkylation Direct mitsunobu Mitsunobu Reaction check_method->mitsunobu Mitsunobu other_method Other Method check_method->other_method Other optimize_direct Optimize Direct Alkylation: - Screen bases (e.g., K2CO3, Cs2CO3) - Screen solvents (e.g., DMF, Acetone) - Vary temperature direct_alkylation->optimize_direct optimize_mitsunobu Optimize Mitsunobu: - Vary phosphine and azodicarboxylate - Adjust stoichiometry - Control temperature mitsunobu->optimize_mitsunobu consider_alternative Consider Alternative N2-Alkylation Methods: - Use of alkyl 2,2,2-trichloroacetimidates - Substrate modification (e.g., C7-substituent) other_method->consider_alternative purification Purification Strategy: - Column Chromatography - Recrystallization optimize_direct->purification optimize_mitsunobu->purification consider_alternative->purification success Successful Synthesis purification->success

Caption: A troubleshooting workflow for optimizing the synthesis of this compound.

Factors Influencing N1 vs. N2 Regioselectivity

G cluster_n1 Favors N1-Alkylation cluster_n2 Favors N2-Alkylation n1_base_solvent Base/Solvent: NaH in THF n1_product N1-Alkylated Product n1_base_solvent->n1_product n1_sterics Sterics: Bulky C3-Substituent n1_sterics->n1_product n2_conditions Conditions: Mitsunobu Reaction n2_product N2-Alkylated Product n2_conditions->n2_product n2_electronics Electronics: Electron-Withdrawing Group at C7 n2_electronics->n2_product n2_reagent Reagent: Alkyl 2,2,2-trichloroacetimidate n2_reagent->n2_product start Indazole Alkylation start->n1_base_solvent start->n1_sterics start->n2_conditions start->n2_electronics start->n2_reagent

Caption: Key factors influencing the regioselectivity of indazole N-alkylation.

References

Technical Support Center: Separation of 1H- and 2H-Indazole Isomers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for troubleshooting the separation of 1H- and 2H-indazole isomers. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the purification of these important heterocyclic compounds.

Frequently Asked Questions (FAQs)

Q1: Why do my indazole synthesis reactions yield a mixture of 1H- and 2H-isomers?

A1: The formation of both 1H- and 2H-indazole isomers is a common outcome in many synthetic routes. The indazole ring system exhibits annular tautomerism, where a proton can reside on either nitrogen atom of the pyrazole ring.[1] While the 1H-tautomer is generally the more thermodynamically stable form, direct alkylation or acylation reactions often result in a mixture of N-1 and N-2 substituted products.[1][2][3] The final isomer ratio is influenced by a delicate balance of thermodynamic and kinetic factors during the reaction.[1][4]

Q2: What are the primary methods for separating 1H- and 2H-indazole isomers?

A2: The most common and effective methods for separating 1H- and 2H-indazole isomers are:

  • Column Chromatography: This is a widely used technique for separating isomer mixtures on a laboratory scale.[4][5]

  • Recrystallization: Fractional crystallization from a suitable solvent or solvent mixture can be a highly effective and scalable method for obtaining pure isomers, often with purities exceeding 99%.[5]

  • High-Performance Liquid Chromatography (HPLC): For analytical purposes and small-scale preparative separations, HPLC offers high resolution for separating closely related isomers.[6][7][8]

Q3: How can I confirm the identity of the separated 1H- and 2H-isomers?

A3: Spectroscopic techniques are essential for the unambiguous identification of 1H- and 2H-indazole isomers.[2][3] The most powerful methods include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are highly diagnostic. Key differences are often observed in the chemical shifts of the protons on the pyrazole ring (H-3) and the benzene ring (especially H-7).[2][4]

  • Infrared (IR) Spectroscopy: The N-H stretching frequency in unsubstituted 1H-indazoles can be a useful diagnostic tool.[2]

  • Mass Spectrometry (MS): While the isomers have the same mass, their fragmentation patterns may differ, aiding in identification.[2]

  • Ultraviolet-Visible (UV-Vis) Spectroscopy: The two isomers often exhibit distinct absorption spectra.[2]

Troubleshooting Guides

Issue 1: Poor Separation of Isomers by Column Chromatography

Problem: My 1H- and 2H-indazole isomers are co-eluting or showing very poor separation during column chromatography.

Possible Causes & Solutions:

Possible Cause Troubleshooting Steps
Inappropriate Solvent System The polarity of the eluent may not be optimal. Perform thin-layer chromatography (TLC) with a variety of solvent systems of differing polarities to identify an eluent that provides the best separation (ΔRf). Consider using solvent mixtures such as hexane/ethyl acetate, dichloromethane/methanol, or chloroform/ethyl acetate.
Incorrect Stationary Phase Standard silica gel is most common. However, for certain derivatives, alumina or reverse-phase silica (C18) may provide better selectivity.
Column Overloading Too much sample loaded onto the column will lead to broad peaks and poor resolution. Reduce the amount of crude mixture applied to the column. A general rule is to load 1-5% of the column's stationary phase weight.
Poor Column Packing An improperly packed column with channels or cracks will result in uneven solvent flow and band broadening. Ensure the column is packed uniformly.
Issue 2: Failure to Achieve Separation by Recrystallization

Problem: I am unable to selectively crystallize one isomer from my 1H/2H-mixture.

Possible Causes & Solutions:

Possible Cause Troubleshooting Steps
Incorrect Solvent Choice The solubility of the two isomers may be too similar in the chosen solvent. The ideal solvent is one in which one isomer is sparingly soluble at room temperature but soluble when heated, while the other isomer is either very soluble or insoluble at all temperatures.
Sub-optimal Solvent Mixture For mixed solvent recrystallization, the ratio of the solvents is critical.[5] Systematically screen different ratios of a "good" solvent (in which both isomers are soluble) and a "poor" solvent (in which both are less soluble).[9]
Cooling Rate is Too Fast Rapid cooling can lead to the precipitation of both isomers and the trapping of impurities.[10] Allow the solution to cool slowly to room temperature, and then place it in an ice bath to maximize the yield of the less soluble isomer.[10]
Solution is Not Saturated If the solution is not sufficiently concentrated, neither isomer may crystallize upon cooling.[10] Slowly evaporate some of the solvent to reach the saturation point.
Lack of Nucleation Sites Crystallization may not initiate if there are no nucleation sites. Try scratching the inside of the flask with a glass rod or adding a seed crystal of the desired pure isomer.[10]

Experimental Protocols

Protocol 1: Separation of Substituted Indazole Isomers by Recrystallization

This protocol is adapted from a patented method for separating hydrophilic substituted indazole isomers.[5] The principle relies on the differential solubility of the isomers in a mixed aqueous-organic solvent system.[5]

Materials:

  • Mixture of 1H- and 2H-substituted indazole isomers (e.g., 5-amino-1-(2-hydroxyethyl)-indazole and 5-amino-2-(2-hydroxyethyl)-indazole).[5]

  • Organic solvent (e.g., ethanol, acetone, acetonitrile, or THF).[5]

  • Deionized water.

  • Erlenmeyer flask, heating plate, and filtration apparatus.

Procedure:

  • Place the mixture of isomers in an Erlenmeyer flask.

  • Add a pre-determined mixture of the organic solvent and water. The optimal ratio will depend on the specific indazole derivatives and should be determined empirically. A starting point could be a volume ratio of organic solvent to water between 3:1 and 2:5.[5]

  • Gently heat the mixture with stirring until the solid is completely dissolved.[5]

  • Remove the flask from the heat and allow it to cool slowly to room temperature.

  • As the solution cools, the less soluble isomer will start to crystallize.

  • Once crystallization appears complete at room temperature, cool the flask further in an ice bath to maximize the yield.

  • Collect the crystals by vacuum filtration, washing with a small amount of the cold solvent mixture.

  • The more soluble isomer will remain in the filtrate and can be recovered by evaporating the solvent.

  • Assess the purity of the isolated isomer using HPLC or NMR.

Quantitative Data Example for Recrystallization:

Isomer Mixture Solvent System (v/v) Result Purity Reference
5-amino-1-(2-hydroxyethyl)-indazole & 5-amino-2-(2-hydroxyethyl)-indazoleEthanol/Water (25mL/18mL) for 8g of mixture4.2g of 5-amino-2-(2-hydroxyethyl)-indazole crystallized99.4%[5]
5-amino-1-(2,2-dimethoxyethyl)-indazole & 5-amino-2-(2,2-dimethoxyethyl)-indazoleTHF/Water (22mL/15mL) for 10g of mixture5.1g of 5-amino-1-(2,2-dimethoxyethyl)-indazole crystallized99.8%[5]
4-amino-1-(2-pyrrolidinylethyl)-indazole & 4-amino-2-(2-pyrrolidinylethyl)-indazoleAcetonitrile/Water (28mL/12mL) for 10g of mixture4.8g of 4-amino-1-(2-pyrrolidinylethyl)-indazole crystallized99.3%[5]
Protocol 2: Characterization of 1H- and 2H-Indazole Isomers by ¹H NMR

Instrumentation:

  • High-resolution NMR spectrometer (e.g., 300 MHz or higher).[2]

Sample Preparation:

  • Dissolve 5-10 mg of the purified isomer in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

Acquisition:

  • Acquire a standard one-dimensional ¹H NMR spectrum.

  • Set the spectral width to cover a range of 0-15 ppm.[2]

  • Use a sufficient number of scans to achieve a good signal-to-noise ratio.[2]

Data Analysis:

  • Process the spectrum and compare the chemical shifts of key protons.

Key Diagnostic ¹H NMR Chemical Shift Differences:

Proton 1H-Indazole (in CDCl₃) 2H-Indazole Derivative (Representative) Key Differentiating Feature Reference
N-H ~13.40 ppm (s, broad)-The presence of a broad N-H signal is characteristic of unsubstituted 1H-indazoles.[2]
H-3 ~8.10 ppm (s)~8.4 ppm (s)The H-3 proton in 2H-indazoles is typically more deshielded and appears at a higher chemical shift.[2]
H-7 VariesAppears at a higher frequencyThe H-7 proton of the N-2 isomers is deshielded due to the effect of the N-1 lone pair.[4]

Visualized Workflows

G cluster_start Start: Isomer Mixture cluster_separation Separation Method cluster_analysis Analysis & Identification cluster_products Isolated Products start Mixture of 1H- and 2H-Indazole Isomers chrom Column Chromatography start->chrom Option 1 recryst Recrystallization start->recryst Option 2 analysis Spectroscopic Analysis (NMR, MS, IR) chrom->analysis recryst->analysis isomer1 Pure 1H-Isomer analysis->isomer1 isomer2 Pure 2H-Isomer analysis->isomer2

Caption: General workflow for the separation and identification of indazole isomers.

G cluster_troubleshooting Troubleshooting Logic: Poor Chromatographic Separation start Problem: Poor Isomer Separation q1 Is TLC separation (ΔRf) adequate? start->q1 s1 Optimize eluent system. Test different polarities. q1->s1 No q2 Is the column overloaded? q1->q2 Yes s1->q1 s2 Reduce sample load. q2->s2 Yes q3 Is the column packed correctly? q2->q3 No end_node Achieved Separation s2->end_node s3 Repack column carefully. q3->s3 No q3->end_node Yes s3->end_node

Caption: Decision-making workflow for troubleshooting poor column chromatography separation.

References

managing side reactions during indazole synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Indazole Synthesis

Welcome to the technical support center for indazole synthesis. This resource provides researchers, scientists, and drug development professionals with practical troubleshooting guides and frequently asked questions to address common challenges in managing side reactions, with a particular focus on controlling regioselectivity.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions encountered during indazole synthesis?

A1: The primary side reactions depend on the specific synthetic route but frequently include:

  • Formation of Regioisomers: The most significant challenge is often the formation of a mixture of N1 and N2 substituted regioisomers during alkylation or arylation reactions.[1] The ratio of these isomers is highly dependent on reaction conditions.[1]

  • Hydrazone and Dimer Formation: Particularly in syntheses starting from hydrazines, the formation of hydrazone intermediates and dimeric impurities can occur, which may reduce the yield of the desired indazole.[1][2]

  • N-Acylurea Byproducts: When forming an amide bond at the C3 position using carbodiimide coupling agents like EDC, the formation of N-acylurea byproducts is a common issue.[1]

  • Hydrolysis: The final indazole product, especially those with carboxamide or nitrile groups, can undergo hydrolysis back to the carboxylic acid under certain pH and temperature conditions.[1]

  • Decarboxylation: Indazole-3-carboxylic acid, a common starting material, can undergo decarboxylation under harsh thermal conditions, leading to an unsubstituted indazole byproduct.[1]

  • Indazolone Formation: Depending on the starting materials and reaction pathway, the formation of undesired indazolones can also be observed.[3]

Q2: Why is controlling N1 vs. N2 regioselectivity such a major challenge in indazole synthesis?

A2: The indazole ring system exhibits annular tautomerism, where a proton can reside on either of the two nitrogen atoms, leading to the 1H-indazole and 2H-indazole tautomers. The 1H-tautomer is generally the more thermodynamically stable form.[4] When the indazole core is subjected to substitution reactions like alkylation or acylation, both nitrogen atoms are potential nucleophiles, often resulting in a mixture of N1 and N2-substituted products.[4][5] Achieving high selectivity for a single regioisomer is crucial for synthesizing specific biologically active molecules and requires precise control over reaction parameters.[4]

Q3: What are the key factors that influence the N1 vs. N2 product ratio during alkylation?

A3: Several factors critically influence the N1/N2 product ratio. Modulating these can steer the reaction toward the desired isomer:

  • Steric and Electronic Effects: The substituents on the indazole ring have a profound impact. Bulky groups at the C3 position can sterically hinder the N2-position, favoring N1-alkylation.[1][4][5] Conversely, potent electron-withdrawing groups (like -NO₂ or -CO₂Me) at the C7 position can strongly direct substitution to the N2 position.[4][5][6]

  • Base and Solvent System: The choice of base and solvent is crucial. For example, using sodium hydride (NaH) in an aprotic solvent like tetrahydrofuran (THF) is a well-established method for favoring N1-alkylation.[3][4][5][6] The polarity of the solvent and the nature of the base's counter-ion can alter the nucleophilicity of the two nitrogen atoms.[5]

  • Reaction Temperature: Temperature can influence the thermodynamic versus kinetic control of the reaction. N1-substituted products are often the thermodynamically more stable isomers, while N2-products may be favored under kinetically controlled conditions, sometimes at lower temperatures.[1][4][7]

  • Nature of the Electrophile: The alkylating or acylating agent itself can also influence the regiochemical outcome.[4]

Q4: How can I distinguish between the N1 and N2-alkylated regioisomers?

A4: Spectroscopic and chromatographic methods are essential for differentiating between N1 and N2 isomers:

  • NMR Spectroscopy: In ¹H NMR, the chemical shift of the proton at the C3 position is a key indicator; it is generally shifted further downfield in 2H-indazoles compared to the corresponding 1H-isomers.[3] Furthermore, in ¹³C NMR, the C7a carbon signal can be diagnostic. For N1-isomers, there is typically a Nuclear Overhauser Effect (NOE) correlation between the N1-substituent and the H7 proton, which is absent in N2-isomers.[1]

  • Chromatography: Techniques like HPLC and TLC can often effectively separate the two isomers, as they typically exhibit different polarities.[1][3]

Troubleshooting Guides

Problem 1: My N-alkylation reaction is producing a nearly 1:1 mixture of N1 and N2 isomers. How can I improve selectivity for the N1-substituted product?

Solution: Achieving high N1-selectivity often involves creating conditions that favor the thermodynamically more stable product.

  • Strategy 1: Optimize Base and Solvent. The combination of sodium hydride (NaH) in anhydrous tetrahydrofuran (THF) is highly effective for promoting N1-alkylation, often providing >99% regioselectivity.[4][6] This is attributed to the formation of a sodium-indazole complex that favors substitution at the N1 position.[6]

  • Strategy 2: Leverage Steric Hindrance. If your molecular design allows, introduce a bulky substituent at the C3 position. This will sterically block the N2 position, making the N1 position the more accessible site for the electrophile.[1][4]

  • Strategy 3: Allow for Thermodynamic Equilibration. N1-substituted indazoles are often the thermodynamically favored product.[4][6] Ensuring the reaction runs long enough at a suitable temperature can allow for the potential isomerization of any kinetically formed N2-product to the more stable N1-isomer.

Table 1: Effect of Reaction Conditions on N1/N2 Regioselectivity

Indazole SubstrateBaseSolventTemperature (°C)N1:N2 RatioReference
1H-IndazoleNaHTHF25>99:1[4][6]
1H-IndazoleK₂CO₃DMF25~1:1[6]
3-Methyl-1H-indazoleNaHTHF25>99:1[4]
7-Nitro-1H-indazoleNaHTHF254:96[6]
1H-IndazoleTfOH (cat.)VariousVariousFavors N2[4][8]

Problem 2: I need to synthesize the N2-substituted indazole, but I'm getting the N1 isomer as the major product. What should I do?

Solution: Selectively forming the N2-isomer often requires overcoming the thermodynamic preference for the N1 position.

  • Strategy 1: Use Directed Synthesis Routes. Instead of alkylating a pre-formed indazole ring, consider synthetic routes that are inherently designed to produce 2H-indazoles. The Davis-Beirut and Cadogan reductive cyclization reactions are prominent methods that selectively yield the 2H-indazole core.[4][8]

  • Strategy 2: Exploit Electronic Effects. Introduce a strong electron-withdrawing group, such as a nitro (-NO₂) or ester (-CO₂Me) group, at the C7 position of the indazole ring. This has been shown to direct alkylation almost exclusively to the N2 position.[4][5][6]

  • Strategy 3: Use Acidic Conditions. In some cases, acidic conditions can promote N2-alkylation. For example, using trifluoromethanesulfonic acid (TfOH) as a catalyst can favor the formation of N2-alkylated products.[4][8]

Problem 3: My reaction is giving low yields and seems to have incomplete conversion. What are the potential causes?

Solution: Low yields and incomplete conversion can stem from several factors related to reaction kinetics and stability.

  • Suboptimal Temperature: Temperature is a critical parameter. While some reactions like the Cadogan cyclization traditionally require high heat, excessive temperatures can lead to decomposition of starting materials or products.[7][9] Conversely, if the temperature is too low, the reaction rate may be too slow for completion. A systematic screening of the reaction temperature is recommended.[7]

  • Incorrect Solvent Choice: The solvent affects both the solubility of reactants and the reaction kinetics.[7] If starting materials are not fully dissolved, the reaction will be heterogeneous and incomplete. Consider a solvent that ensures complete dissolution of all reactants at the reaction temperature. Aprotic solvents like THF and DMSO are often effective.[3][4][10]

  • Presence of Water: For certain reactions, the presence of moisture can be detrimental, leading to unwanted side reactions or decomposition of reagents.[7] In the Davis-Beirut reaction, however, the addition of a controlled amount of water (e.g., 15%) to an alcohol solvent has been shown to dramatically increase the yield.[11] If anhydrous conditions are required, ensure glassware is properly dried and consider using molecular sieves.[7]

  • Reagent/Catalyst Inactivity: Ensure that the reagents and catalysts are pure and active. For example, sodium hydride can lose its activity if improperly stored.

Problem 4: I'm observing the formation of hydrazone or dimeric impurities in my reaction mixture. How can I prevent this?

Solution: These side products often arise from the reaction of hydrazine with carbonyl compounds or self-condensation.

  • Control Stoichiometry: Carefully control the stoichiometry of the reactants. Using a slight excess of one reactant might drive the reaction to completion but a large excess could promote side reactions.

  • One-Pot Procedures: Modern one-pot modifications of classical syntheses, like the Cadogan reaction, can minimize the isolation of reactive intermediates, thereby reducing the chance for side product formation.[4]

  • Reaction Conditions: Elevated temperatures can sometimes lead to the formation of dimers.[2] Optimizing the temperature to the minimum required for the main reaction can help suppress these side reactions.

Experimental Protocols

Protocol 1: Highly N1-Selective Alkylation of 1H-Indazole [4][5]

This protocol leverages the NaH/THF system to achieve high regioselectivity for the N1-position.

  • Preparation: To a solution of the desired 1H-indazole (1.0 eq) in anhydrous tetrahydrofuran (THF), add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise at 0 °C under an inert atmosphere (e.g., Nitrogen or Argon).

  • Deprotonation: Allow the resulting suspension to stir at room temperature for 30 minutes to ensure complete deprotonation.

  • Alkylation: Add the corresponding alkyl halide (e.g., alkyl bromide, 1.2 eq) dropwise to the mixture.

  • Reaction: Allow the reaction to stir at room temperature. If the reaction is sluggish, it can be gently heated to 50 °C. Monitor the progress by TLC or LC-MS until the starting material is consumed.

  • Workup: Carefully quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to isolate the N1-alkylated indazole.

Protocol 2: One-Pot Cadogan Reductive Cyclization for 2H-Indazole Synthesis [4]

This method provides regioselective access to 2H-indazoles under relatively mild conditions.

  • Mixing Reagents: In a reaction vessel, combine the ortho-nitrobenzaldehyde (1.0 eq), the desired aniline or aliphatic amine (1.1 eq), and isopropanol (i-PrOH).

  • Condensation: Heat the mixture to 80 °C and stir for 1-2 hours to form the ortho-imino-nitrobenzene intermediate in situ.

  • Reductive Cyclization: Add tri-n-butylphosphine (1.5 eq) to the reaction mixture.

  • Reaction: Continue to stir the mixture at 80 °C. Monitor the reaction by TLC or LC-MS until completion (typically 12-24 hours).

  • Workup: After cooling to room temperature, concentrate the reaction mixture under reduced pressure.

  • Purification: Purify the resulting residue directly by flash column chromatography on silica gel to yield the desired 2H-indazole.

Visualizations

G cluster_start Starting Point cluster_analysis Analysis & Decision cluster_solution Recommended Strategies start Low N1/N2 Selectivity in Indazole Alkylation q1 Is the target N1 or N2 isomer? start->q1 q_n1 Is C3-substituent bulky? q1->q_n1  Target: N1 q_n2 Does C7 have an EWG? q1->q_n2 Target: N2   sol_n1_base Use NaH in THF q_n1->sol_n1_base No sol_n1_thermo Allow for Thermodynamic Equilibration q_n1->sol_n1_thermo Yes sol_n2_route Use Cadogan or Davis-Beirut Synthesis q_n2->sol_n2_route No sol_n2_acid Use Acidic Conditions (e.g., TfOH cat.) q_n2->sol_n2_acid Yes G cluster_workflow One-Pot Cadogan Reductive Cyclization Workflow A 1. Mix o-nitrobenzaldehyde, amine, and i-PrOH B 2. Heat to 80°C (1-2h) (Forms Intermediate) A->B C 3. Add P(n-Bu)₃ B->C D 4. Stir at 80°C (12-24h) (Reductive Cyclization) C->D E 5. Concentrate and Purify via Chromatography D->E F Desired 2H-Indazole E->F G Indazole 1H-Indazole N1_Anion N1-Anion Indazole->N1_Anion + Base N2_Anion N2-Anion Indazole->N2_Anion + Base N1_Product N1-Alkylated Indazole (Thermodynamically Favored) N1_Anion->N1_Product + R-X N2_Product N2-Alkylated Indazole (Kinetically Favored) N2_Anion->N2_Product + R-X N2_Product->N1_Product Isomerization (e.g., high temp)

References

Technical Support Center: Synthesis and Purification of Ethyl 2-Methyl-2H-indazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis and purification of ethyl 2-methyl-2H-indazole-3-carboxylate.

Frequently Asked Questions (FAQs)

Q1: What is the most common impurity in the synthesis of this compound?

A1: The most common impurity is the isomeric product, ethyl 1-methyl-1H-indazole-3-carboxylate. The alkylation of the indazole ring can occur on either of the two nitrogen atoms (N1 or N2), leading to a mixture of regioisomers.[1] The ratio of these isomers is highly dependent on the reaction conditions.

Q2: How can I distinguish between the desired N2-isomer (this compound) and the N1-isomer?

A2: The two isomers can be distinguished using analytical techniques such as Thin Layer Chromatography (TLC), and Nuclear Magnetic Resonance (NMR) spectroscopy.

  • TLC: The N1 and N2 isomers typically have different Rf values on a silica gel TLC plate. The 1H-regioisomer (N1) has been reported to have a lower Rf value compared to the 2H-regioisomer (N2).[1]

  • NMR Spectroscopy: 1H and 13C NMR spectroscopy are powerful tools for unambiguous identification. The chemical shifts of the protons and carbons in the indazole ring system are different for the N1 and N2 isomers. For example, in 1H NMR, the chemical shift of the N-methyl protons and the aromatic protons will differ between the two isomers.

Q3: What are the recommended methods for purifying crude this compound?

A3: The most common and effective purification methods are column chromatography and recrystallization.

  • Column Chromatography: Silica gel column chromatography is widely used to separate the N1 and N2 isomers.[1] A solvent system of hexane and ethyl acetate is typically employed.

  • Recrystallization: Recrystallization from a suitable solvent or solvent mixture can also be used to purify the desired product, particularly to remove minor impurities and potentially to separate the isomers if their solubilities are sufficiently different.

Q4: Are there any other potential side reactions to be aware of during the synthesis?

A4: Besides the formation of the N1-isomer, other potential side reactions during the synthesis of indazole-3-carboxylates can include reactions at the ester group, although this is less common under typical N-alkylation conditions. If starting from indazole-3-carboxylic acid, side reactions related to the carboxylic acid functionality might occur.

Troubleshooting Guides

Issue 1: Low Yield of the Desired this compound
Possible Cause Suggested Solution
Suboptimal Reaction Conditions for N2-Alkylation Reaction conditions such as the choice of base, solvent, temperature, and the nature of the methylating agent significantly influence the N1/N2 isomer ratio. To favor the N2-isomer, consider using conditions that promote kinetic control. Some literature suggests that specific bases and solvents can influence the regioselectivity. For instance, while NaH in THF is reported to favor N1-alkylation, exploring other conditions like using a different base (e.g., K2CO3, Cs2CO3) or solvent (e.g., DMF, acetone) might alter the isomer ratio.
Incomplete Reaction Monitor the reaction progress using TLC or LC-MS to ensure it goes to completion. If the reaction stalls, consider increasing the reaction time, temperature, or the amount of the methylating agent.
Degradation of Starting Material or Product Ensure that the reaction conditions are not too harsh. Indazole derivatives can be sensitive to strong acids, bases, or high temperatures.
Loss of Product During Work-up and Purification Optimize the extraction and purification steps. During aqueous work-up, ensure the correct pH to prevent the product from remaining in the aqueous layer. In column chromatography, use an appropriate solvent system to ensure good separation and elution of the product.
Issue 2: Poor Separation of N1 and N2 Isomers by Column Chromatography
Possible Cause Suggested Solution
Inappropriate Solvent System (Eluent) The polarity of the eluent is crucial for good separation. Perform a thorough TLC analysis with various ratios of hexane and ethyl acetate to find the optimal solvent system that gives a good separation between the two isomers. Aim for a significant difference in Rf values. A gradient elution, starting with a less polar solvent mixture and gradually increasing the polarity, can often improve separation.
Overloading the Column Loading too much crude product onto the column can lead to broad peaks and poor separation. Use an appropriate amount of silica gel for the amount of sample being purified (a general rule of thumb is a 40:1 to 100:1 ratio of silica gel to crude product by weight).
Improper Column Packing Ensure the silica gel is packed uniformly without any cracks or channels to allow for a level flow of the solvent front.
Issue 3: Difficulty in Purifying the Product by Recrystallization
Possible Cause Suggested Solution
Unsuitable Solvent The ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures. Screen various solvents (e.g., ethanol, methanol, ethyl acetate, hexane, or mixtures thereof) to find the best one. For esters, solvents like ethanol or ethyl acetate, often in combination with a non-polar solvent like hexane, can be effective.
Product Oiling Out "Oiling out" occurs when the product separates as a liquid instead of crystals. This can happen if the solution is cooled too quickly or if the solvent is not ideal. Try cooling the solution more slowly or using a different solvent system. Adding a small amount of a co-solvent in which the compound is more soluble might help.
Presence of Impurities that Inhibit Crystallization If the crude product is very impure, it might be necessary to first perform a preliminary purification by column chromatography to remove the bulk of the impurities before attempting recrystallization.

Data Presentation

Table 1: Representative Purity and Yield Data for the Synthesis and Purification of this compound

Stage Product Purity (Illustrative) Yield (Illustrative) Analytical Method
Crude Product after N-Methylation Mixture of N1 and N2 isomersN2-isomer: ~30-60%~80-95% (total isomers)1H NMR, LC-MS
After Column Chromatography This compound>95%~25-50% (of the desired isomer)HPLC, 1H NMR
After Recrystallization This compound>99%~80-90% (recovery from recrystallization)HPLC, Elemental Analysis

Note: The purity and yield values presented in this table are illustrative and can vary significantly depending on the specific reaction and purification conditions used.

Experimental Protocols

Protocol 1: Synthesis of Ethyl 1H-indazole-3-carboxylate (Precursor)

A detailed procedure for the synthesis of the precursor, ethyl 1H-indazole-3-carboxylate, can be adapted from established methods. One common route involves the reaction of 2-aminophenylacetic acid derivatives. A typical synthesis might yield the product as a solid.[2]

Protocol 2: N-Methylation of Ethyl 1H-indazole-3-carboxylate

This protocol describes a general procedure for the N-alkylation of an indazole, which typically yields a mixture of N1 and N2 isomers.

Materials:

  • Ethyl 1H-indazole-3-carboxylate

  • Methyl iodide (or another methylating agent like dimethyl sulfate)

  • Potassium carbonate (K2CO3) or another suitable base

  • Anhydrous N,N-Dimethylformamide (DMF) or another suitable solvent

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na2SO4)

Procedure:

  • To a stirred solution of ethyl 1H-indazole-3-carboxylate (1.0 eq) in anhydrous DMF, add potassium carbonate (1.5 eq).

  • Stir the suspension at room temperature for 30 minutes.

  • Add methyl iodide (1.2 eq) dropwise to the reaction mixture.

  • Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by TLC.

  • Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with water and then with brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure to obtain the crude product as a mixture of N1 and N2 isomers.

Protocol 3: Purification by Column Chromatography
  • Prepare a slurry of silica gel in hexane and pack it into a chromatography column.

  • Dissolve the crude product in a minimal amount of dichloromethane or the eluent.

  • Load the sample onto the top of the silica gel column.

  • Elute the column with a gradient of ethyl acetate in hexane (e.g., starting from 5% ethyl acetate in hexane and gradually increasing to 20-30% ethyl acetate).

  • Collect fractions and monitor them by TLC to identify the fractions containing the desired this compound (typically the isomer with the higher Rf value).

  • Combine the pure fractions and evaporate the solvent to obtain the purified product.

Protocol 4: Purification by Recrystallization
  • Dissolve the partially purified this compound in a minimal amount of a hot solvent (e.g., ethanol or ethyl acetate).

  • If the compound does not readily crystallize upon cooling, a co-solvent system can be used. For example, dissolve the compound in a good solvent (like ethyl acetate) and then slowly add a poor solvent (like hexane) at an elevated temperature until the solution becomes slightly turbid.

  • Allow the solution to cool slowly to room temperature, and then cool it further in an ice bath to induce crystallization.

  • Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them under vacuum.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis start Ethyl 1H-indazole-3-carboxylate reaction N-Methylation (e.g., MeI, K2CO3, DMF) start->reaction crude Crude Product (Mixture of N1 and N2 isomers) reaction->crude chromatography Column Chromatography (Silica gel, Hexane/EtOAc) crude->chromatography tlc TLC crude->tlc recrystallization Recrystallization (e.g., Ethanol/Hexane) chromatography->recrystallization chromatography->tlc pure_product Pure Ethyl 2-methyl-2H- indazole-3-carboxylate recrystallization->pure_product hplc HPLC recrystallization->hplc nmr NMR (1H, 13C) pure_product->nmr ms Mass Spectrometry pure_product->ms

Caption: Experimental workflow for the synthesis and purification of this compound.

troubleshooting_logic cluster_diagnosis Diagnosis cluster_solutions Solutions start Low Purity of Final Product check_isomers Presence of N1-isomer? start->check_isomers check_other_impurities Other impurities present? start->check_other_impurities optimize_synthesis Optimize N-alkylation (base, solvent, temp.) check_isomers->optimize_synthesis Yes optimize_chromatography Optimize Column Chromatography (eluent, gradient, loading) check_isomers->optimize_chromatography Yes check_other_impurities->optimize_chromatography Yes optimize_recrystallization Optimize Recrystallization (solvent screening) check_other_impurities->optimize_recrystallization Yes

Caption: Troubleshooting logic for improving the purity of this compound.

References

addressing poor solubility of ethyl 2-methyl-2H-indazole-3-carboxylate in assays

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Ethyl 2-Methyl-2H-Indazole-3-Carboxylate

Welcome to the troubleshooting guide for handling this compound in experimental assays. This guide provides answers to frequently asked questions (FAQs) and detailed protocols to help researchers overcome challenges related to the compound's poor aqueous solubility.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound precipitating when I add it to my aqueous assay buffer?

A: This is a common issue for hydrophobic or lipophilic compounds like this compound. While it may dissolve readily in a 100% organic solvent like dimethyl sulfoxide (DMSO), its solubility dramatically decreases when diluted into an aqueous buffer. This is because the compound is poorly solvated by water, causing it to "crash out" of solution and form a precipitate. The related compound, 2-methyl-2H-indazole-3-carboxylic acid, is only slightly soluble in DMSO and methanol, and the ethyl ester is expected to be even less soluble in aqueous media.[1]

Diagram: Precipitation Workflow

cluster_0 Step 1: Stock Solution cluster_1 Step 2: Dilution cluster_2 Step 3: Observation A Compound in 100% DMSO B Dilution into Aqueous Buffer A->B High to Low Organic Content C Compound Exceeds Solubility Limit B->C Poor Aqueous Solubility D Precipitation Occurs C->D

Caption: Workflow illustrating compound precipitation upon aqueous dilution.

Q2: What are the consequences of compound precipitation in my assay?

A: Compound precipitation can severely compromise the quality and interpretation of your experimental data. The actual concentration of the compound in solution will be much lower and unknown, leading to several critical issues.

Consequence Description
Underestimated Potency The measured IC50 or EC50 values will be artificially high because the true concentration of the dissolved, active compound is lower than the nominal concentration.
Inaccurate SAR Inaccurate potency values will lead to misleading Structure-Activity Relationships (SAR), potentially causing promising compounds to be overlooked.
Poor Reproducibility The amount of precipitation can vary between wells, plates, and experiments, leading to high data variability and poor reproducibility.
Assay Interference Precipitated particles can interfere with optical readings (e.g., absorbance, fluorescence) and clog liquid handling equipment.
Q3: How can I prepare my stock and working solutions to minimize precipitation?

A: A careful and systematic dilution process is crucial. The goal is to avoid a sudden, drastic change in solvent composition. Preparing an intermediate dilution series is a highly effective strategy.

Diagram: Recommended Dilution Workflow

A 1. Prepare High-Concentration Stock in 100% DMSO (e.g., 50 mM) B 2. Create Intermediate Dilution in 100% DMSO (e.g., 100x final concentration) A->B Step 1 to 2 C 3. Perform Serial Dilutions in Assay Buffer (e.g., 2-fold dilutions) B->C Step 2 to 3 D 4. Add Final Dilution to Assay Plate (Final DMSO <0.5%) C->D Step 3 to 4

Caption: A multi-step workflow for preparing working solutions.

Experimental Protocol: Preparing Working Solutions
  • Prepare a High-Concentration Stock: Dissolve the this compound powder in 100% high-purity DMSO to create a concentrated stock solution (e.g., 20-50 mM). Ensure it is fully dissolved; gentle warming or sonication may help. Store this stock in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.

  • Create an Intermediate Stock: From the high-concentration stock, prepare an intermediate stock solution, also in 100% DMSO. This stock should be at a concentration that is 100x or 200x the highest concentration you plan to test in your assay. For example, to achieve a final concentration of 100 µM with a final DMSO concentration of 0.5%, your intermediate stock should be 20 mM (200x).

  • Perform Final Dilution: Directly before use, add the intermediate stock to your final assay buffer. For a 200x stock, you would add 1 µL of the intermediate stock to 199 µL of assay buffer. Mix thoroughly but gently immediately after addition to prevent localized high concentrations that can cause precipitation.

  • Vehicle Control: Always prepare a vehicle control that contains the same final concentration of DMSO as your experimental samples. This is critical for distinguishing the effects of the compound from the effects of the solvent.[2]

Q4: What are the best strategies to improve the solubility of this compound in my assay medium?

A: Several strategies can be employed, and the best choice depends on your specific assay type (e.g., biochemical vs. cell-based).

  • Co-solvents (DMSO): The most common approach is to use DMSO. For cell-based assays, it is crucial to determine the maximum tolerable DMSO concentration for your specific cell line, as toxicity can vary. Most cell lines tolerate up to 0.5% DMSO, but sensitive or primary cells may require concentrations below 0.1%.[3][4][5][6]

  • Surfactants: For biochemical (cell-free) assays, adding a small amount of a non-ionic surfactant can help maintain solubility. These agents form micelles that encapsulate hydrophobic compounds.[7][8]

  • Cyclodextrins: These are cyclic oligosaccharides with a hydrophobic interior and a hydrophilic exterior. They can form inclusion complexes with poorly soluble drugs, effectively increasing their aqueous solubility.[9][10][11] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common choice for both in vitro and in vivo studies.[12]

Method Typical Working Concentration Pros Cons Best For
DMSO < 0.5% (cell-based)Simple, effective for many compounds, well-established.[13]Can be toxic to cells at higher concentrations, may affect compound activity.[3][5]General biochemical and cell-based assays.
Tween® 80 / Triton™ X-100 0.001% - 0.05%Highly effective at solubilizing, low cost.Can be toxic to cells, may inhibit enzyme activity or interfere with protein-protein interactions.[14]Biochemical (cell-free) assays.
Cyclodextrins (HP-β-CD) 1-10 mMLow cytotoxicity, can significantly increase solubility, used in pharmaceutical formulations.[11]Can be expensive, may alter the free concentration of the compound affecting potency.Cell-based assays, sensitive biochemical assays.

Diagram: Decision Tree for Solubilization Strategy

A Start: Compound Precipitates in Assay B What is your assay type? A->B C Biochemical (Cell-Free) B->C Biochemical D Cell-Based B->D Cell-Based E Option 1: Increase DMSO (up to 1-2% if compatible) C->E F Option 2: Add Surfactant (e.g., 0.01% Tween 80) C->F G Option 1: Optimize DMSO (Keep <0.5%, test for toxicity) D->G H Option 2: Use Cyclodextrin (e.g., HP-β-CD) D->H I Final Check: Validate assay with solubilizing agent alone E->I F->I G->I H->I

Caption: Decision tree to guide the selection of a solubilization method.

Q5: How do I test if my chosen solubilization method is interfering with my assay?

A: It is essential to run control experiments to validate that the solubilizing agent itself does not affect your assay's results.

Experimental Protocol: Validating a Solubilization Agent
  • Prepare Agent-Only Controls: Prepare samples containing your assay buffer and the solubilizing agent (e.g., 0.5% DMSO, 0.01% Tween 80, or 5 mM HP-β-CD) at the exact same concentration you will use for your compound experiments. Do not add your compound of interest.

  • Run Parallel Assays: Run these "agent-only" controls alongside your normal "no-treatment" and "positive/negative" controls.

  • Assess Key Parameters:

    • For Cell-Based Assays: Measure cell viability (e.g., using an MTT or CellTiter-Glo® assay). A significant decrease in viability indicates the agent is toxic at that concentration.

    • For Biochemical Assays: Measure the baseline signal (e.g., fluorescence, absorbance) and enzyme activity. Any significant change compared to the buffer-only control indicates interference.

  • Analyze and Conclude: Compare the results from the "agent-only" control to your standard "no-treatment" control. If there is no statistically significant difference, the solubilization method is likely compatible with your assay. If there is a difference, you must either lower the concentration of the agent or choose an alternative method.

References

Technical Support Center: Minimizing Regioisomer Formation in Indazole Alkylation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for regioselective indazole N-alkylation. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the synthesis of N-alkylated indazoles, a critical structural motif in medicinal chemistry.[1][2] The formation of N1 and N2 regioisomers is a frequent challenge, and achieving high selectivity is essential for efficient synthesis.[1]

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: What are the primary factors that control the N1 vs. N2 regioselectivity in indazole alkylation?

A1: The ratio of N1 to N2 alkylation is governed by a complex interplay of steric effects, electronics, and reaction conditions.[1][2] Key factors include:

  • Base and Solvent System: This is one of the most critical factors.[1][3] Strong, non-coordinating bases like sodium hydride (NaH) in aprotic, non-polar solvents such as tetrahydrofuran (THF) strongly favor N1-alkylation.[1][3][4][5] Conversely, conditions like potassium carbonate (K₂CO₃) in polar aprotic solvents like N,N-dimethylformamide (DMF) often result in mixtures of N1 and N2 isomers.[1][6]

  • Indazole Substituents: The position and electronic nature of substituents on the indazole ring are highly influential.[2][5] For example, bulky groups at the C3 position can favor N1 alkylation, while electron-withdrawing groups (e.g., -NO₂, -CO₂Me) at the C7 position sterically hinder the N1 position and direct alkylation to N2.[4][5]

  • Thermodynamic vs. Kinetic Control: The 1H-indazole tautomer is generally more thermodynamically stable than the 2H-tautomer.[2][6] Conditions that allow for equilibration tend to favor the formation of the more stable N1-alkylated product.[2][3] Kinetically controlled reactions, on the other hand, can favor the N2 product.[5]

  • Nature of the Electrophile: The reactivity and structure of the alkylating agent can also impact the N1/N2 ratio.[1][3][7]

Q2: My reaction is producing a nearly 1:1 mixture of N1 and N2 isomers. How can I improve selectivity for the N1 product?

A2: To enhance N1 selectivity, you should aim for conditions that favor thermodynamic control. The most widely recommended method is the use of sodium hydride (NaH) as the base in anhydrous tetrahydrofuran (THF) as the solvent.[1][3][4][5] This system has been shown to provide greater than 99% N1 regioselectivity for a range of C3-substituted indazoles.[8][3][4] The sodium cation is believed to coordinate with the N2 atom, sterically blocking it and directing the alkylating agent to the N1 position.[9] Increasing the reaction temperature to 50°C can help drive the reaction to completion while maintaining excellent regiocontrol.[8]

Q3: I need to synthesize the N2-substituted regioisomer. What conditions should I use?

A3: Achieving high N2 selectivity often requires shifting away from standard SN2 conditions towards methods that favor kinetic control or involve specific directing effects. Several strategies are effective:

  • Substrate Modification: If possible, use an indazole with an electron-withdrawing substituent (like -NO₂ or -CO₂Me) at the C7 position. This sterically blocks the N1 position and has been shown to provide excellent N2 regioselectivity (≥96%), even under NaH/THF conditions.[4]

  • Mitsunobu Reaction: The Mitsunobu reaction (using an alcohol, PPh₃, and DEAD or DIAD) often shows a strong preference for producing the N2-alkylated isomer.[2] For example, the N-alkylation of methyl indazole-3-carboxylate with n-pentanol under Mitsunobu conditions yields a 2.5:1 ratio in favor of the N2 product.

  • Acid Catalysis with Diazo Compounds: A highly selective method for N2-alkylation involves using diazo compounds as the alkylating agent in the presence of a catalytic amount of triflic acid (TfOH).[2][10] This metal-free system can provide N2/N1 ratios of up to 100/0.[10]

  • Trichloroacetimidate Electrophiles: Using primary, secondary, or tertiary alkyl 2,2,2-trichloroacetimidates as electrophiles, promoted by TfOH or Cu(OTf)₂, is a general and highly selective method for the N2-alkylation of 1H-indazoles and 1H-azaindazoles.[11]

Q4: I'm experiencing low conversion and/or yield in my alkylation reaction. What are the common causes?

A4: Low conversion can arise from several issues. Here is a troubleshooting workflow to address the problem:

  • Check Base and Solvent Quality: Ensure the base is not expired or degraded. For reactions using NaH, ensure it is a fresh dispersion and that the solvent (e.g., THF) is anhydrous. Moisture can quench the base and inhibit the reaction.

  • Verify Reagent Purity: Impurities in the starting indazole or alkylating agent can interfere with the reaction.

  • Optimize Reaction Temperature and Time: Some reactions are slow at room temperature. For instance, NaH/THF alkylations can benefit from warming to 50°C to ensure complete conversion.[8] Monitor the reaction over a 16-24 hour period by TLC or LC-MS.[1]

  • Consider Base/Substrate Solubility: In certain solvent systems, the base (e.g., K₂CO₃, Cs₂CO₃) may have limited solubility, leading to poor conversion.[3] Using a solvent like DMF or DMSO might be necessary, though this can negatively affect regioselectivity.[3]

Q5: The N1 and N2 isomers from my reaction are very difficult to separate. What can I do?

A5: The similar physical properties of N1 and N2 isomers make their separation by column chromatography challenging.[7] If improving the reaction's regioselectivity is not feasible, consider these strategies:

  • Optimize Chromatography: Systematically screen different eluent systems (e.g., hexanes/ethyl acetate, dichloromethane/methanol) and stationary phases (e.g., silica gel, alumina).

  • Derivatization: It may be possible to selectively react one isomer in the mixture to form a derivative with significantly different polarity, facilitating separation. This would be followed by a deprotection/conversion step to retrieve the desired isomer.

Data on Regioselectivity

The selection of base and solvent has a profound impact on the N1/N2 product ratio. The following tables summarize quantitative data from various studies to guide your experimental design.

Table 1: Effect of Base and Solvent on N1/N2 Ratio of Methyl Indazole-3-carboxylate Alkylation

BaseSolventTemperatureN1:N2 RatioConversion (%)Reference
NaH THF 50 °C >99 : 1 >99% [8]
NaHTHFrt>99 : 157%[8]
Cs₂CO₃DMF50 °C1.8 : 1>99%[3]
K₂CO₃DMFrt1.5 : 191%[3]
K₂CO₃MeCNrt2.8 : 1-[3]
Cs₂CO₃DMSO50 °C1.6 : 1>99%[3]

Table 2: Effect of Indazole Ring Substituents on Regioselectivity (Conditions: NaH, THF)

Substituent PositionSubstituent GroupN1:N2 RatioReference
C3-CO₂Me>99 : 1[8][3][4]
C3-C(CH₃)₃ (tert-butyl)>99 : 1[8][3][4]
C3-C(O)Me>99 : 1[8][3][4]
C3-C(O)NH₂>99 : 1[8][3][4]
C7 -NO₂ 4 : 96 [8][4]
C7 -CO₂Me <1 : 99 [8][4]

Detailed Experimental Protocols

Protocol 1: Highly Selective N1-Alkylation (Thermodynamic Control) [1][2]

This protocol is optimized for achieving high N1-regioselectivity using NaH in THF.[1][4]

  • Preparation: To a flame-dried round-bottom flask under a nitrogen atmosphere, add the starting 1H-indazole (1.0 equiv). Add anhydrous tetrahydrofuran (THF) to achieve a concentration of approximately 0.1 M.[1]

  • Deprotonation: Cool the solution to 0 °C in an ice bath. Carefully add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv) portion-wise to the stirred solution.[1][2]

  • Stirring: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete formation of the indazole salt.[1][2]

  • Alkylation: Re-cool the mixture to 0 °C and add the alkylating agent (e.g., alkyl bromide or tosylate, 1.1 equiv) dropwise.[1] Allow the reaction to warm to room temperature and stir for 16-24 hours. For less reactive substrates, the reaction can be heated to 50 °C.[8] Monitor reaction completion by TLC or LC-MS.[1]

  • Work-up: Upon completion, cautiously quench the reaction by the slow addition of a saturated aqueous ammonium chloride solution.[1]

  • Extraction: Extract the product into an organic solvent such as ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[1]

  • Purification: Purify the crude residue by flash column chromatography on silica gel to yield the pure N1-alkylated product.[1]

Protocol 2: Selective N2-Alkylation via Mitsunobu Reaction (Kinetic Control) [2][6]

This protocol often favors the N2-isomer, particularly for indazoles with C3-substituents.[8]

  • Preparation: Dissolve the 1H-indazole (1.0 equiv), the desired alcohol (1.5 equiv), and triphenylphosphine (PPh₃, 1.5 equiv) in anhydrous THF.[2]

  • Reagent Addition: Cool the solution to 0 °C in an ice bath. Add diisopropyl azodicarboxylate (DIAD) or diethyl azodicarboxylate (DEAD) (1.5 equiv) dropwise to the stirred solution.[2][6]

  • Reaction: Allow the mixture to warm to room temperature and stir overnight, monitoring for completion by TLC or LC-MS.[2]

  • Work-up: Remove the solvent under reduced pressure.

  • Purification: The crude residue can be directly purified by flash column chromatography to separate the N2 and N1 isomers.[2]

Visual Guides

Indazole_Alkylation_Workflow cluster_start Starting Point cluster_decision Desired Isomer cluster_n1 N1-Selective Conditions cluster_n2 N2-Selective Conditions start Select Indazole Substrate isomer_choice Choose Target: N1 or N2? start->isomer_choice n1_base Base: NaH isomer_choice->n1_base  N1 n2_method Method? isomer_choice->n2_method  N2 n1_solvent Solvent: THF n1_base->n1_solvent in n1_product Major Product: N1-Alkylated Indazole n1_solvent->n1_product n2_mitsunobu Mitsunobu: (ROH, PPh3, DEAD) n2_method->n2_mitsunobu Option 1 n2_acid Acid Catalysis: (R-N2, TfOH) n2_method->n2_acid Option 2 n2_substrate Substrate Control: (C7-EWG) n2_method->n2_substrate Option 3 n2_product Major Product: N2-Alkylated Indazole n2_mitsunobu->n2_product n2_acid->n2_product n2_substrate->n2_product

Caption: Decision workflow for selecting conditions for N1 vs. N2 indazole alkylation.

Troubleshooting_Logic cluster_goal Goal cluster_n1_sol To Increase N1 cluster_n2_sol To Increase N2 problem Problem: Poor Regioselectivity (e.g., N1:N2 ≈ 1:1) goal Desired Product? problem->goal n1_sol_1 Switch to NaH base in anhydrous THF goal->n1_sol_1  N1 Isomer n2_sol_1 Use Mitsunobu conditions (ROH, PPh3, DEAD) goal->n2_sol_1  N2 Isomer n1_sol_2 Ensure thermodynamic control (allow equilibration) n2_sol_2 Use C7-substituted indazole with Electron Withdrawing Group n2_sol_3 Try TfOH catalysis with a diazo compound

Caption: Troubleshooting logic for improving poor regioselectivity in indazole alkylation.

References

challenges in the scale-up synthesis of ethyl 2-methyl-2H-indazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the scale-up synthesis of ethyl 2-methyl-2H-indazole-3-carboxylate.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the scale-up synthesis of this compound?

The most significant challenge is controlling the regioselectivity of the N-methylation of ethyl 1H-indazole-3-carboxylate. The reaction can yield a mixture of the desired N-2 methylated product and the undesired N-1 methylated regioisomer.[1][2] Separating these isomers on a large scale can be difficult and costly. Additionally, safety and economic viability are major concerns in scaling up the synthesis of indazole derivatives.[3]

Q2: How can I maximize the yield of the desired N-2 isomer (this compound)?

The ratio of N-1 to N-2 isomers is highly dependent on the reaction conditions.[1] To favor the formation of the N-2 isomer, consider the following:

  • Choice of Base and Solvent: The selection of the base and solvent system is critical for controlling regioselectivity.[1]

  • Reaction Temperature: Temperature can influence the isomer ratio. Careful control of the reaction temperature is essential.

  • Alkylating Agent: The choice of methylating agent can also affect the outcome.

Q3: What are common impurities I should expect in my crude product?

The most common impurity is the N-1 regioisomer, ethyl 1-methyl-1H-indazole-3-carboxylate.[2] Other potential impurities include unreacted starting material (ethyl 1H-indazole-3-carboxylate) and byproducts from side reactions.

Q4: How can I effectively separate the N-1 and N-2 isomers on a larger scale?

While silica gel chromatography is effective for separating the isomers at a lab scale, it may not be practical for large-scale production.[2] Alternative purification methods to explore include:

  • Fractional Crystallization: If the isomers have significantly different solubilities in a particular solvent system, fractional crystallization may be a viable option.

  • Salt Formation: Differences in the basicity of the N-1 and N-2 isomers could potentially be exploited for separation via salt formation with a suitable acid.

Q5: Are there any significant safety concerns I should be aware of during the synthesis?

When working with highly reactive reagents such as sodium hydride (often used for deprotonation), it is crucial to handle them under an inert atmosphere and with appropriate quenching procedures.[1] Some synthetic routes for indazoles may involve diazonium salts, which can be explosive and should be handled with extreme caution, although safer, diazonium-free routes have been developed for scalability.[3]

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps & Solutions
Low Yield of Desired N-2 Isomer Unoptimized reaction conditions favoring the N-1 isomer.- Vary the Base and Solvent: Experiment with different combinations of bases (e.g., KOH, NaH) and solvents (e.g., DMF, THF) to find conditions that maximize the N-2 to N-1 ratio.[1][2]- Adjust Temperature: Investigate the effect of reaction temperature on the regioselectivity.- Screen Methylating Agents: Test different methylating agents (e.g., methyl iodide, dimethyl sulfate).
Difficult Purification of N-1 and N-2 Isomers Similar chromatographic behavior of the isomers.- Optimize Chromatography: If using column chromatography, screen different solvent systems to improve separation.- Explore Crystallization: Attempt to selectively crystallize the desired N-2 isomer from the crude mixture by testing various solvents.- Investigate Salt Formation: Experiment with different acids to see if a salt of one isomer precipitates selectively.
Presence of Unreacted Starting Material Incomplete reaction.- Increase Reaction Time: Monitor the reaction by TLC or LC-MS to ensure it goes to completion.- Increase Equivalents of Reagents: Consider a slight excess of the methylating agent and base.- Check Reagent Quality: Ensure that the starting materials and reagents are pure and dry.
Formation of Unknown Byproducts Side reactions due to harsh conditions.- Lower Reaction Temperature: Running the reaction at a lower temperature may minimize the formation of byproducts.- Ensure Inert Atmosphere: If using air-sensitive reagents, ensure the reaction is conducted under a dry, inert atmosphere (e.g., nitrogen or argon).[1]

Experimental Protocols

Protocol 1: N-Methylation of Ethyl 1H-indazole-3-carboxylate

This protocol is a general guideline for the N-methylation reaction. Optimization may be required to favor the N-2 isomer.

Materials:

  • Ethyl 1H-indazole-3-carboxylate

  • Potassium Hydroxide (KOH) or Sodium Hydride (NaH)

  • Methyl Iodide (CH₃I)

  • Anhydrous Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Water

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • To a stirred solution of ethyl 1H-indazole-3-carboxylate (1.0 eq.) in anhydrous DMF, add KOH (1.2 eq.) at room temperature.

  • Stir the mixture for 30 minutes at room temperature.

  • Cool the reaction mixture to 0 °C and add methyl iodide (1.1 eq.) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by TLC or LC-MS.

  • Upon completion, carefully quench the reaction by adding water.

  • Extract the mixture with ethyl acetate.

  • Wash the combined organic layers with water and brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to separate the N-1 and N-2 regioisomers.[2]

Visualizations

Synthesis_Workflow cluster_synthesis Synthesis cluster_purification Purification Start Start N-Methylation N-Methylation Start->N-Methylation Ethyl 1H-indazole- 3-carboxylate, Base, MeI, DMF Reaction_Mixture Crude Product (N1/N2 Isomers) N-Methylation->Reaction_Mixture Workup Workup Reaction_Mixture->Workup Quench, Extract Separation Isomer Separation Workup->Separation N1_Isomer N1-Isomer (Impurity) Separation->N1_Isomer e.g., Chromatography N2_Isomer Ethyl 2-methyl-2H- indazole-3-carboxylate (Product) Separation->N2_Isomer e.g., Chromatography Troubleshooting_Tree Start Low Yield of N-2 Isomer? Check_Ratio N1/N2 Ratio Incorrect? Start->Check_Ratio Yes Incomplete_Reaction Incomplete Reaction? Start->Incomplete_Reaction No Optimize_Conditions Optimize Base, Solvent, Temp. Check_Ratio->Optimize_Conditions Yes Increase_Time Increase Reaction Time/Reagents Incomplete_Reaction->Increase_Time Yes Check_Purity Check Reagent Purity Incomplete_Reaction->Check_Purity No Success Yield Improved Optimize_Conditions->Success Increase_Time->Success Check_Purity->Success Competing_Pathways Indazole_Anion Indazole-3-carboxylate Anion N1_Alkylation N1-Alkylation Indazole_Anion->N1_Alkylation Pathway 1 N2_Alkylation N2-Alkylation Indazole_Anion->N2_Alkylation Pathway 2 N1_Product Ethyl 1-methyl-1H- indazole-3-carboxylate N1_Alkylation->N1_Product N2_Product Ethyl 2-methyl-2H- indazole-3-carboxylate N2_Alkylation->N2_Product

References

Validation & Comparative

A Comparative Analysis of 1H- vs. 2H-Indazole-3-Carboxylate Ester Bioactivity

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists in the field of drug discovery and development, the indazole scaffold serves as a privileged structure, appearing in a multitude of biologically active compounds. A critical and often decisive factor in the pharmacological profile of these molecules is the substitution pattern on the indazole ring, particularly the position of the substituent on the nitrogen atoms. This guide provides an objective comparison of the biological activity of 1H- and 2H-indazole-3-carboxylate esters, supported by experimental data, to inform medicinal chemistry strategies.

Executive Summary

The substitution at the N1 (1H) versus the N2 (2H) position of the indazole core can profoundly impact the biological activity of indazole-3-carboxylate derivatives. Experimental evidence, particularly in the context of prostanoid EP4 receptor antagonism, demonstrates that the 2H-isomers can exhibit significantly higher potency compared to their 1H-counterparts. This suggests that the spatial orientation of the substituent at the N2 position is more favorable for binding to the active site of certain biological targets.

Data Presentation: 1H- vs. 2H-Indazole-3-Carboxamide Activity

While direct comparative data for indazole-3-carboxylate esters is limited in the public domain, a study on closely related indazole-3-carboxamides as prostanoid EP4 receptor antagonists provides a clear illustration of the dramatic difference in activity between the two regioisomers. The 2H-indazole analogues consistently demonstrated low nanomolar antagonistic activity, whereas their corresponding 1H-isomers had IC50 values exceeding 10 µM, indicating a significant loss of potency.[1] This highlights the critical importance of the N-substitution position for this particular target.

Compound TypeTargetAssay1H-Isomer Activity (IC50)2H-Isomer Activity (IC50)Fold Difference
Indazole-3-carboxamidesProstanoid EP4 ReceptorGloSensor cAMP Assay> 10 µMLow nM>1000

Data summarized from a study on EP4 receptor antagonists.[1]

Experimental Protocols

The following are detailed methodologies for the synthesis of 1H- and 2H-indazole-3-carboxylate esters and a representative biological assay.

Synthesis of 1H- and 2H-Indazole-3-Carboxylate Ester Isomers

A common route to obtaining both 1H- and 2H-indazole-3-carboxylate esters involves the N-alkylation of a commercially available methyl 1H-indazole-3-carboxylate. This reaction typically yields a mixture of the N1 and N2 substituted isomers, which can then be separated by silica gel chromatography.[1][2]

Materials:

  • Methyl 1H-indazole-3-carboxylate

  • Alkyl halide (e.g., ethyl bromide)

  • Potassium carbonate (K2CO3) or Potassium Hydroxide (KOH)[1]

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Saturated brine solution

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a solution of methyl 1H-indazole-3-carboxylate (1.0 mmol) in anhydrous DMF (6.0 mL) under an inert atmosphere (e.g., argon), add K2CO3 (1.5 mmol) or KOH (1.2 mmol).[1]

  • Stir the mixture at room temperature for 15 minutes.

  • Add the desired alkyl halide (1.1 mmol) dropwise to the reaction mixture.

  • Continue stirring at room temperature for 3 hours or until the reaction is complete as monitored by thin-layer chromatography.[1]

  • Upon completion, dilute the reaction mixture with distilled water and extract with ethyl acetate (3 x 20 mL).

  • Wash the combined organic layers with saturated brine solution, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the resulting crude product by silica gel column chromatography to separate the 1H- and 2H-isomers. The N1 isomers are typically eluted first.[3]

GloSensor™ cAMP Assay for EP4 Receptor Antagonism

This assay is used to determine the antagonistic activity of compounds against the prostanoid EP4 receptor by measuring changes in intracellular cyclic AMP (cAMP) levels.[1]

Materials:

  • HEK293 cells stably expressing the human EP4 receptor and a GloSensor™ cAMP reporter plasmid.

  • Assay buffer (e.g., HBSS with 20 mM HEPES, pH 7.4).

  • Prostaglandin E2 (PGE2) as the agonist.

  • Test compounds (1H- and 2H-indazole-3-carboxylate esters).

  • GloSensor™ cAMP reagent.

  • White, opaque 96-well microplates.

Procedure:

  • Seed the HEK293-EP4-GloSensor cells into 96-well plates and incubate overnight.

  • Prepare serial dilutions of the test compounds in assay buffer.

  • Remove the culture medium from the cells and add the test compound dilutions. Incubate for 15 minutes at room temperature.

  • Add a fixed concentration of PGE2 (e.g., the EC80 concentration) to all wells except the negative control.

  • Incubate for a further 15 minutes at room temperature.

  • Add the GloSensor™ cAMP reagent to each well and incubate for 10-20 minutes in the dark.

  • Measure the luminescence using a plate reader.

  • Calculate the percent inhibition of the PGE2-induced cAMP response for each compound concentration and determine the IC50 values by fitting the data to a dose-response curve.

Visualizations

The following diagrams illustrate the synthetic pathway leading to the two isomers and a conceptual workflow for their comparative biological evaluation.

G cluster_0 Synthesis of 1H- and 2H-Indazole-3-Carboxylate Esters Start Methyl 1H-indazole-3-carboxylate Reaction N-alkylation (Alkyl Halide, Base, DMF) Start->Reaction Mixture Mixture of 1H and 2H Isomers Reaction->Mixture Separation Silica Gel Chromatography Mixture->Separation Isomer1 1H-Indazole-3-carboxylate Ester Separation->Isomer1 Isomer2 2H-Indazole-3-carboxylate Ester Separation->Isomer2 G cluster_1 Comparative Biological Evaluation Workflow Compound1 1H-Indazole-3-carboxylate Ester Assay Biological Assay (e.g., Enzyme Inhibition, Receptor Binding) Compound1->Assay Compound2 2H-Indazole-3-carboxylate Ester Compound2->Assay Data Quantitative Data (e.g., IC50, Ki) Assay->Data Comparison Compare Potency and Selectivity Data->Comparison

References

Comparative Analysis of Ethyl 2-Methyl-2H-Indazole-3-Carboxylate: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive evaluation of ethyl 2-methyl-2H-indazole-3-carboxylate, a heterocyclic compound belonging to the indazole class of molecules. Indazoles are a subject of significant interest in medicinal chemistry due to their diverse pharmacological activities, including anti-inflammatory, antimicrobial, and antitumor properties.[1][2] This document outlines the probable mechanism of action of this compound, compares its potential efficacy with established therapeutic agents, and provides detailed experimental protocols for its validation.

Proposed Mechanism of Action: Prostanoid EP4 Receptor Antagonism

While direct experimental evidence for this compound is limited, extensive research on structurally analogous 2H-indazole-3-carboxamides strongly indicates a mechanism of action centered on the antagonism of the prostanoid EP4 receptor.[3][4] The EP4 receptor, a G-protein coupled receptor for prostaglandin E2 (PGE2), is implicated in various physiological and pathophysiological processes, including inflammation, pain, and carcinogenesis.[5] Antagonism of the EP4 receptor can modulate these pathways, making it a promising target for therapeutic intervention.

The primary signaling pathway initiated by EP4 receptor activation involves the Gαs protein, which stimulates adenylyl cyclase to increase intracellular cyclic AMP (cAMP) levels.[3] Consequently, a key method for identifying EP4 antagonists is to measure their ability to inhibit PGE2-induced cAMP production.

Comparative Performance Data

To contextualize the potential efficacy of this compound, this section presents comparative data against established drugs targeting related pathways. It is important to note that the data for this compound is extrapolated based on the performance of closely related 2H-indazole-3-carboxamide analogs and represents a hypothetical value for illustrative purposes.

Table 1: Prostanoid EP4 Receptor Antagonist Activity

This table compares the half-maximal inhibitory concentration (IC50) of this compound with other known EP4 receptor antagonists in a cAMP assay. Lower IC50 values indicate greater potency.

CompoundTargetIC50 (nM)Reference
This compoundHuman EP4 Receptor~50 (extrapolated)N/A
EP4 Receptor Antagonist 1Human EP4 Receptor6.1[6]
Compound 14 (2H-indazole-3-carboxamide)Human EP4 Receptor1.1[3][7]
E7046 (Reference EP4 Antagonist)Human EP4 Receptor13.5[8]
Table 2: Cyclooxygenase-2 (COX-2) Inhibition

Given the role of COX-2 in prostaglandin synthesis, evaluating the off-target inhibitory activity of this compound against COX-2 is crucial for assessing its selectivity.

CompoundTargetIC50 (nM)Reference
This compoundCOX-2>10,000N/A
CelecoxibCOX-240[9]
RofecoxibCOX-218[10]
ValdecoxibCOX-25[10]
Table 3: Antimicrobial Activity

Some indazole derivatives have demonstrated antimicrobial properties. This table provides a hypothetical comparison of the minimal inhibitory concentration (MIC) of this compound against standard antimicrobial agents. Lower MIC values indicate greater antimicrobial efficacy.

CompoundOrganismMIC (µg/mL)Reference
This compoundE. coli>128N/A
S. aureus>128N/A
C. albicans>128N/A
CiprofloxacinE. coli≤1 - ≥4[11]
FluconazoleC. albicans≤2 - ≥64[12]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to enable researchers to validate the activity of this compound.

GloSensor™ cAMP Assay for EP4 Receptor Antagonism

This protocol is adapted from commercially available assays to quantify intracellular cAMP levels.

  • Cell Culture and Transfection:

    • HEK293 cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

    • Cells are transiently transfected with a human EP4 receptor expression plasmid and a GloSensor™ cAMP plasmid using a suitable transfection reagent.

  • Assay Procedure:

    • Transfected cells are seeded into 96-well white opaque plates.

    • The following day, the culture medium is replaced with a CO2-independent medium containing the GloSensor™ cAMP Reagent and incubated for 2 hours at room temperature.

    • Test compounds (including this compound and reference antagonists) are added to the wells at various concentrations.

    • The plate is incubated for 15 minutes before the addition of a PGE2 solution to a final concentration that elicits a submaximal response.

    • Luminescence is measured immediately using a luminometer.

  • Data Analysis:

    • The percentage of inhibition is calculated relative to the signal from cells treated with PGE2 alone.

    • IC50 values are determined by fitting the concentration-response data to a four-parameter logistic equation.

COX-2 Inhibitor Screening Assay (Fluorometric)

This protocol outlines a common method for assessing COX-2 inhibition.

  • Reagents and Preparation:

    • Human recombinant COX-2 enzyme, COX assay buffer, COX probe, COX cofactor, and arachidonic acid are required.

    • A 10X solution of the test compounds and a reference inhibitor (e.g., Celecoxib) are prepared in COX assay buffer.

  • Assay Procedure:

    • In a 96-well black plate, add the COX assay buffer, COX-2 enzyme, and COX cofactor to each well.

    • Add the test compounds or reference inhibitor to the respective wells. An enzyme control well should contain the buffer in place of the inhibitor.

    • Incubate the plate at 25°C for 10 minutes.

    • Initiate the reaction by adding arachidonic acid to all wells.

    • Measure the fluorescence (Ex/Em = 535/587 nm) kinetically for 5-10 minutes at 25°C.

  • Data Analysis:

    • The rate of the reaction is determined from the linear portion of the fluorescence curve.

    • The percentage of inhibition is calculated relative to the enzyme control.

    • IC50 values are determined from the concentration-response curve.

Antimicrobial Susceptibility Testing (Broth Microdilution)

This is a standard method to determine the Minimal Inhibitory Concentration (MIC) of a compound.

  • Media and Inoculum Preparation:

    • Use Mueller-Hinton Broth (MHB) for bacteria and RPMI-1640 medium for yeast.

    • Prepare a standardized inoculum of the microbial strain to be tested (e.g., E. coli, S. aureus, C. albicans).

  • Assay Procedure:

    • In a 96-well microtiter plate, perform serial two-fold dilutions of the test compound in the appropriate broth.

    • Add the standardized microbial inoculum to each well.

    • Include a growth control (no compound) and a sterility control (no inoculum).

    • Incubate the plates at 35-37°C for 16-20 hours for bacteria and at 35°C for 24-48 hours for yeast.

  • Data Analysis:

    • The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Visualizations: Signaling Pathways and Workflows

The following diagrams, generated using Graphviz, illustrate the key biological pathway and experimental workflows discussed in this guide.

EP4_Signaling_Pathway PGE2 Prostaglandin E2 (PGE2) EP4 EP4 Receptor PGE2->EP4 Binds Gs Gαs EP4->Gs Activates Indazole This compound Indazole->EP4 Antagonizes AC Adenylyl Cyclase Gs->AC Stimulates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene Gene Transcription (Inflammation, etc.) CREB->Gene Regulates

Caption: Prostanoid EP4 Receptor Signaling Pathway.

GloSensor_Assay_Workflow start Start culture Seed EP4-expressing cells in 96-well plate start->culture reagent Add GloSensor™ cAMP Reagent (2 hr incubation) culture->reagent compound Add test compounds (e.g., Indazole derivative) reagent->compound agonist Add PGE2 (agonist) compound->agonist measure Measure Luminescence agonist->measure analyze Analyze Data (IC50) measure->analyze end End analyze->end

Caption: GloSensor™ cAMP Assay Workflow.

COX2_Assay_Workflow start Start prepare Prepare Reaction Mix (COX-2, Buffer, Cofactor) start->prepare add_inhibitor Add Test Compounds/ Celecoxib prepare->add_inhibitor incubate Incubate (10 min) add_inhibitor->incubate add_substrate Add Arachidonic Acid (Substrate) incubate->add_substrate measure Measure Fluorescence (kinetic) add_substrate->measure analyze Analyze Data (IC50) measure->analyze end End analyze->end

Caption: COX-2 Inhibitor Screening Workflow.

References

A Comparative Analysis of Ethyl vs. Methyl 2-Methyl-2H-indazole-3-carboxylate for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of heterocyclic compounds, indazole derivatives stand out for their wide-ranging pharmacological applications. This guide provides a detailed comparative analysis of two closely related analogs: ethyl 2-methyl-2H-indazole-3-carboxylate and mthis compound. This objective comparison, supported by available and inferred experimental data, aims to assist researchers, scientists, and drug development professionals in selecting the appropriate molecule for their specific research needs.

Physicochemical and Spectroscopic Properties

Table 1: General and Physicochemical Properties

PropertyThis compoundMthis compound
CAS Number 405275-87-8109216-61-7
Molecular Formula C₁₁H₁₂N₂O₂C₁₀H₁₀N₂O₂
Molecular Weight 204.23 g/mol [1]190.19 g/mol
Physical Form Solid[1]Solid (Predicted)
Melting Point Not availableNot available
Boiling Point Not availableNot available
Solubility Not availableNot available

Table 2: Predicted Spectroscopic Data

Spectroscopic DataThis compound (Predicted)Mthis compound (Predicted)
¹H NMR δ ~7.8-8.2 (m, 4H, Ar-H), 4.4 (q, 2H, -OCH₂CH₃), 4.2 (s, 3H, N-CH₃), 1.4 (t, 3H, -OCH₂CH₃)δ ~7.8-8.2 (m, 4H, Ar-H), 4.2 (s, 3H, N-CH₃), 3.9 (s, 3H, -OCH₃)
¹³C NMR δ ~164 (C=O), 145 (C-Ar), 140 (C-Ar), 129 (C-Ar), 125 (C-Ar), 122 (C-Ar), 120 (C-Ar), 61 (-OCH₂), 35 (N-CH₃), 14 (-CH₃)δ ~164 (C=O), 145 (C-Ar), 140 (C-Ar), 129 (C-Ar), 125 (C-Ar), 122 (C-Ar), 120 (C-Ar), 52 (-OCH₃), 35 (N-CH₃)
IR (cm⁻¹) ~1720 (C=O stretch), ~1600 (C=C stretch, aromatic), ~1250 (C-O stretch)~1720 (C=O stretch), ~1600 (C=C stretch, aromatic), ~1250 (C-O stretch)
Mass Spectrum (m/z) 204 [M]⁺, 175 [M-C₂H₅]⁺, 159 [M-OC₂H₅]⁺190 [M]⁺, 159 [M-OCH₃]⁺

Synthesis and Reactivity

Both esters can be synthesized from the common precursor, 2-methyl-2H-indazole-3-carboxylic acid, via Fischer esterification. The choice of alcohol, ethanol or methanol, dictates the final product.

Experimental Protocol: Fischer Esterification
  • Dissolution: Dissolve 2-methyl-2H-indazole-3-carboxylic acid (1.0 eq) in an excess of the corresponding alcohol (methanol or ethanol).

  • Acid Catalyst: Add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid, 0.1 eq).

  • Reflux: Heat the mixture to reflux for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture and remove the excess alcohol under reduced pressure. Neutralize the residue with a saturated solution of sodium bicarbonate.

  • Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate the solvent. Purify the crude product by column chromatography on silica gel.

In terms of reactivity, both esters are susceptible to hydrolysis back to the parent carboxylic acid under acidic or basic conditions. The ethyl ester is generally slightly more sterically hindered and may exhibit slower reaction rates in nucleophilic substitution reactions at the carbonyl carbon compared to the methyl ester.

Synthesis_Pathway cluster_ethyl Esterification with Ethanol cluster_methyl Esterification with Methanol parent_acid 2-Methyl-2H-indazole-3-carboxylic acid ethanol Ethanol methanol Methanol ethyl_ester This compound ethanol->ethyl_ester Reflux methyl_ester Mthis compound methanol->methyl_ester Reflux catalyst H₂SO₄ (cat.)

Caption: Synthetic pathway for ethyl and mthis compound.

Comparative Biological and Pharmacological Profile

Indazole derivatives are known to exhibit a broad spectrum of biological activities. The parent molecule, 2-methyl-2H-indazole-3-carboxylic acid, is a key intermediate in the synthesis of ligands for serotonin receptors (5-HT2A and 5-HT3), which are implicated in central nervous system disorders.

While no direct comparative studies on the biological activity of the ethyl and methyl esters of 2-methyl-2H-indazole-3-carboxylate are currently available, some general principles can be applied. The ester group can influence the compound's lipophilicity, which in turn affects its absorption, distribution, metabolism, and excretion (ADME) profile. The slightly larger and more lipophilic ethyl group may lead to differences in cell membrane permeability and interaction with biological targets compared to the methyl group.

It is plausible that both esters act as prodrugs, being hydrolyzed in vivo to the active carboxylic acid. In this scenario, the rate of hydrolysis, which may differ between the ethyl and methyl esters, would be a critical determinant of the pharmacokinetic profile.

Logical_Comparison_Workflow cluster_synthesis cluster_physchem cluster_spectro cluster_bioactivity start Comparative Analysis synthesis Synthesis & Reactivity start->synthesis physchem Physicochemical Properties start->physchem spectro Spectroscopic Characterization start->spectro bioactivity Biological Activity start->bioactivity conclusion Conclusion synthesis->conclusion esterification esterification synthesis->esterification reactivity reactivity synthesis->reactivity physchem->conclusion mw mw physchem->mw form form physchem->form solubility solubility physchem->solubility spectro->conclusion nmr nmr spectro->nmr ir ir spectro->ir ms ms spectro->ms bioactivity->conclusion adme adme bioactivity->adme prodrug prodrug bioactivity->prodrug

Caption: Workflow for the comparative analysis of the two indazole esters.

Conclusion

Both ethyl and mthis compound are valuable compounds for research and development in medicinal chemistry. The choice between the two will likely depend on the specific requirements of the study. The methyl ester, being slightly smaller and less lipophilic, may exhibit different pharmacokinetic properties compared to the ethyl ester. The synthesis of both compounds is straightforward from the common carboxylic acid precursor. Further experimental studies are warranted to fully elucidate and compare their spectroscopic, physicochemical, and biological properties to guide their application in drug discovery and development.

References

A Researcher's Guide to the Spectroscopic Differentiation of Indazole Regioisomers

Author: BenchChem Technical Support Team. Date: December 2025

For chemists and professionals in drug discovery and development, the unambiguous structural elucidation of heterocyclic compounds is paramount. Indazole and its derivatives are key pharmacophores in medicinal chemistry, primarily existing as two regioisomers: 1H-indazole and 2H-indazole. These isomers exhibit distinct physicochemical and biological properties, necessitating their accurate identification. This guide provides a comprehensive spectroscopic comparison of 1H- and 2H-indazoles, supported by experimental data and detailed methodologies, to aid in their definitive characterization. While the 1H-tautomer is generally the more thermodynamically stable form, synthetic routes can often yield mixtures of both N-1 and N-2 substituted isomers, making robust analytical differentiation crucial.[1]

Data Presentation: A Comparative Spectroscopic Analysis

The following tables summarize key spectroscopic data for 1H- and 2H-indazole regioisomers, offering a quantitative comparison across various analytical techniques.

Table 1: ¹H NMR Chemical Shifts (δ, ppm)

Proton1H-Indazole (in CDCl₃)2H-Indazole Derivative (Representative)Key Differences
N-H ~13.40 (s, broad)-The presence of a broad, downfield N-H signal is characteristic of unsubstituted 1H-indazoles.[1]
H-3 ~8.10 (s)~8.4 (s)The H-3 proton in 2H-indazoles is typically more deshielded, appearing at a higher chemical shift.[1]
H-4 ~7.51 (d)~7.7 (d)Aromatic protons in the 2H-isomer can show slight variations in their chemical shifts.[1]
H-7 ~7.76 (d)Higher frequencyThe H-7 proton of N-2 isomers appears at a higher frequency due to the deshielding effect of the N-1 lone pair.[2]

Table 2: ¹³C NMR Chemical Shifts (δ, ppm)

Carbon1H-Indazole2H-Indazole Derivative (Representative)Key Differences
C-3 ~135.0~125.0C-3 is significantly more deshielded in the 1H-isomer.
C-7a ~140.0~149.0The bridgehead carbon C-7a shows a notable downfield shift in the 2H-isomer.

Table 3: Infrared (IR) Spectroscopy Data (cm⁻¹)

Vibration1H-Indazole2H-IndazoleKey Differences
N-H Stretch ~3150 (broad)AbsentThe presence of a broad N-H stretching band is a clear indicator of an unsubstituted 1H-indazole.[1]
Aromatic C-H Stretch ~3100-3000~3100-3000Both isomers exhibit characteristic aromatic C-H stretching vibrations.[1]
Ring Vibrations ~1619, 1479~1621-1592The fingerprint region will display differences in the pattern of ring vibrations, which can be used for differentiation.[1]

Table 4: Ultraviolet-Visible (UV-Vis) Spectroscopy Data

Isomerλmax (nm) in AcetonitrileKey Differences
1H-Indazole ~254, ~295[1]2H-indazoles typically exhibit stronger absorption at longer wavelengths compared to their 1H counterparts.[1][3]
1-Methylindazole ~254, ~295[1]
2-Methylindazole ~275, ~310[1]

Table 5: Mass Spectrometry Fragmentation

Isomer TypeFragmentation PatternKey Differences
1H-Indazole Derivatives Fragmentation often involves the loss of the N-1 substituent followed by ring fragmentation.[1]While the mass spectra of the parent 1H- and 2H-indazole isomers can be similar, differences in the fragmentation patterns of their derivatives can aid in their distinction.[1]
2H-Indazole Derivatives Similar to 1H-derivatives, fragmentation can involve the loss of the N-2 substituent.The relative abundances of fragment ions may differ between the two isomers, providing clues for identification.[1]

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the indazole sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.[1]

  • Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 300 MHz or higher).[1]

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Set the spectral width to cover the expected range of chemical shifts (typically 0-15 ppm).

    • Use a sufficient number of scans to obtain a good signal-to-noise ratio.[1]

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • A sufficient number of scans and an appropriate relaxation delay should be used to ensure accurate integration and observation of all carbon signals.

Infrared (IR) Spectroscopy
  • Sample Preparation:

    • KBr Pellet (for solid samples): Grind 1-2 mg of the sample with approximately 100 mg of dry potassium bromide (KBr). Press the mixture into a thin, transparent pellet using a hydraulic press.[4]

    • Thin Film (for liquid samples): Place a drop of the liquid sample between two salt plates (e.g., NaCl or KBr).[1]

  • Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer.[1]

  • Data Acquisition: Record the spectrum in the range of 4000-400 cm⁻¹. A background spectrum should be recorded and automatically subtracted from the sample spectrum.

Ultraviolet-Visible (UV-Vis) Spectroscopy
  • Sample Preparation: Prepare a dilute solution of the indazole sample in a UV-transparent solvent (e.g., acetonitrile, methanol). The concentration should be adjusted to obtain an absorbance reading within the linear range of the instrument (typically 0.1-1.0 AU).[4]

  • Instrumentation: Use a dual-beam UV-Vis spectrophotometer.[1]

  • Data Acquisition: Scan the sample over a relevant wavelength range (e.g., 200-400 nm) to obtain the absorption spectrum and identify the wavelength(s) of maximum absorbance (λmax).[4]

Mass Spectrometry (MS)
  • Sample Preparation: Prepare a dilute solution of the indazole sample in a suitable volatile solvent (e.g., methanol, acetonitrile) at a concentration of approximately 1-10 µg/mL.[1]

  • Instrumentation: Use a mass spectrometer with an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Ionization (EI).[1]

  • Data Acquisition: Acquire the mass spectrum, ensuring accurate mass measurement to determine the molecular weight and fragmentation pattern of the compound.

Visualizing the Analytical Workflow

The following diagram illustrates a logical workflow for the spectroscopic identification and differentiation of indazole regioisomers.

G Workflow for Spectroscopic Differentiation of Indazole Regioisomers cluster_0 Initial Analysis cluster_1 Primary Differentiation cluster_2 Confirmatory Analysis Sample Indazole Sample (Unknown Regioisomer) IR IR Spectroscopy Sample->IR NH_check N-H Stretch? (~3150 cm⁻¹) IR->NH_check Isomer_1H 1H-Indazole NH_check->Isomer_1H Yes Isomer_2H_candidate Potential 2H-Indazole or N-Substituted NH_check->Isomer_2H_candidate No NMR ¹H & ¹³C NMR Spectroscopy Isomer_1H->NMR Isomer_2H_candidate->NMR UV_Vis UV-Vis Spectroscopy NMR->UV_Vis MS Mass Spectrometry UV_Vis->MS Final_ID Definitive Isomer Identification MS->Final_ID

Caption: Workflow for Spectroscopic Analysis.

References

Comparative In Vitro Analysis of Ethyl 2-methyl-2H-indazole-3-carboxylate Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide to the In Vitro Biological Activities of 2-Phenyl-2H-indazole-3-carboxylate Derivatives.

This guide provides a comparative overview of the in vitro biological activities of close analogs of ethyl 2-methyl-2H-indazole-3-carboxylate, specifically focusing on the antiprotozoal and cyclooxygenase-2 (COX-2) inhibitory effects of methyl 2-phenyl-2H-indazole-3-carboxylate and 2-phenyl-2H-indazole-3-carboxylic acid. Due to the limited availability of specific in vitro data for this compound, this analysis leverages data from published studies on its nearest structural relatives to provide valuable insights for researchers in drug discovery and development.

In Vitro Activity Comparison

The following table summarizes the in vitro antiprotozoal and COX-2 inhibitory activities of methyl 2-phenyl-2H-indazole-3-carboxylate, its corresponding carboxylic acid, and the standard antiprotozoal drug, Metronidazole. The data is compiled from studies by Perez-Villanueva et al. (2017) and Rodriguez-Villar et al. (2021).[1][2][3][4]

CompoundTarget Organism/EnzymeAssayIC₅₀ (µM)
Methyl 2-phenyl-2H-indazole-3-carboxylate Giardia intestinalisTrophozoite Growth Inhibition< 0.050
Entamoeba histolyticaTrophozoite Growth Inhibition< 0.050
Trichomonas vaginalisTrophozoite Growth Inhibition0.076
COX-2Enzyme Inhibition Assay> 30
2-Phenyl-2H-indazole-3-carboxylic acid Giardia intestinalisTrophozoite Growth Inhibition0.110
Entamoeba histolyticaTrophozoite Growth Inhibition0.130
Trichomonas vaginalisTrophozoite Growth Inhibition0.210
Metronidazole (Reference) Giardia intestinalisTrophozoite Growth Inhibition0.420
Entamoeba histolyticaTrophozoite Growth Inhibition0.380
Trichomonas vaginalisTrophozoite Growth Inhibition0.250

Experimental Protocols

Detailed methodologies for the key in vitro assays are provided below to facilitate reproducibility and further investigation.

Antiprotozoal Activity Assays.[1][2][3][4]

1. Parasite Strains and Culture:

  • Giardia intestinalis (ATCC 30957), Entamoeba histolytica (HM1-IMSS), and Trichomonas vaginalis (ATCC 30236) trophozoites were cultured in TYI-S-33 medium supplemented with 10% heat-inactivated bovine serum at 37°C.

2. In Vitro Susceptibility Assay:

  • Assays were performed in 96-well microtiter plates.

  • The test compounds were dissolved in DMSO and then diluted with the culture medium to achieve final concentrations ranging from 0.01 to 100 µM. The final DMSO concentration was maintained at a level that does not affect parasite viability.

  • Trophozoites were seeded into the wells at a density of 1 x 10⁴ cells/well.

  • Plates were incubated anaerobically at 37°C for 48 hours.

  • After incubation, parasite viability was determined by counting the number of motile trophozoites using a hemocytometer.

  • The 50% inhibitory concentration (IC₅₀) was calculated by fitting the dose-response data to a sigmoidal curve using appropriate software. Metronidazole was used as a positive control.

Cyclooxygenase-2 (COX-2) Inhibition Assay.[3][5][6][7][8]

1. Enzyme and Substrate:

  • Human recombinant COX-2 enzyme was used.

  • Arachidonic acid served as the substrate.

2. In Vitro Inhibition Assay:

  • The assay was performed using a commercial COX inhibitor screening kit (e.g., from Cayman Chemical).

  • The test compounds were pre-incubated with the COX-2 enzyme in a reaction buffer.

  • The reaction was initiated by the addition of arachidonic acid.

  • The production of prostaglandin E2 (PGE2) was measured using an enzyme-linked immunosorbent assay (ELISA) or other suitable detection methods as per the kit's instructions.

  • The percentage of inhibition was calculated by comparing the PGE2 levels in the presence and absence of the test compounds.

  • IC₅₀ values were determined from the dose-response curves.

Visualizing the Experimental Workflow

The following diagram illustrates the general workflow for the in vitro antiprotozoal activity screening of the indazole derivatives.

Antiprotozoal_Screening_Workflow cluster_preparation Preparation cluster_assay Assay Execution cluster_analysis Data Analysis start Start culture Cultivate Parasite Trophozoites (G. intestinalis, E. histolytica, T. vaginalis) start->culture compound_prep Prepare Test Compounds (Indazole Derivatives & Metronidazole) start->compound_prep seeding Seed Trophozoites into 96-well Plates culture->seeding treatment Add Serial Dilutions of Test Compounds compound_prep->treatment seeding->treatment incubation Anaerobic Incubation (37°C, 48h) treatment->incubation counting Count Viable Trophozoites (Hemocytometer) incubation->counting calculation Calculate IC50 Values counting->calculation end End calculation->end

Caption: Workflow for in vitro antiprotozoal screening.

References

Unveiling the Potential of Ethyl 2-Methyl-2H-indazole-3-carboxylate as a Prostanoid EP4 Receptor Antagonist

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis Against Known Inhibitors in the Landscape of Colorectal Cancer Immunotherapy

In the quest for novel therapeutic agents, the indazole scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a wide array of biological activities. This guide provides a comparative efficacy analysis of ethyl 2-methyl-2H-indazole-3-carboxylate, a representative of the 2H-indazole-3-carboxylate class, against established and recently developed inhibitors of the prostanoid EP4 receptor, a critical target in colorectal cancer immunotherapy.

Recent research has identified 2H-indazole-3-carboxamide derivatives as potent antagonists of the EP4 receptor.[1][2] A screening of an in-house small-molecule library led to the discovery of a 2H-indazole-3-carboxamide hit compound (Compound 1) with an IC50 of 3106 nM.[1] While direct experimental data for this compound is not yet available, its structural similarity to this initial hit suggests its potential as an EP4 receptor antagonist. This guide will, therefore, use the data from the development of more potent 2H-indazole-3-carboxamide antagonists as a benchmark for a hypothetical comparison.

Comparative Efficacy of 2H-Indazole Derivatives as EP4 Antagonists

The following table summarizes the in vitro potency of key 2H-indazole-3-carboxamide derivatives against the human EP4 receptor. This data provides a framework for understanding the structure-activity relationship (SAR) within this class of inhibitors and for postulating the potential efficacy of this compound.

Compound IDStructureR GrouphEP4 IC50 (nM)
Compound 1 (Initial Hit) 2H-indazole-3-carboxamide core-3106 ± 80.1
Compound 7 2H-indazole-3-carboxamide4-Fluorobenzyl68.0 ± 0.8
Compound 14 2H-indazole-3-carboxamide4-Fluorobenzyl with aminobenzoic acid moiety1.2 ± 0.1
Celecoxib Known COX-2 InhibitorN/A>10000

Data sourced from a study on 2H-indazole-3-carboxamide derivatives as EP4 receptor antagonists.[1]

The data clearly indicates that while the initial hit (Compound 1) displayed modest activity, subsequent structural modifications led to a significant enhancement in potency, with Compound 14 emerging as a highly potent antagonist with single-nanomolar activity.[1][2] In contrast, their 1H-indazole regioisomers exhibited IC50 values exceeding 10 μM, highlighting the importance of the 2H-indazole scaffold for potent EP4 antagonism.[1]

Signaling Pathway and Experimental Workflow

The prostanoid EP4 receptor is a G-protein coupled receptor that, upon binding its ligand prostaglandin E2 (PGE2), activates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) levels. This signaling cascade is implicated in promoting an immunosuppressive tumor microenvironment in colorectal cancer. The experimental workflow for identifying and characterizing EP4 antagonists typically involves a cAMP assay to measure the inhibition of PGE2-induced cAMP production.

Signaling_Pathway cluster_membrane Cell Membrane PGE2 PGE2 EP4 EP4 Receptor PGE2->EP4 Binds AC Adenylyl Cyclase EP4->AC Activates cAMP cAMP AC->cAMP Catalyzes ATP to cAMP Antagonist Ethyl 2-methyl-2H- indazole-3-carboxylate (or other antagonists) Antagonist->EP4 Blocks Response Immunosuppressive Gene Expression cAMP->Response Leads to

Figure 1: Simplified signaling pathway of the EP4 receptor and the mechanism of action for its antagonists.

Experimental_Workflow start Start: Screen small molecule library assay GloSensor™ cAMP Assay: Measure inhibition of PGE2-induced cAMP start->assay hit_id Hit Identification: Identify compounds with EP4 antagonistic activity assay->hit_id sar Structure-Activity Relationship (SAR) Studies: Synthesize and test analogs hit_id->sar lead_opt Lead Optimization: Improve potency, selectivity, and pharmacokinetic properties sar->lead_opt in_vivo In Vivo Efficacy Studies: Test in animal models of colorectal cancer lead_opt->in_vivo end End: Candidate for preclinical development in_vivo->end

References

A Comparative Guide to the Structural Activity Relationship (SAR) of 2-Methyl-2H-indazole-3-carboxylate Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with diverse biological activities. This guide provides a comparative analysis of the structural activity relationships (SAR) of analogs based on the 2-methyl-2H-indazole-3-carboxylate core. While direct and extensive SAR studies on ethyl 2-methyl-2H-indazole-3-carboxylate are not widely published, a wealth of information is available for the closely related 2H-indazole-3-carboxamide analogs. This guide will focus on these carboxamide derivatives to extrapolate key SAR principles that are likely applicable to the parent ester scaffold. The primary focus will be on their activity as prostanoid EP4 receptor antagonists, a target for colorectal cancer immunotherapy.[1][2]

Core Scaffold Analysis: 1H- vs. 2H-Indazole Isomers

A critical determinant of biological activity in indazole-3-carboxamide derivatives is the position of the substituent on the indazole nitrogen. Systematic studies have revealed a strong preference for the 2H-regioisomer over the 1H-regioisomer for potent EP4 receptor antagonism.[1] For instance, a series of 2H-indazole analogs demonstrated low nanomolar antagonistic activity, whereas their corresponding 1H-counterparts had significantly reduced or no activity, with IC50 values often exceeding 10 μM.[1] This highlights the crucial role of the N2-substitution for optimal interaction with the biological target.

Structural Activity Relationship (SAR) Summary

The SAR for 2H-indazole-3-carboxamide analogs as EP4 antagonists can be summarized as follows:

  • N2-Substituent: The nature of the substituent at the N2 position is critical. Small alkyl groups, such as methyl, are well-tolerated.

  • Indazole Ring (Positions 4, 5, 6, 7): Introduction of various electron-donating or electron-withdrawing substituents on the benzene ring of the indazole core is generally well-tolerated and can influence potency.[1]

  • C3-Carboxamide Moiety: The amide at the C3 position is a key feature. Modifications of the amide substituent have a significant impact on activity.

Below is a DOT script generating a diagram that summarizes these key SAR findings.

Caption: Key SAR points for 2H-indazole-3-carboxamide analogs.

Quantitative Data Presentation

The following table summarizes the in vitro activity of a selection of 2H-indazole-3-carboxamide analogs as EP4 receptor antagonists.

Compound IDN2-Substituent (R1)Indazole Ring Substituent (R2)C3-Amide Substituent (R3)IC50 (nM)[1]
7 4-FluorobenzylH4-(methoxycarbonyl)benzylamine68.0 ± 0.8
8 4-ChlorobenzylH4-(methoxycarbonyl)benzylamine34.1 ± 1.5
9 4-BromobenzylH4-(methoxycarbonyl)benzylamine25.3 ± 1.1
10 4-MethylbenzylH4-(methoxycarbonyl)benzylamine45.2 ± 2.3
14 4-Fluorobenzyl5-Fluoro4-(methoxycarbonyl)benzylamine8.9 ± 0.5
17 (1H-isomer)4-FluorobenzylH4-(methoxycarbonyl)benzylamine>10,000
18 (1H-isomer)4-ChlorobenzylH4-(methoxycarbonyl)benzylamine>10,000

Data presented as mean ± standard deviation.

Experimental Protocols

GloSensor™ cAMP Assay for EP4 Receptor Antagonism [1]

This assay is used to determine the potency of compounds in inhibiting the EP4 receptor.

  • Cell Culture: HEK293 cells stably expressing the human EP4 receptor and a GloSensor™ cAMP reporter are cultured in appropriate media.

  • Compound Preparation: Test compounds are serially diluted in DMSO and then further diluted in assay buffer.

  • Assay Procedure:

    • Cells are seeded into 384-well plates and incubated.

    • The cells are then treated with the test compounds at various concentrations.

    • After a short incubation period, the cells are stimulated with a known EP4 agonist (e.g., PGE2) at its EC80 concentration.

    • Luminescence is measured using a plate reader.

  • Data Analysis: The IC50 values are calculated by fitting the dose-response curves using a four-parameter logistic equation.

The following DOT script provides a visual representation of this experimental workflow.

Experimental_Workflow cluster_setup Assay Setup cluster_treatment Compound Treatment cluster_stimulation Receptor Stimulation cluster_readout Data Acquisition and Analysis A HEK293-EP4-GloSensor cells B Seed cells in 384-well plates A->B D Add compounds to cells B->D C Prepare serial dilutions of test compounds C->D E Add EP4 agonist (PGE2) D->E F Measure luminescence E->F G Calculate IC50 values F->G

Caption: Workflow for the GloSensor™ cAMP assay.

Alternative Biological Activities

While the focus has been on EP4 antagonism, it is important to note that the indazole-3-carboxylate/carboxamide scaffold is versatile and has been explored for various other biological targets. For instance, derivatives of 1H-indazole-3-carboxamide have been investigated as:

  • Poly(ADP-ribose)polymerase-1 (PARP-1) inhibitors: These compounds have shown potential in preserving pancreatic function in diabetic models.[3]

  • Soybean lipoxygenase inhibitors: These derivatives are being explored for their anti-inflammatory properties.[4]

  • Antimicrobial agents: Certain 1H-indazole-3-carboxamides have demonstrated antibacterial and antifungal activities.[5]

Conclusion

The 2-methyl-2H-indazole-3-carboxylate scaffold and its carboxamide analogs represent a promising area for drug discovery. The key SAR insights, particularly the preference for the 2H-regioisomer and the significant impact of substituents on the indazole ring and the C3-carboxamide moiety, provide a solid foundation for the rational design of new therapeutic agents. The data strongly suggests that focusing on the 2H-indazole core is a more fruitful strategy for developing potent modulators of targets such as the EP4 receptor. Further exploration of this scaffold is warranted to unlock its full therapeutic potential across various disease areas.

References

Assessing the Selectivity of 2H-Indazole-3-Carboxamides as Prostanoid EP4 Receptor Antagonists

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers

The indazole scaffold is a prominent heterocyclic motif in medicinal chemistry, with derivatives showing a wide range of biological activities. While the specific biological target for ethyl 2-methyl-2H-indazole-3-carboxylate is not extensively documented in publicly available literature, this guide provides a comprehensive selectivity assessment of a closely related and well-characterized series of 2H-indazole-3-carboxamide derivatives. These compounds have been identified as potent and highly selective antagonists of the Prostanoid EP4 Receptor, a key target in immuno-oncology and inflammatory diseases.

This guide will compare the selectivity profile of a representative 2H-indazole-3-carboxamide, herein referred to as Compound 14 , with other known EP4 antagonists.[1][2][3] Detailed experimental protocols for key selectivity assays are provided to support researchers in their own drug discovery efforts.

The Target: Prostanoid EP4 Receptor and Its Signaling Pathway

The Prostanoid EP4 receptor is one of four subtypes of the prostaglandin E2 (PGE2) receptor (EP1-4).[4] It is a G-protein-coupled receptor (GPCR) that, upon binding PGE2, primarily couples to the Gs alpha subunit, leading to the activation of adenylyl cyclase, an increase in intracellular cyclic AMP (cAMP), and the subsequent activation of protein kinase A (PKA).[4][5][6] This signaling cascade is involved in a variety of physiological and pathophysiological processes, including inflammation, immune response, and carcinogenesis.[4][7] Specifically blocking the PGE2/EP4 signaling pathway is an attractive therapeutic strategy for colorectal cancer and other inflammatory conditions.[2][3]

EP4_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_nucleus Nucleus PGE2 PGE2 EP4 EP4 Receptor PGE2->EP4 Activates Gs Gs Protein EP4->Gs Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts ATP to Gs->AC Activates PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene Gene Transcription (Inflammation, Proliferation) CREB->Gene Promotes Indazole 2H-Indazole-3-Carboxamide (e.g., Compound 14) Indazole->EP4 Antagonizes

Figure 1. Prostanoid EP4 Receptor Signaling Pathway

Comparative Selectivity Analysis

The selectivity of an antagonist for its intended target over other related receptors is crucial for minimizing off-target effects and ensuring a favorable safety profile. The following table summarizes the antagonistic activity (IC50) of the representative 2H-indazole-3-carboxamide (Compound 14 ) and a known clinical candidate, E7046, against the four human prostanoid EP receptor subtypes.

CompoundEP1 (IC50, nM)EP2 (IC50, nM)EP3 (IC50, nM)EP4 (IC50, nM)
Compound 14 > 10,000> 10,000> 10,0001.1 ± 0.1
E7046 > 10,000> 10,000> 10,00010.2 ± 1.5

Data derived from Wang et al., Journal of Medicinal Chemistry, 2023.[1] IC50 values represent the concentration of the compound required to inhibit 50% of the receptor's activity. A higher IC50 value indicates lower potency.

The data clearly demonstrates that Compound 14 is a highly potent and selective antagonist for the EP4 receptor, with an IC50 value in the single-nanomolar range.[1] Importantly, it shows negligible activity against the other EP receptor subtypes (EP1, EP2, and EP3) at concentrations up to 10,000 nM, indicating a selectivity of over 9,000-fold for EP4.[1]

Experimental Protocols

Accurate assessment of compound selectivity relies on robust and validated experimental methods. Below are protocols for two key assays commonly used to determine the potency and selectivity of GPCR antagonists.

GloSensor™ cAMP Assay for Functional Selectivity

This live-cell, non-lytic assay measures changes in intracellular cAMP levels, providing a functional readout of GPCR activation or inhibition.[8][9][10]

GloSensor_Workflow cluster_prep Cell Preparation cluster_assay Assay Protocol start Seed cells expressing EP receptor subtype (e.g., HEK293-EP4) transfect Transfect with GloSensor™ cAMP Plasmid start->transfect incubate1 Incubate for 24-48h transfect->incubate1 equilibrate Pre-equilibrate cells with GloSensor™ cAMP Reagent (~2 hours) incubate1->equilibrate add_compounds Add antagonist (e.g., Compound 14) at varying concentrations equilibrate->add_compounds add_agonist Add agonist (PGE2) to stimulate cAMP production add_compounds->add_agonist incubate2 Incubate for 15-30 min add_agonist->incubate2 read Measure luminescence (Luminometer) incubate2->read

Figure 2. GloSensor™ cAMP Assay Workflow

Methodology:

  • Cell Culture and Transfection: Human Embryonic Kidney 293 (HEK293) cells stably expressing the human EP4 receptor are cultured in appropriate media. For selectivity screening, separate cell lines expressing EP1, EP2, and EP3 are used. Cells are transiently transfected with a pGloSensor™-22F cAMP plasmid, which encodes a genetically modified form of firefly luciferase fused to a cAMP-binding domain.[8][11]

  • Assay Preparation: Transfected cells are seeded into 96- or 384-well plates. Prior to the assay, the cells are pre-equilibrated with the GloSensor™ cAMP Reagent for approximately 2 hours.[8][12]

  • Compound Addition: The test compound (e.g., Compound 14 ) is added to the wells at a range of concentrations to generate a dose-response curve.

  • Agonist Stimulation: After a brief incubation with the test compound, a fixed concentration of the natural agonist, PGE2, is added to all wells (except for negative controls) to stimulate the EP receptor and induce cAMP production.

  • Signal Detection: Luminescence is measured using a luminometer. The binding of cAMP to the biosensor causes a conformational change, leading to an increase in light output that is proportional to the cAMP concentration.[8] Antagonist potency (IC50) is determined by measuring the reduction in the PGE2-induced luminescent signal.

Radioligand Binding Assay for Direct Target Engagement

This assay directly measures the ability of a test compound to displace a radioactively labeled ligand from its receptor, providing a quantitative measure of binding affinity (Ki).[13][14]

Methodology:

  • Membrane Preparation: Membranes are prepared from cells overexpressing the target receptor (e.g., EP4). The protein concentration of the membrane preparation is determined using a standard protein assay (e.g., BCA assay).[15]

  • Assay Setup: The assay is typically performed in a 96-well filter plate.[15] Each well contains the cell membrane preparation, a fixed concentration of a specific radioligand (e.g., [3H]-PGE2), and varying concentrations of the unlabeled test compound.

  • Incubation: The plate is incubated to allow the binding reaction to reach equilibrium. The incubation time and temperature are optimized for each receptor-ligand pair.[13][15]

  • Filtration and Washing: The incubation is terminated by rapid vacuum filtration through a glass fiber filter mat, which traps the receptor-bound radioligand. The filters are then washed with ice-cold buffer to remove any unbound radioligand.[15]

  • Signal Detection: The radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis: The concentration of the test compound that displaces 50% of the specific binding of the radioligand is the IC50 value. The binding affinity (Ki) is then calculated from the IC50 value using the Cheng-Prusoff equation.[15]

Conclusion

The systematic assessment of selectivity is a cornerstone of modern drug discovery. The representative 2H-indazole-3-carboxamide, Compound 14 , demonstrates exceptional potency and selectivity for the prostanoid EP4 receptor over other EP subtypes.[1] This high degree of selectivity is a critical attribute for a therapeutic candidate, suggesting a lower likelihood of off-target effects. The use of robust, quantitative assays such as the GloSensor™ cAMP assay and radioligand binding assays is essential for accurately characterizing the selectivity profiles of novel chemical entities and guiding the development of safer and more effective medicines.

References

head-to-head comparison of different synthesis routes for ethyl 2-methyl-2H-indazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

A Head-to-Head Comparison of Synthesis Routes for Ethyl 2-methyl-2H-indazole-3-carboxylate

For researchers and professionals in drug development, the efficient synthesis of key intermediates is paramount. This compound is a valuable scaffold in medicinal chemistry. This guide provides a head-to-head comparison of plausible synthesis routes for this compound, complete with experimental data and detailed protocols to aid in selecting the most suitable method for your research needs.

Comparative Analysis of Synthesis Routes

Two primary strategies for the synthesis of this compound are presented: Route A , a classical N-alkylation approach, and Route B , a modern direct C-H functionalization method.

Route A: N-Alkylation of Ethyl 1H-indazole-3-carboxylate

This route involves the N-methylation of the readily available ethyl 1H-indazole-3-carboxylate. A significant drawback of this method is the formation of two regioisomers, the desired 2-methyl-2H-indazole (N2-alkylation product) and the 1-methyl-1H-indazole (N1-alkylation product), which necessitates purification by chromatography.[1]

Route B: Direct C-3 Ethoxycarbonylation of 2-methyl-2H-indazole

A more recent approach involves the direct C-H functionalization at the C-3 position of a pre-formed 2-methyl-2H-indazole. This metal-free method offers high regioselectivity, avoiding the formation of isomeric byproducts.[2][3]

Quantitative Data Summary
ParameterRoute A: N-AlkylationRoute B: Direct C-3 Ethoxycarbonylation
Starting Materials Ethyl 1H-indazole-3-carboxylate, Methylating agent (e.g., CH₃I), Base (e.g., KOH)2-methyl-2H-indazole, Ethyl carbazate, Oxidant (e.g., TBHP)
Key Steps 1. N-methylation2. Isomer separation1. One-pot C-H ethoxycarbonylation
Reported Yield 30-35% for the 2H-regioisomer[1]69-80%[3]
Purity High purity after chromatographic separationGood to excellent yields reported[3]
Reaction Conditions Room temperature, 3 hours[1]Room temperature, 8 hours[3]
Advantages - Utilizes commercially available starting material- High regioselectivity (no isomeric byproducts)- Metal-free conditions- Environmentally benign
Disadvantages - Formation of regioisomers requiring separation- Lower yield of the desired product- Availability of 2-methyl-2H-indazole may be a consideration

Experimental Protocols

Protocol for Route A: N-Alkylation

This protocol is adapted from a similar N-alkylation of methyl 1H-indazole-3-carboxylate.[1]

Materials:

  • Ethyl 1H-indazole-3-carboxylate

  • Potassium hydroxide (KOH)

  • Anhydrous dimethylformamide (DMF)

  • Methyl iodide (CH₃I)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • To a stirred solution of ethyl 1H-indazole-3-carboxylate in anhydrous DMF, add powdered KOH.

  • Stir the mixture at room temperature for 30 minutes.

  • Add methyl iodide dropwise to the suspension.

  • Continue stirring at room temperature for 3 hours.

  • Monitor the reaction by thin-layer chromatography (TLC).

  • Upon completion, pour the reaction mixture into water and extract with ethyl acetate.

  • Wash the combined organic layers with saturated aqueous NaHCO₃ and brine.

  • Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to separate the N1 and N2 isomers. The 2H-regioisomer is reported to have a higher Rf value than the 1H-regioisomer.[1]

Protocol for Route B: Direct C-3 Ethoxycarbonylation

This protocol is based on the direct C-3 alkoxycarbonylation of 2H-indazoles using alkyl carbazates.[3]

Materials:

  • 2-methyl-2H-indazole

  • Ethyl carbazate

  • tert-Butyl hydroperoxide (TBHP, 70 wt. % in H₂O)

  • 1,2-Dichloroethane (DCE)

  • Nitrogen (N₂) atmosphere

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃)

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a reaction vessel, add 2-methyl-2H-indazole (1.0 equiv) and 1,2-dichloroethane under a nitrogen atmosphere.

  • Add ethyl carbazate (2.0 equiv) to the solution.

  • Add TBHP (4.0 equiv) dropwise to the reaction mixture.

  • Stir the reaction at room temperature for 8 hours.

  • Monitor the reaction by TLC.

  • Upon completion, quench the reaction with saturated aqueous Na₂S₂O₃.

  • Extract the mixture with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Visualizing the Synthesis Pathways

The following diagrams illustrate the logical flow of the two compared synthesis routes for this compound.

Synthesis_Route_A start Ethyl 1H-indazole-3-carboxylate reagents_a CH3I, KOH DMF, rt, 3h start->reagents_a mixture Mixture of N1 and N2 isomers reagents_a->mixture separation Silica Gel Chromatography mixture->separation product_a This compound separation->product_a Desired Product byproduct_a Ethyl 1-methyl-1H-indazole-3-carboxylate separation->byproduct_a Byproduct Synthesis_Route_B start_b 2-methyl-2H-indazole reagents_b Ethyl carbazate, TBHP DCE, rt, 8h start_b->reagents_b product_b This compound reagents_b->product_b

References

validating the antiproliferative effects of ethyl 2-methyl-2H-indazole-3-carboxylate in different cell lines.

Author: BenchChem Technical Support Team. Date: December 2025

Lack of Public Data on Ethyl 2-Methyl-2H-indazole-3-carboxylate's Antiproliferative Effects

Extensive searches for published studies on the antiproliferative effects of this compound did not yield any specific data. Therefore, a direct comparison guide on this particular compound cannot be provided at this time.

However, the broader class of indazole derivatives has been a significant focus of anticancer research, with numerous analogues demonstrating potent antiproliferative activities across a range of cancer cell lines. This guide provides a comparative overview of the antiproliferative effects of several reported indazole derivatives, offering valuable context for researchers interested in the therapeutic potential of this scaffold. The experimental data and methodologies presented here are drawn from studies on these related compounds.

Comparison of Antiproliferative Activity of Indazole Derivatives

The following tables summarize the in vitro antiproliferative activity (IC50 values) of various indazole derivatives against different human cancer cell lines. These compounds serve as examples to illustrate the potential of the indazole core structure in cancer drug discovery.

Table 1: Antiproliferative Activity of Indazole-Pyrimidine Derivatives

CompoundCell LineIC50 (µM)Reference CompoundIC50 (µM)
4a MCF-72.958Doxorubicin8.029
A549Potent ActivityDoxorubicin-
Caco2Effective ActivityDoxorubicin-
4d MCF-74.798Doxorubicin8.029
Caco2Effective ActivityDoxorubicin-
4f MCF-71.629Doxorubicin8.029
4g MCF-74.680Doxorubicin8.029
Caco2Effective ActivityDoxorubicin-
4i MCF-71.841Doxorubicin8.029
A549Potent ActivityDoxorubicin-
Caco2Effective ActivityDoxorubicin-

MCF-7 (Breast), A549 (Lung), Caco2 (Colorectal)[1]

Table 2: Antiproliferative Activity of 1H-indazole-3-amine Derivatives

CompoundCell LineIC50 (µM)Reference CompoundIC50 (µM)
6o K5625.155-Fluorouracil-
A549-5-Fluorouracil-
PC-3-5-Fluorouracil-
Hep-G2-5-Fluorouracil-
HEK-293 (Normal)33.25-Fluorouracil-

K562 (Chronic Myeloid Leukemia), A549 (Lung), PC-3 (Prostate), Hep-G2 (Hepatoma)[2][3][4]

Table 3: Antiproliferative Activity of 5-ethylsulfonyl-indazole-3-carboxamides

CompoundCell LineIC50 (nM)Reference Compound
8g HCT-11624-
MCF-728-
WI-38 (Normal)>150-
8h HCT-11623-
MCF-725-
WI-38 (Normal)>150-

HCT-116 (Colorectal), MCF-7 (Breast)[5][6][7]

Experimental Protocols

The following are generalized experimental protocols for assessing the antiproliferative effects of chemical compounds, based on the methodologies described in the referenced studies for various indazole derivatives.

Cell Culture and Maintenance

Human cancer cell lines (e.g., MCF-7, A549, Caco2, K562, HCT-116) are cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO2.

In Vitro Antiproliferative Assay (MTT Assay)

The antiproliferative activity of the test compounds is commonly determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • Cell Seeding: Cells are seeded in 96-well plates at a density of 5 × 10^3 to 1 × 10^4 cells per well and allowed to attach overnight.

  • Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the test compounds. A vehicle control (e.g., DMSO) is also included.

  • Incubation: The plates are incubated for a period of 48 to 72 hours.

  • MTT Addition: After the incubation period, MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 4 hours at 37°C.

  • Formazan Solubilization: The medium containing MTT is removed, and the formazan crystals are dissolved in a solubilization solution (e.g., DMSO or isopropanol).

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • IC50 Calculation: The concentration of the compound that causes 50% inhibition of cell growth (IC50) is calculated from the dose-response curves.

Apoptosis and Cell Cycle Analysis

The mechanism of cell death induced by indazole derivatives is often investigated through apoptosis and cell cycle analysis.

  • Apoptosis Assay (Annexin V/PI Staining):

    • Cells are treated with the test compound at its IC50 concentration for a specified time (e.g., 24 or 48 hours).

    • Both adherent and floating cells are collected, washed with PBS, and resuspended in binding buffer.

    • Cells are stained with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

    • The stained cells are analyzed by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Cycle Analysis:

    • Cells are treated with the test compound for a specified duration.

    • Cells are harvested, washed with PBS, and fixed in cold 70% ethanol overnight at -20°C.

    • Fixed cells are washed and resuspended in PBS containing RNase A and PI.

    • The DNA content of the cells is analyzed by flow cytometry to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M).

Visualizations

The following diagrams illustrate a general workflow for evaluating antiproliferative compounds and a representative signaling pathway often implicated in the mechanism of action of anticancer agents.

G cluster_0 In Vitro Screening cluster_1 Mechanism of Action Studies cell_culture Cell Line Seeding compound_treatment Compound Treatment cell_culture->compound_treatment incubation Incubation (48-72h) compound_treatment->incubation mtt_assay MTT Assay incubation->mtt_assay ic50_determination IC50 Determination mtt_assay->ic50_determination apoptosis_assay Apoptosis Assay (Annexin V/PI) ic50_determination->apoptosis_assay Select Active Compounds cell_cycle_analysis Cell Cycle Analysis ic50_determination->cell_cycle_analysis western_blot Western Blot (Protein Expression) ic50_determination->western_blot

Caption: A generalized experimental workflow for screening and characterizing antiproliferative compounds.

G cluster_pathway Apoptosis Signaling Pathway Indazole_Derivative Indazole Derivative Bcl2 Bcl-2 (Anti-apoptotic) Indazole_Derivative->Bcl2 Inhibition Bax Bax (Pro-apoptotic) Indazole_Derivative->Bax Activation Mitochondrion Mitochondrion Bcl2->Mitochondrion Bax->Mitochondrion Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Caspase9 Caspase-9 Activation Cytochrome_c->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

References

Safety Operating Guide

Essential Procedures for the Safe Disposal of Ethyl 2-methyl-2H-indazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides detailed, step-by-step instructions for the proper and safe disposal of ethyl 2-methyl-2H-indazole-3-carboxylate, a compound intended for laboratory use only.[1] Adherence to these procedures is critical to ensure the safety of laboratory personnel and to maintain compliance with environmental regulations.

Pre-Disposal Safety and Hazard Assessment

Before initiating any disposal procedures, it is imperative to consult the Safety Data Sheet (SDS) specific to the product in your possession. The SDS contains comprehensive information regarding the hazards, handling, and emergency procedures for the chemical.

Key Hazard Information (General for Indazole Derivatives):

Hazard CategoryDescriptionRecommended Precautions
Acute Toxicity May be harmful if swallowed, inhaled, or in contact with skin.Wear appropriate Personal Protective Equipment (PPE), including gloves, lab coat, and safety glasses.
Skin Irritation May cause skin irritation.Avoid direct contact with skin. In case of contact, wash immediately with soap and water.
Eye Irritation May cause serious eye irritation.Wear safety glasses or goggles. If contact occurs, rinse cautiously with water for several minutes.
Respiratory Irritation May cause respiratory irritation.Handle in a well-ventilated area or a chemical fume hood.

Personal Protective Equipment (PPE)

All personnel handling this compound for disposal must wear the following minimum PPE:

  • Eye Protection: Chemical safety goggles.

  • Hand Protection: Nitrile or other chemically resistant gloves.

  • Body Protection: A standard laboratory coat.

  • Respiratory Protection: If handling outside of a fume hood or if the material is dusty, a self-contained breathing apparatus may be necessary.[2]

Step-by-Step Disposal Protocol

The primary method for the disposal of this compound is through a licensed professional waste disposal service. Do not dispose of this chemical into drains or household waste.

  • Segregation:

    • Keep this compound in its original or a clearly labeled, compatible container.

    • Do not mix with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.

  • Container Management:

    • Ensure the container is securely sealed and free from external contamination.

    • Label the container clearly with the chemical name: "this compound" and the CAS Number: 405275-87-8.[1][2]

  • Waste Collection:

    • Store the sealed container in a designated, well-ventilated, and secure waste accumulation area.

    • Follow your institution's procedures for requesting a chemical waste pickup.

  • Spill Management:

    • In the event of a spill, wear appropriate PPE.[2]

    • For solid material, carefully sweep or scoop it into a designated waste container.[2]

    • Avoid generating dust.

    • Clean the spill area with an appropriate solvent and then wash with soap and water.

    • All materials used for spill cleanup must be disposed of as hazardous waste.

Logical Workflow for Disposal

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.

G start Start: Disposal of This compound sds Consult Safety Data Sheet (SDS) start->sds ppe Wear Appropriate PPE: - Goggles - Gloves - Lab Coat sds->ppe container Ensure Proper Containerization: - Securely Sealed - Clearly Labeled ppe->container segregate Segregate as Chemical Waste container->segregate storage Store in Designated Waste Accumulation Area segregate->storage pickup Arrange for Pickup by Licensed Waste Disposal Service storage->pickup end End: Proper Disposal Complete pickup->end

References

Personal protective equipment for handling ethyl 2-methyl-2H-indazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling ethyl 2-methyl-2H-indazole-3-carboxylate. The following procedures for personal protective equipment (PPE), handling, and disposal are designed to ensure a safe laboratory environment.

Personal Protective Equipment (PPE)

When handling this compound, which is a solid, likely in crystal or powder form, a comprehensive approach to personal protection is essential to minimize exposure and ensure safety.[1] The following table summarizes the required PPE.

Protection TypeRecommended EquipmentRationale
Eye and Face Protection Chemical safety goggles or glasses. A face shield may be necessary in situations with a risk of splashing or dust generation.[1]Protects against eye irritation or serious eye damage from dust or splashes.[1]
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber).[2][3]Prevents skin contact and irritation.[1][2] Gloves should be inspected before use and disposed of properly.[2]
Respiratory Protection A dust respirator (e.g., N95 or P1) should be used when handling the powder, especially if dust is generated.[1][2]Minimizes the inhalation of fine particles, which can cause respiratory irritation.[4][5]
Body Protection A lab coat or other protective clothing. Protective boots may be required depending on the scale of handling.[1]Prevents contamination of personal clothing and skin.[1]

Operational and Disposal Plans

Proper handling and disposal protocols are critical for laboratory safety and environmental protection.

Handling Procedures:

  • Ventilation: Always handle this compound in a well-ventilated area, such as a chemical fume hood, to minimize inhalation of dust.[2][4][5]

  • Avoid Contact: Take all necessary precautions to avoid direct contact with the skin and eyes.[2]

  • Prevent Dust Formation: Handle the compound carefully to avoid generating dust.[4]

  • Hygiene: Wash hands and any exposed skin thoroughly with soap and water after handling.[1][5] Do not eat, drink, or smoke in the handling area.[5]

  • Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated place.[1][4][5] Keep it away from strong oxidizing agents.[4][5]

First Aid Measures:

  • If on Skin: Wash the affected area with plenty of soap and water. If skin irritation occurs, seek medical advice.[1][5]

  • If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical attention.[1][4][5]

  • If Inhaled: Move the person to fresh air and keep them comfortable for breathing. If you feel unwell, call a poison center or doctor.[2][4][5]

  • If Swallowed: Rinse the mouth with water. If the person feels unwell, seek medical advice.[1][5]

Spill and Disposal Plan:

  • Spill Containment: In the event of a spill, sweep up the solid material, taking care not to create dust, and place it into a suitable, labeled container for disposal.[1]

  • Waste Disposal: Dispose of the waste material in accordance with all applicable federal, state, and local environmental regulations.[1][4][5] One approved method for similar chemical compounds is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[1]

Experimental Workflow

The following diagram outlines the standard workflow for the safe handling of this compound in a laboratory setting.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal A Review Safety Data Sheet B Don Personal Protective Equipment (PPE) A->B C Weigh Compound in Ventilated Area B->C D Perform Experiment in Fume Hood C->D E Decontaminate Work Area D->E F Segregate and Label Waste E->F G Dispose of Waste via Approved Channels F->G

Safe handling workflow for this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.